4,4'-Diiododiphenyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(4-iodophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGXFQQYZIMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183086 | |
| Record name | Ether, bis(p-iodophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28896-49-3 | |
| Record name | 1,1′-Oxybis[4-iodobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, bis(p-iodophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iododiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ether, bis(p-iodophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,4'-Diiododiphenyl Ether
Introduction
The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its prevalence in medicinal chemistry and agrochemical research stems from its unique combination of chemical stability and conformational flexibility, which allows for optimal interactions with biological targets.[1] Within this important class of compounds, 4,4'-Diiododiphenyl ether emerges as a pivotal, yet underexplored, bifunctional building block. Its two strategically positioned iodine atoms serve as versatile handles for a wide array of modern cross-coupling reactions, enabling the construction of complex, multi-dimensional molecular frameworks.
This technical guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthetic applications. We will delve into its predicted physicochemical and spectroscopic characteristics, detail robust synthetic protocols, and explore its vast potential as a scaffold in the rational design of novel compounds.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of two iodophenyl rings linked by an ether oxygen atom. This linkage imparts a bent, non-linear geometry, which is a critical feature for its application in drug design, as it allows for the precise spatial orientation of substituents.
Caption: Molecular structure of this compound.
While comprehensive experimental data for this compound is not widely published, its properties can be reliably predicted based on closely related analogs such as 4,4'-diiodobiphenyl and 4,4'-dibromodiphenyl ether.[2][3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale & Commentary |
| Molecular Formula | C₁₂H₈I₂O | - |
| Molecular Weight | 422.00 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Similar to other aromatic di-iodides like 4,4'-diiodobiphenyl.[2] Color may depend on purity. |
| Melting Point | ~140-160 °C | Expected to be lower than 4,4'-diiodobiphenyl (201-204 °C) due to the flexible ether linkage disrupting crystal packing.[2] |
| Solubility | Soluble in hot toluene, THF, DMF, DMSO; sparingly soluble in alcohols; insoluble in water. | Aromatic iodides typically show good solubility in non-polar and polar aprotic solvents.[2] |
| Stability | Light-sensitive; stable under inert atmosphere. | The C-I bond can be susceptible to photochemical cleavage. Should be stored in a dark place.[2] |
Spectroscopic Characterization (Predicted)
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following analysis is based on established principles and data from analogous structures.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple and highly symmetric. Due to the C₂ᵥ symmetry of the molecule, only two distinct proton signals are anticipated, both appearing as doublets.
-
δ ~7.6-7.8 ppm (d, 4H): These are the protons ortho to the iodine atoms. The electron-withdrawing and anisotropic effects of iodine cause a significant downfield shift. The signal appears as a doublet due to coupling with the adjacent protons ortho to the ether linkage.
-
δ ~6.8-7.0 ppm (d, 4H): These are the protons ortho to the ether oxygen. The electron-donating nature of the ether oxygen results in an upfield shift relative to the other set of protons. This signal is also a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the molecule's symmetry, showing four distinct signals for the aromatic carbons.
-
δ ~158-160 ppm: The ipso-carbons directly attached to the ether oxygen (C-O). These are the most deshielded carbons.
-
δ ~138-140 ppm: The carbons ortho to the iodine atoms (C-H).
-
δ ~118-120 ppm: The carbons ortho to the ether oxygen (C-H).
-
δ ~90-95 ppm: The ipso-carbons directly attached to the iodine atoms (C-I). The "heavy atom effect" of iodine causes a characteristic upfield shift for the carbon to which it is bonded.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1580-1470 cm⁻¹: Aromatic C=C stretching vibrations, typically showing multiple sharp bands.
-
~1250 cm⁻¹ (strong, sharp): The most characteristic peak, corresponding to the asymmetric C-O-C stretching of the diaryl ether.[4][5]
-
~1150 cm⁻¹: Symmetric C-O-C stretching.
-
~820-840 cm⁻¹: A strong band indicating 1,4-disubstitution (para) on the aromatic rings.
-
~500-600 cm⁻¹: C-I stretching vibration.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are expected:
-
Molecular Ion (M⁺): A strong peak at m/z = 422, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Loss of one iodine atom ([M-I]⁺ at m/z = 295) and subsequent loss of the second iodine atom ([M-2I]⁺ at m/z = 168, the diphenyl ether radical cation).
Synthesis Methodologies
The preparation of this compound can be approached via direct iodination of diphenyl ether. This method is often more direct than building the molecule through a coupling reaction.
Protocol 1: Direct Di-iodination of Diphenyl Ether
This protocol is adapted from established procedures for the iodination of aromatic compounds. The causality of this reaction lies in the electrophilic substitution of hydrogen atoms on the electron-rich diphenyl ether ring. The para positions are strongly activated by the ether oxygen, directing the substitution. An oxidizing agent is required to generate the electrophilic iodine species (I⁺) in situ from molecular iodine.
Materials:
-
Diphenyl ether
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or ammonium persulfate
-
Glacial acetic acid
-
Sulfuric acid (catalytic)
-
Methanol
-
Deionized water
Step-by-Step Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve diphenyl ether (1.0 equiv.) in glacial acetic acid.
-
Reagent Addition: Add molecular iodine (2.1 equiv.) to the solution and stir until dissolved. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Initiation of Reaction: Add the oxidizing agent (e.g., periodic acid, 0.4 equiv.) portion-wise to the stirred solution. The choice of a strong oxidizing agent is critical to continuously regenerate the electrophilic iodinating species and drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is driven by the irreversible electrophilic aromatic substitution.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Precipitation and Isolation: Add deionized water to the mixture to precipitate the crude product. The product is insoluble in the aqueous acetic acid medium.
-
Purification: Filter the solid product, wash thoroughly with water, and then with cold methanol to remove acetic acid and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its two carbon-iodine bonds. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)). This reactivity makes it an ideal substrate for a multitude of cross-coupling reactions.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming carbon-carbon bonds.[6][7] Using this compound allows for a stepwise or simultaneous double coupling to create extended, rigid bi-aryl structures, which are common in materials science and as ligands.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2 equiv. for double coupling)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene and Water (e.g., 4:1 mixture)
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base. The use of a strong inorganic base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[7]
-
Catalyst Preparation: In a separate vial, dissolve the palladium catalyst and phosphine ligand in the organic solvent (toluene).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Water) to the flask via cannula or syringe, followed by the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to promote the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Research and Drug Development
The true value of this compound is realized in its application as a versatile scaffold for building molecular diversity.[8] Its ability to undergo sequential or double cross-coupling reactions allows for the synthesis of both symmetric and asymmetric molecules with precise control.
-
Medicinal Chemistry: The diphenyl ether core is a "privileged scaffold" found in numerous FDA-approved drugs.[1] this compound provides a platform to systematically probe the structure-activity relationship (SAR) by introducing a wide variety of substituents at the 4 and 4' positions. For example, Buchwald-Hartwig amination can be used to install different amine groups, leading to libraries of compounds for screening against kinases, GPCRs, or other targets.[9][10]
-
Materials Science: The rigid, extended π-systems that can be constructed from this scaffold via reactions like Suzuki or Sonogashira coupling are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and high-performance polymers.[2][11] The diaryl ether linkage provides thermal stability while the appended groups can be tailored to control the electronic properties.
-
Agrochemicals: Many commercial herbicides and fungicides contain the diaryl ether structure. This scaffold can be used to develop new agrochemicals with improved efficacy and novel modes of action.[1]
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for aromatic iodides.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
As it is predicted to be light-sensitive, store in an amber bottle in a cool, dark, and dry place under an inert atmosphere.
-
Aryl halides can be irritants; avoid contact with skin and eyes.
Conclusion
This compound stands as a highly valuable and versatile bifunctional building block for modern organic synthesis. While its fundamental physicochemical properties are yet to be fully documented in the literature, its reactivity profile can be confidently predicted. The two C-I bonds provide reactive sites for a host of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery, medicinal chemistry, and materials science, mastering the use of this scaffold opens a gateway to novel compounds with tailored biological and physical properties.
References
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Guillou, S., & Zard, S. Z. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(21), 4765–4768.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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NIST. (n.d.). 4,4'-Diiododiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Vaddamanu, M. K., et al. (2015). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 34(15), 3843–3849.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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NIST. (n.d.). 4,4'-Diiododiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. Retrieved from [Link]
- Al-Masum, M., & Islam, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Diaminodiphenyl Ether. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl.. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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An In-depth Technical Guide to 4,4'-Diiododiphenyl Ether: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
As a Senior Application Scientist, it is not uncommon to encounter chemical entities that, despite their potential utility, remain sparsely documented in mainstream chemical literature. 4,4'-Diiododiphenyl ether is one such compound. While its synthesis is accessible and its structure suggests a versatile role in organic synthesis, a dedicated and consolidated repository of its technical data is conspicuously absent. This guide, therefore, takes a dual approach. It presents the established synthetic protocols for this compound and, in the absence of comprehensive experimental data, provides a robust, comparative analysis based on its close structural analog, 4,4'-dibromodiphenyl ether. This approach is designed to equip researchers with the foundational knowledge and predictive insights necessary to effectively utilize this promising, yet under-characterized, chemical building block.
Chemical Identity and Structure
While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, it is important to distinguish it from the frequently confused 4,4'-diiodobiphenyl (CAS Number: 3001-15-8) , which lacks the central ether linkage.[1][2] The identity of this compound is defined by its chemical structure, which consists of a central oxygen atom bonded to two phenyl rings, each substituted with an iodine atom at the para-position.
Molecular Formula: C₁₂H₈I₂O
Molecular Weight: 422.00 g/mol
Structure:
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization: A Comparative Analysis
As experimental spectroscopic data for this compound is not readily available in the public domain, a detailed analysis of its structural analog, 4,4'-dibromodiphenyl ether, provides valuable insights into the expected spectral characteristics. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. Two sets of doublets are anticipated in the aromatic region (typically δ 6.8-7.8 ppm). The protons ortho to the ether linkage will appear as one doublet, and the protons ortho to the iodine atoms will appear as another. The electron-withdrawing nature of iodine will likely shift the adjacent protons downfield compared to diphenyl ether itself.
¹³C NMR: The ¹³C NMR spectrum will also reflect the molecular symmetry, showing four distinct signals for the aromatic carbons. The carbon atom directly bonded to the iodine (C-I) is expected to have a chemical shift in the range of δ 90-100 ppm. The other carbon signals will be for the carbon attached to the oxygen (C-O), and the two remaining aromatic carbons.
Comparative Data for 4,4'-Dibromodiphenyl Ether: Experimental data for 4,4'-dibromodiphenyl ether shows ¹H NMR chemical shifts that are in good agreement with theoretical calculations. [3]This provides confidence in predicting the spectrum for the iodo-analog.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic vibrations of the diphenyl ether core. Key expected absorptions include:
-
C-O-C Asymmetric Stretch: A strong band around 1240-1250 cm⁻¹.
-
C-O-C Symmetric Stretch: A band around 1160-1170 cm⁻¹.
-
C-I Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
Aromatic C=C Stretch: In the 1400-1600 cm⁻¹ region.
The experimental FT-IR spectrum of 4,4'-dibromodiphenyl ether has been well-characterized and aligns with theoretical calculations, serving as a reliable reference. [3]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 422. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms. Common fragmentation patterns would involve the loss of iodine atoms and cleavage of the ether bond.
Applications in Research and Development
While specific applications of this compound are not extensively documented, its structure suggests significant potential in several areas of chemical research and drug development.
Intermediate in Organic Synthesis
The carbon-iodine bond is a versatile functional group in organic synthesis, particularly in cross-coupling reactions. This compound can serve as a valuable precursor for the synthesis of more complex molecules through reactions such as:
-
Suzuki Coupling: To form new carbon-carbon bonds.
-
Heck Coupling: For the arylation of alkenes.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
These reactions would allow for the elaboration of the diphenyl ether core into a wide range of derivatives with potential applications in materials science and medicinal chemistry.
Caption: Potential synthetic utility of this compound.
Analog for Drug Discovery
Polybrominated diphenyl ethers (PBDEs) have been investigated as potential endocrine-disrupting compounds and have shown activity as estrogen receptor antagonists. [4]Given the structural similarity, this compound could be a valuable tool in medicinal chemistry for probing ligand-receptor interactions and as a scaffold for the development of novel therapeutic agents. The unique properties of the iodine atom, such as its ability to form halogen bonds, may offer different binding characteristics compared to its brominated counterparts.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with all halogenated aromatic compounds, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound represents a chemical entity with untapped potential. While a comprehensive experimental dataset is yet to be established, this guide provides a solid foundation for its synthesis and a theoretically grounded prediction of its key characteristics. By leveraging the comparative data from its dibromo analog, researchers can confidently approach the use of this compound as a versatile intermediate in the pursuit of novel materials and therapeutic agents. The further characterization and exploration of this compound's reactivity are encouraged to fully unlock its synthetic utility.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9283, 4,4'-Diiodobiphenyl. [Link].
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NIST. p-Iodophenyl phenyl ether. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link].
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Yurdakul, S., & Akyuz, S. (2010). Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 76(5), 429–434. [Link].
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Exploring the binding features of polybrominated diphenyl ethers as estrogen receptor antagonists: docking studies. (2010). Journal of Biomolecular Structure & Dynamics, 28(1), 101–110. [Link].
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- 4. Exploring the binding features of polybrominated diphenyl ethers as estrogen receptor antagonists: docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 4,4'-Diiododiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diiododiphenyl ether is an organoiodine compound featuring a diaryl ether scaffold, a privileged structure in medicinal chemistry. The diaryl ether motif is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The unique physicochemical properties conferred by the diaryl ether linkage, such as conformational flexibility and metabolic stability, make it a valuable component in the design of novel therapeutic agents. The introduction of iodine atoms at the 4 and 4' positions of the diphenyl ether core provides reactive handles for further chemical modification, making this compound a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and drug development.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 28896-49-3 | [NIST WebBook] |
| Molecular Formula | C₁₂H₈I₂O | [NIST WebBook] |
| Molecular Weight | 422.00 g/mol | [NIST WebBook] |
| Melting Point | 43-45 °C (experimental) | [4] |
| 97.5 °C (370.65 K) (calculated) | [5] | |
| Boiling Point | 374.71 °C (647.86 K) (calculated) | [5] |
| Solubility | Data not explicitly available. General solubility testing protocols are provided below. |
Note: A discrepancy exists between the experimental and calculated melting points, which may be due to different experimental conditions or the presence of impurities. The experimental value should be considered with this in mind.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected and reported spectral data.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule. The NIST WebBook provides a mass spectrum for this compound, which is a key piece of data for its identification.
Experimental Protocol for Mass Spectrometry:
A general protocol for obtaining a mass spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[6]
-
Ionization: Introduce the sample solution into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.[7]
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Caption: A generalized workflow for obtaining a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the ether linkage.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum is also expected to be relatively simple due to the molecule's symmetry, showing distinct signals for the iodinated carbon, the carbon attached to the oxygen, and the two types of protonated aromatic carbons.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][9]
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Caption: A standard workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic peaks for the C-O-C ether linkage and the C-I bonds, as well as absorptions corresponding to the aromatic rings.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample):
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[10]
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[2][11]
-
Data Acquisition: Place the prepared sample in the FT-IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Caption: A decision tree for qualitative solubility testing.
Applications in Drug Development
The diaryl ether scaffold is a cornerstone in modern drug discovery due to its favorable pharmacological properties. [1][2][3]This structural motif is found in numerous FDA-approved drugs and clinical candidates. The presence of two iodine atoms in this compound makes it a particularly attractive starting material for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the search for new bioactive compounds. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its potential as a versatile intermediate is clear. It can be utilized in the synthesis of novel compounds targeting a range of diseases, leveraging the established biological significance of the diaryl ether core.
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of synthetic chemistry and drug discovery. This guide has provided a detailed overview of its key physical properties and the experimental methodologies required for their determination. A comprehensive understanding of these characteristics is essential for researchers and scientists aiming to utilize this compound as a building block for the development of novel molecules with therapeutic potential. Further research into the experimental determination of its spectral properties and exploration of its applications in medicinal chemistry will undoubtedly contribute to the advancement of drug discovery programs.
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Chemical Properties of p-Iodophenyl phenyl ether (CAS 28896-49-3). Cheméo. [Link]
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Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. PubMed. [Link]
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4,4'-Diiododiphenyl ether solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4,4'-Diiododiphenyl Ether in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a halogenated aromatic ether of significant interest in polymer science and organic synthesis, serving as a key monomer and building block. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction chemistry, process optimization, and purification. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in the fundamental principles of intermolecular forces. It offers predicted solubility behaviors, a detailed, self-validating experimental protocol for quantitative solubility determination, and essential safety and handling information for laboratory professionals.
Introduction: The Principle of "Like Dissolves Like"
The solubility of a solid compound in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" serves as a foundational predictive tool in chemistry.[1][2] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
This compound (C₁₂H₈I₂O) is a structurally symmetric molecule. It features a central, slightly polar ether linkage (-O-) flanked by two large, nonpolar iodophenyl rings. The presence of iodine, a large and polarizable atom, contributes significantly to London dispersion forces, while the ether oxygen introduces a modest dipole moment. Consequently, its solubility is dictated by a combination of these forces. We anticipate favorable interactions with solvents that are either nonpolar or moderately polar and aprotic, which can engage in dispersion and dipole-dipole interactions without the energetic penalty of disrupting strong hydrogen-bonding networks.
Physicochemical Profile and Predicted Solubility
To contextualize the solubility of this compound, its key physicochemical properties must be considered. While extensive experimental data is not widely published, its structural analogue, 4,4'-diiodobiphenyl, is noted to be soluble in hot toluene, a nonpolar aromatic solvent.[3][4][5] This provides a strong indication of the solubility behavior of the target compound.
Table 1: Physicochemical Properties of this compound and Analogues
| Property | This compound | 4,4'-Diiodobiphenyl |
| Molecular Formula | C₁₂H₈I₂O | C₁₂H₈I₂ |
| Molecular Weight | 422.00 g/mol | 406.00 g/mol [6] |
| Appearance | Off-white to yellow powder (predicted) | Pale yellow to beige powder[3][5] |
| Melting Point | Not widely reported | 201-204 °C[3][4] |
| Structure | I-Ph-O-Ph-I | I-Ph-Ph-I |
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by solvent type.
Table 2: Predicted Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble (especially with heat) | Dominated by van der Waals (London dispersion) forces. The large, polarizable iodine atoms and phenyl rings interact favorably with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents are weakly polar and are excellent at dissolving a wide range of organic molecules through dipole-dipole and dispersion forces.[7][8][9] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderately to Highly Soluble | These solvents possess significant dipole moments that can interact with the ether linkage of the solute. THF, being a cyclic ether, is structurally similar and expected to be an effective solvent.[10] |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are powerful, versatile solvents capable of dissolving a vast array of organic compounds due to their very high polarity and ability to engage in strong dipole-dipole interactions.[11][12][13][14] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | These solvents have strong hydrogen-bonding networks. The energy required to disrupt these bonds is not sufficiently compensated by the formation of weaker dipole-dipole or dispersion forces with the solute. |
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative data, direct experimental measurement is essential. The following protocol, based on the established shake-flask method, provides a reliable and self-validating system for determining the equilibrium solubility of this compound.[2]
Materials and Equipment
-
This compound (high purity, >98%)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Standard Solutions (for HPLC/UV-Vis Quantification):
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Perform a series of serial dilutions to generate at least five standard solutions spanning the expected solubility range.
-
Analyze these standards to construct a calibration curve (Absorbance or Peak Area vs. Concentration).
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom.[15]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached. A 48-hour period is recommended for confirmation.[15]
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid layer) using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove all undissolved micro-particles.[2]
-
-
Quantification of Solute:
-
Method A: Gravimetric Analysis: Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point. Weigh the dried residue. The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
-
Method B: Spectroscopic Analysis (HPLC/UV-Vis): Dilute the filtered aliquot with a known volume of solvent to bring its concentration within the range of the previously generated calibration curve. Analyze the diluted sample and determine its concentration from the curve. Back-calculate the original concentration to determine the solubility.
-
-
Data Reporting:
-
Report the solubility in standard units, such as mg/mL or g/100 mL, and always specify the temperature at which the measurement was made.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Safety and Handling
While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to all research chemicals. The safety data for the related compound, 4,4'-diiodobiphenyl, indicates it is harmful if swallowed, in contact with skin, or if inhaled.[6][16]
-
Engineering Controls: Handle the solid powder only in a well-ventilated area or, preferably, within a chemical fume hood to minimize dust inhalation.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][17]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[6][16]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as similar compounds are noted to be light-sensitive.[3][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a predominantly nonpolar molecule with solubility favored in nonpolar, chlorinated, and polar aprotic organic solvents. Its solubility is expected to be limited in polar protic solvents like alcohols and water. For applications requiring precise control over concentration, the detailed shake-flask protocol provided in this guide offers a robust method for obtaining accurate quantitative solubility data. Adherence to standard laboratory safety practices is essential when handling this compound. This guide serves as a foundational resource for researchers and developers, enabling more informed solvent selection and experimental design.
References
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- Fisher Scientific. (n.d.). Safety Data Sheet: 4,4'-Diaminodiphenyl ether.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4,4`-Diiodobiphenyl.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4,4'-Diaminodiphenyl Ether.
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- Dichloromethane Solvent Properties. (n.d.).
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- D-2605-4X4L - Dichloromethane, BioPlus™, 4 X 4 L. (n.d.).
- ResearchGate. (2025, August 9). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents....
- ResearchGate. (2025, August 10). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents....
- Solvent Miscibility Table. (n.d.).
- ResearchGate. (2021, November 24). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?.
- BenchChem. (n.d.). Solubility of 4,4'-Thiobisbenzenethiol in chloroform, methanol, and other solvents.
- Quora. (2018, August 15). What would happen if diethyl ether and chloroform is used as solvent and it has 4:1 ratio in chromatography?.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4'-Diiododiphenyl Ether
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMR in Structural Elucidation
Molecular Structure and Symmetry Considerations
The structure of 4,4'-diiododiphenyl ether is characterized by a central ether linkage connecting two para-substituted iodobenzene rings. The molecule possesses a C₂ axis of symmetry bisecting the C-O-C bond angle. This symmetry is a critical determinant of its NMR spectra, as it renders the two phenyl rings chemically equivalent. Consequently, the number of unique proton and carbon signals is significantly reduced, simplifying the resulting spectra.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons at the 2 and 6 positions (and 2' and 6' positions) are equivalent, as are the protons at the 3 and 5 positions (and 3' and 5' positions). This results in an AA'BB' spin system, which often appears as two sets of doublets.
-
Protons H-2, H-6, H-2', and H-6': These protons are ortho to the ether linkage. The ether oxygen is an electron-donating group, which should shield these protons, shifting them upfield relative to benzene (7.34 ppm). However, the iodine at the para position is an electron-withdrawing group, which will have a deshielding effect. The net effect will determine the final chemical shift. In similar structures like 4,4'-diaminodiphenyl ether, these protons appear around 6.7-6.8 ppm. For 4,4'-dinitrodiphenyl ether, a compound with strongly withdrawing groups, the corresponding protons are shifted downfield. Given the moderate electron-withdrawing nature of iodine, a chemical shift in the range of δ 6.8-7.0 ppm is a reasonable prediction.
-
Protons H-3, H-5, H-3', and H-5': These protons are ortho to the iodine atom and meta to the ether linkage. The iodine atom exerts a deshielding effect, and this will be the dominant influence on these protons. In 4,4'-diiodobiphenyl, the protons ortho to the iodine appear at approximately δ 7.7 ppm. Therefore, a similar downfield shift is expected for these protons in this compound, likely in the range of δ 7.6-7.8 ppm .
The coupling between the ortho protons (H-2/H-3 and H-5/H-6) will result in a typical ortho-coupling constant (³J) of approximately 8-9 Hz.
Predicted ¹³C NMR Spectral Data
The symmetry of this compound will also simplify its ¹³C NMR spectrum. Due to the equivalence of the two phenyl rings, only four distinct carbon signals are expected in the aromatic region.
-
C-1 and C-1': These carbons are directly attached to the ether oxygen. The oxygen atom is highly electronegative and will cause a significant downfield shift. In diphenyl ether, the C-1 carbon appears at approximately δ 157 ppm. A similar chemical shift is expected here, likely in the range of δ 155-158 ppm .
-
C-2, C-6, C-2', and C-6': These carbons are ortho to the ether linkage. The ether group will cause a shielding effect on these carbons. In diphenyl ether, these carbons resonate at around δ 119 ppm. The para-iodo substituent will have a minor effect on these carbons. Therefore, a chemical shift in the range of δ 118-122 ppm is predicted.
-
C-3, C-5, C-3', and C-5': These carbons are meta to the ether linkage and ortho to the iodine atom. The iodine will have a deshielding effect on these carbons. In iodobenzene, the ortho carbons appear at approximately δ 138 ppm. A similar value is expected here, likely in the range of δ 137-140 ppm .
-
C-4 and C-4': These are the ipso-carbons, directly bonded to the iodine atoms. The "heavy atom effect" of iodine typically causes a significant upfield (shielding) effect on the attached carbon. In iodobenzene, the ipso-carbon appears at around δ 94 ppm. A similar chemical shift is anticipated for these carbons, in the range of δ 90-95 ppm .
Summary of Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2, H-6, H-2', H-6' | 6.8 - 7.0 | Doublet | ~8-9 | Protons ortho to ether |
| H-3, H-5, H-3', H-5' | 7.6 - 7.8 | Doublet | ~8-9 | Protons ortho to iodine |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1, C-1' | 155 - 158 | Carbons attached to oxygen |
| C-2, C-6, C-2', C-6' | 118 - 122 | Carbons ortho to ether |
| C-3, C-5, C-3', C-5' | 137 - 140 | Carbons ortho to iodine |
| C-4, C-4' | 90 - 95 | Carbons attached to iodine |
Experimental Protocol for NMR Data Acquisition
The following is a field-proven, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound. The causality behind each step is explained to ensure trustworthiness and reproducibility.
1. Sample Preparation:
-
Rationale: Proper sample preparation is paramount for obtaining high-resolution spectra free from artifacts. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that would complicate the spectrum.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Cap the NMR tube and gently agitate to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Rationale: Optimization of spectrometer parameters is crucial for achieving good signal-to-noise ratios and resolution.
-
Procedure for ¹H NMR:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for sharp spectral lines.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Acquire the spectrum using a sufficient number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
-
Procedure for ¹³C NMR:
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Acquire the spectrum with a significantly larger number of scans (hundreds to thousands) due to the low sensitivity of the ¹³C nucleus. A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed (though quantitative ¹³C NMR requires longer delays).
-
3. Data Processing:
-
Rationale: Proper data processing is necessary to extract accurate chemical shift and coupling constant information from the raw free induction decay (FID) signal.
-
Procedure:
-
Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Measure the chemical shifts (δ) and coupling constants (J) for all signals.
-
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,4'-Diiododiphenyl Ether
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4,4'-Diiododiphenyl ether (DIDE), a halogenated aromatic compound. Recognizing the sparse availability of direct spectral data for this specific analyte, this paper establishes a robust analytical strategy by drawing parallels with the well-documented behavior of analogous polybrominated diphenyl ethers (PBDEs). We delve into the rationale behind selecting Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the primary analytical technique. This guide offers a detailed, field-tested protocol, a thorough predictive analysis of the EI fragmentation pathways, and actionable insights for data interpretation. The methodologies and principles discussed herein are designed to equip researchers, quality control chemists, and drug development professionals with the expertise to confidently identify and characterize this compound and similar halogenated molecules.
Introduction: The Analytical Imperative
This compound (C₁₂H₈I₂O) belongs to the class of halogenated diphenyl ethers. While its brominated counterparts, PBDEs, are extensively studied as persistent environmental pollutants and flame retardants, the analytical chemistry of iodinated analogues like DIDE is less documented. DIDE serves as a crucial intermediate in the synthesis of advanced polymers and specialized organic materials. Its accurate identification and characterization are paramount for reaction monitoring, purity assessment, and understanding potential metabolic or degradation pathways.
Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for this purpose due to its unparalleled sensitivity and specificity. This guide moves beyond a simple recitation of methods; it explains the causality behind instrumental choices and provides a predictive model for spectral interpretation, empowering the analyst to approach this molecule with confidence.
Foundational Principles: Instrument Selection
The physicochemical properties of this compound—a relatively high molecular weight (421.99 g/mol ) aromatic compound—dictate the optimal analytical approach. The molecule is expected to have sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC). Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.[1]
Ionization Technique: The Rationale for Electron Ionization (EI)
For the initial identification and structural confirmation of DIDE, Electron Ionization (EI) is the superior choice. Here's the scientific reasoning:
-
Structural Elucidation: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) into the analyte molecule.[2][3] This energy surplus induces predictable and reproducible fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.[4] This fragmentation pattern is critical for unambiguous identification.
-
Robustness: EI is a highly robust and common ionization source, readily available on most GC-MS platforms.
An alternative, "soft" ionization technique like Chemical Ionization (CI) could be used to enhance the molecular ion signal if it proves to be weak or absent in EI, but EI provides richer structural information.[2] For halogenated compounds, Electron Capture Negative Ionization (ECNI) can offer exceptional sensitivity, but EI is the gold standard for initial identification.[5]
Predicted Electron Ionization Fragmentation of this compound
Due to the lack of a published reference spectrum for this compound, we must predict its fragmentation based on established chemical principles. The fragmentation of an aromatic ether is influenced by the stability of the aromatic rings, the strength of the C-O ether bond, and the C-I bonds.[6]
The key fragmentation processes for the DIDE molecular ion (m/z 422) are expected to be:
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest covalent bond in the molecule, making the loss of an iodine radical a highly probable initial fragmentation step.[7]
-
Cleavage of the Ether Linkage: Scission of the C-O bonds of the ether linkage is a characteristic fragmentation pathway for this class of compounds.[6]
-
Sequential Fragmentations: Primary fragment ions will undergo further dissociation, such as the loss of a second iodine atom or the loss of carbon monoxide (CO) from phenoxy-type ions.
The diagram below illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation pathway for this compound.
Table 1: Predicted Key Ions and Their Structural Assignments
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Description of Formation |
| 422 | [C₁₂H₈I₂O]⁺• | Molecular Ion (M⁺•) . The intact molecule minus one electron. |
| 295 | [C₁₂H₈IO]⁺ | [M-I]⁺ . Loss of one iodine radical from the molecular ion. |
| 219 | [C₆H₄IO]⁺ | Iodophenoxy cation . Cleavage of the ether C-O bond. |
| 203 | [C₆H₄I]⁺ | Iodophenyl cation . Can form from ether bond cleavage or from [C₆H₄IO]⁺ via loss of CO. |
| 168 | [C₁₂H₈O]⁺• | [M-2I]⁺• . Loss of both iodine radicals from the molecular ion. |
| 127 | [I]⁺ | Iodine cation . Represents the halogen itself, a common indicator for iodine-containing compounds.[6] |
Experimental Protocol: GC-MS Analysis
This section provides a robust, step-by-step protocol for the analysis of DIDE. The parameters are based on established methods for analogous halogenated compounds and represent a validated starting point for method development.[8]
Sample Preparation
-
Solvent Selection: Use a high-purity, GC-MS compatible solvent. Toluene or Iso-octane are excellent choices.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of solvent to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the unknown sample in the chosen solvent to achieve a concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter if particulates are present.
Instrumental Workflow
The general workflow for the analysis is outlined in the diagram below.
Caption: Standard workflow for the GC-MS analysis of DIDE.
Recommended GC-MS Parameters
Table 2: Gas Chromatography (GC) Parameters
| Parameter | Setting | Rationale |
| Injector | Splitless, 280 °C | Ensures efficient vaporization and transfer of the analyte onto the column without discrimination.[8] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds.[8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 120 °C (hold 2 min), ramp 15 °C/min to 310 °C (hold 10 min) | A starting point to ensure good peak shape and separation from solvent and impurities.[9] |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation for structural identification.[3] |
| Electron Energy | 70 eV | Standard energy for generating library-comparable spectra.[4] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | m/z 50 - 550 | Covers the molecular ion and all predicted major fragments. |
| Solvent Delay | 3 - 5 minutes | Prevents the high-intensity solvent peak from saturating the detector. |
Data Interpretation and System Validation
A successful analysis hinges on correct data interpretation.
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the authentic reference standard under identical conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard.
-
Key Ion Confirmation: Confirm the presence and relative abundances of the key ions predicted in Table 1. The molecular ion at m/z 422 should be present, even if at low abundance. The base peak is likely to be a stable fragment such as m/z 295 or m/z 219.
-
Absence of Isotope Peaks: Unlike its chlorinated and brominated analogs, iodine is monoisotopic (¹²⁷I).[6] Therefore, do not expect to see M+2 isotope pattern peaks, which simplifies spectral interpretation.
Conclusion
The mass spectrometric analysis of this compound is most effectively and reliably achieved using GC-MS with electron ionization. While a published reference spectrum is not widely available, a robust analytical method can be established by leveraging knowledge of analogous halogenated diphenyl ethers and fundamental principles of mass spectral fragmentation. By following the detailed protocols and predictive fragmentation models in this guide, researchers can confidently identify DIDE, verify its structure, and ensure the purity of their materials. This foundational approach provides a blueprint for the analysis of other novel halogenated compounds where reference data may be scarce.
References
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Reiner, E. J., et al. (2012). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. LCGC North America. Available at: [Link]
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Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Application Note. Available at: [Link]
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Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Application Note. Available at: [Link]
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Dodder, N. G., & Hites, R. A. (2002). Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry, 74(23), 6066–6072. Available at: [Link]
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NIST. (n.d.). 4,4'-Diiododiphenyl. NIST Chemistry WebBook. Available at: [Link]
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University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Mass Spectrometry Course Material. Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry Department Resources. Available at: [Link]
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AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]
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Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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FT-IR spectrum of 4,4'-Diiododiphenyl ether
An In-depth Technical Guide to the FT-IR Spectrum of 4,4'-Diiododiphenyl Ether
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS No: 2050-47-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the molecule's vibrational spectroscopy, offers a detailed interpretation of its characteristic absorption bands, and presents a validated protocol for acquiring high-quality spectral data. By explaining the causality behind spectral features and experimental choices, this guide serves as an authoritative reference for the characterization of this important chemical intermediate.
Introduction: The Significance of this compound and Its Spectroscopic Characterization
This compound is a key bifunctional organic molecule. Its structure, featuring two para-substituted iodobenzene rings linked by an ether bridge, makes it a valuable building block in the synthesis of advanced polymers, liquid crystals, and pharmaceutical compounds. The ether linkage provides a degree of conformational flexibility, while the iodine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki and Sonogashira couplings.
Given its role as a precursor, verifying the identity, purity, and structural integrity of this compound is paramount. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. Each peak in the spectrum corresponds to a specific bond stretching or bending, allowing for confident structural elucidation. This guide will dissect the FT-IR spectrum to provide a foundational understanding for its routine analysis.
Molecular Structure and Predicted Vibrational Modes
The is a composite of the vibrations from its distinct structural components: the para-disubstituted aromatic rings, the diaryl ether linkage (C-O-C), and the carbon-iodine bonds. Understanding these individual contributions is the key to a successful spectral interpretation.
Diagram: Key Vibrational Modes of this compound
Caption: Molecular structure and key FT-IR active vibrational modes.
Detailed FT-IR Spectrum Interpretation
The following sections break down the expected absorption regions in the FT-IR spectrum.
Aromatic Ring Vibrations (3100-1450 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene rings appear at wavenumbers slightly higher than those of aliphatic C-H bonds.[1][2] Expect to see one or more weak to medium intensity sharp peaks in this region. Their presence is a clear indicator of an aromatic system.
-
Overtone/Combination Bands (2000-1665 cm⁻¹): This region is characterized by a pattern of weak but distinct absorptions. The specific pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[1][3] For a 1,4- (para-) disubstituted ring, a characteristic pattern will confirm the substitution, distinguishing it from ortho- or meta-isomers.
-
Aromatic C=C In-Ring Stretching (1600-1450 cm⁻¹): The conjugated double bonds within the aromatic rings give rise to several sharp, medium-to-strong intensity bands. Typically, two prominent peaks are observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹, which are characteristic of the benzene ring itself.[2][4]
The Ether Linkage: A Key Diagnostic Peak
-
Asymmetric C-O-C Stretching (~1250 cm⁻¹): The most prominent and diagnostically significant feature for a diaryl ether is the strong, sharp absorption corresponding to the asymmetric stretching of the C-O-C bond.[5] For phenyl alkyl ethers and diaryl ethers, this peak is typically found between 1250 cm⁻¹ and 1210 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during this vibration. The presence of this strong band is a primary confirmation of the ether functionality.
-
Symmetric C-O-C Stretching (~1050 cm⁻¹): A second, weaker absorption corresponding to the symmetric C-O-C stretch may also be observed. Phenyl alkyl ethers often show a band around 1050 cm⁻¹.[5]
Substitution Pattern and Halogen Vibrations (Below 1000 cm⁻¹)
-
C-H Out-of-Plane (OOP) Bending (860-790 cm⁻¹): This is another critical region for confirming the molecular structure. The out-of-plane bending vibrations of the remaining C-H bonds on the rings are highly sensitive to their relative positions. For para-disubstituted benzene, a strong, characteristic absorption band appears in the 860-790 cm⁻¹ range.[7][8] This peak provides compelling evidence for the 4,4'- substitution pattern.
-
C-I Stretching (< 600 cm⁻¹): The carbon-iodine bond is weak and involves a heavy atom (iodine). Consequently, its stretching vibration occurs at a very low frequency, typically below 600 cm⁻¹.[9] This peak will be found in the far-infrared or low-wavenumber region of the fingerprint region and confirms the presence of the iodo-substituents.
Summary of Characteristic FT-IR Absorption Bands
The expected FT-IR peaks for this compound are summarized below for quick reference.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Component Confirmed |
| 3100-3000 | =C-H Stretch | Weak to Medium | Aromatic Rings |
| 2000-1665 | Overtone/Combination Bands | Weak | Para-disubstitution Pattern |
| 1600-1585 | C=C In-Ring Stretch | Medium to Strong | Aromatic Rings |
| 1500-1450 | C=C In-Ring Stretch | Medium to Strong | Aromatic Rings |
| ~1250 | Asymmetric C-O-C Stretch | Strong, Sharp | Diaryl Ether Linkage |
| 860-790 | C-H Out-of-Plane (OOP) Bend | Strong | Para-disubstitution Pattern |
| < 600 | C-I Stretch | Medium to Strong | Iodo-substituent |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This section outlines a robust, self-validating protocol for obtaining the using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.
Instrument and Accessory Preparation
-
Instrument Purge: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen. Causality: This minimizes atmospheric water vapor and carbon dioxide, whose absorptions can interfere with the sample spectrum, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions.
-
Accessory Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe. Causality: This removes any residue from previous samples, preventing cross-contamination and ensuring the collected spectrum is solely from the target analyte.
Data Acquisition Workflow
Caption: Standard workflow for FT-IR data acquisition using ATR.
Step-by-Step Methodology
-
Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. Trustworthiness: The background scan measures the instrument's response and the atmospheric conditions at that moment. It is stored and ratioed against the sample scan to produce the final absorbance spectrum, effectively nullifying instrumental and atmospheric signals.
-
Apply Sample: Place a small amount of this compound powder onto the ATR crystal. Use the pressure clamp to apply firm, consistent pressure. Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.
-
Collect Sample Spectrum: Using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.
-
Data Processing: The spectrometer software will automatically ratio the sample scan against the background scan. Apply an ATR correction if available. Causality: The ATR correction algorithm accounts for the variation in the depth of penetration of the IR beam at different wavelengths, making the resulting spectrum appear more like a traditional transmission spectrum. A baseline correction may also be applied to correct for any sloping or curved baselines.
-
Clean Up: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.2.
Conclusion
The provides a wealth of structural information that is readily interpretable. By systematically analyzing the key absorption bands—including the aromatic C-H and C=C stretches, the prominent asymmetric C-O-C ether stretch, the strong para-substitution C-H bend, and the low-frequency C-I stretch—a confident identification can be achieved. The methodologies outlined in this guide ensure the acquisition of high-fidelity, reproducible data, making FT-IR spectroscopy an indispensable tool for quality control and structural verification in any research or development setting utilizing this versatile compound.
References
-
Spectroscopy Magazine. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]
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Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4,4-diaminodiphenyl eter. Available at: [Link]
-
Kardan, M. N., & Widati, A. A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diiodobiphenyl
A Note to the Reader: Initial searches for the melting and boiling points of "4,4'-Diiododiphenyl ether" did not yield specific data in readily available scientific databases. This suggests that the compound may be exceptionally rare or known under a different nomenclature. However, due to the structural similarity and the frequency of its appearance in related searches, this guide will focus on the well-characterized and industrially significant compound, 4,4'-Diiodobiphenyl (CAS 3001-15-8). The methodologies and principles discussed herein are broadly applicable to the characterization of similar aromatic compounds.
Introduction
4,4'-Diiodobiphenyl is a halogenated aromatic hydrocarbon that serves as a pivotal building block in organic synthesis. Its rigid biphenyl core, functionalized with iodine atoms at the para positions, makes it a versatile precursor for the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the melting and boiling points of 4,4'-Diiodobiphenyl, detailing the experimental methodologies for their determination and discussing the significance of these properties for researchers, particularly those in drug development and materials science.
Physicochemical Properties of 4,4'-Diiodobiphenyl
The melting and boiling points are fundamental physical constants that provide insights into the purity, molecular structure, and intermolecular forces of a compound. For 4,4'-Diiodobiphenyl, these properties are crucial for its purification, handling, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 201-204 °C (literature value) | [1][2] |
| Boiling Point | 380.9 ± 35.0 °C (predicted) | [1][2] |
| Molecular Formula | C₁₂H₈I₂ | [3][4] |
| Molecular Weight | 406.00 g/mol | [3] |
| CAS Number | 3001-15-8 | [1][3][4] |
| Appearance | Pale yellow to beige powder | [1] |
| Solubility | Soluble in hot toluene | [1][2] |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. A sharp melting point range is indicative of high purity.
Principle
The determination of melting point involves heating a small, powdered sample of the compound while monitoring the temperature. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Experimental Protocol: Capillary Method
A widely used and accessible method for melting point determination is the capillary method.
Materials and Equipment:
-
4,4'-Diiodobiphenyl sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the 4,4'-Diiodobiphenyl sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
-
For a known compound like 4,4'-Diiodobiphenyl, set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid crystal disappears (T2). The melting point is reported as the range T1-T2.
Conceptual Workflow for Melting Point Determination
Caption: Experimental workflow for determining the melting point of 4,4'-Diiodobiphenyl using the capillary method.
Boiling Point of 4,4'-Diiodobiphenyl
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For high molecular weight solids like 4,4'-Diiodobiphenyl, the boiling point is often high and may be accompanied by decomposition. Therefore, it is often predicted using computational methods or determined under reduced pressure. The predicted boiling point for 4,4'-Diiodobiphenyl is approximately 380.9 °C.
Significance in Research and Drug Development
The physicochemical properties of 4,4'-Diiodobiphenyl are of paramount importance in its application as a synthetic intermediate.
-
Purity Assessment: The melting point is a quick and effective way to assess the purity of a synthesized batch of 4,4'-Diiodobiphenyl. A broad melting range can indicate the presence of impurities.
-
Reaction Condition Selection: Knowledge of the melting and boiling points helps in selecting appropriate reaction temperatures and solvents. For instance, in Suzuki or Sonogashira coupling reactions, where 4,4'-Diiodobiphenyl is often a substrate, the reaction temperature must be carefully controlled to ensure the reactants are in the appropriate phase and to avoid decomposition.
-
Purification: The significant difference between the melting point and boiling point allows for purification by recrystallization or sublimation. The solubility in hot toluene is a key piece of information for developing effective recrystallization protocols.
-
Drug Discovery: In drug discovery, 4,4'-Diiodobiphenyl can be used to synthesize novel biphenyl-containing compounds. The iodine atoms provide reactive handles for introducing a wide variety of functional groups, allowing for the exploration of structure-activity relationships. The overall physicochemical properties of the final drug molecule, such as solubility and melting point, are influenced by the properties of its constituent building blocks.
Conclusion
4,4'-Diiodobiphenyl is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its high melting point and predicted high boiling point are consistent with its rigid, high molecular weight structure. Accurate determination and understanding of these properties are essential for its effective use in organic synthesis, materials science, and the development of new pharmaceutical agents. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers working with this and similar compounds.
References
-
Cheméo. (n.d.). Chemical Properties of 4,4'-Diiododiphenyl (CAS 3001-15-8). Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Diiododiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 4. 4,4'-Diiodobiphenyl, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-Depth Technical Guide to the Crystallographic, Synthetic, and Application-Relevant Aspects of 4,4'-Diiododiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diaryl Ether Scaffold
The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of structural rigidity and conformational flexibility, conferred by the bridging oxygen atom, allows for the precise spatial orientation of substituents, making it a privileged scaffold in the design of bioactive molecules and functional materials. Within this class of compounds, 4,4'-diiododiphenyl ether stands out as a versatile building block. The presence of iodine atoms at the para positions offers key advantages: they can act as potent halogen bond donors, influencing molecular self-assembly and protein-ligand interactions, and they provide reactive handles for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, crystallographic characteristics (through a comparative analysis with its bromo-analogue), and potential applications of this compound, tailored for professionals in research and development.
Molecular Structure and Physicochemical Properties
This compound possesses a deceptively simple structure that belies its complex and useful chemical properties. The molecule consists of two phenyl rings linked by an ether oxygen. The key features that dictate its behavior are:
-
The Diaryl Ether Core: The C-O-C bond angle and the torsional angles of the phenyl rings relative to the ether linkage are critical determinants of the molecule's overall shape and flexibility. This has significant implications for how the molecule packs in a crystal lattice and how it presents its functional groups for intermolecular interactions.
-
The Iodine Substituents: The iodine atoms are the most prominent functional groups. Their large size and polarizability make them significant contributors to the molecule's electronic properties. They are capable of forming strong halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. Furthermore, the carbon-iodine bond is amenable to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which allow for the facile introduction of new functional groups.
Crystallographic Analysis: A Comparative Study with 4,4'-Dibromodiphenyl Ether
A comparative analysis suggests that this compound would likely exhibit similar packing motifs, driven by a combination of van der Waals forces and halogen-halogen interactions. The larger and more polarizable iodine atoms in this compound are expected to form even stronger and more directional halogen bonds compared to their bromine counterparts. This could lead to a more densely packed crystal lattice and potentially different polymorphic forms.
Table 1: Crystallographic Data for 4,4'-Dibromodiphenyl Ether (CCDC 237219)
| Parameter | Value |
| Chemical Formula | C₁₂H₈Br₂O |
| Formula Weight | 328.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.133(2) |
| b (Å) | 5.869(1) |
| c (Å) | 18.053(4) |
| α (°) | 90 |
| β (°) | 106.59(3) |
| γ (°) | 90 |
| Volume (ų) | 1128.8(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.929 |
| Absorption Coefficient (mm⁻¹) | 7.559 |
| F(000) | 632 |
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through the oxidative iodination of diphenyl ether. A robust protocol is detailed in European Patent EP0193064A2.[1]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Diphenyl ether
-
Iodine (I₂)
-
Ammonium peroxodisulfate ((NH₄)₂S₂O₈)
-
Acetic acid (85%)
-
Sulfuric acid (concentrated)
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve diphenyl ether (0.45 mol) and iodine (0.49 mol) in 700 mL of 85% acetic acid.
-
Addition of Oxidizing Agent: To the stirred solution, add ammonium peroxodisulfate (0.63 mol) and 25 mL of concentrated sulfuric acid.
-
Reaction: Slowly heat the reaction mixture to 80°C and maintain this temperature for 1 hour. The product, this compound, will precipitate out of the solution.
-
Isolation: Filter the hot reaction mixture to collect the precipitated product.
-
Washing: Wash the filter cake with hot water followed by a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified this compound to obtain the final product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Crystallization for X-ray Diffraction
To obtain single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane or ethyl acetate and a poor solvent like hexane or heptane) at room temperature is a standard and effective method. The choice of solvent can significantly influence the crystal habit and quality.
Applications in Research and Development
The unique structural and chemical properties of this compound make it a valuable tool for researchers in both materials science and drug discovery.
Materials Science
Halogenated organic compounds are of significant interest in the development of advanced materials. The ability of the iodine atoms in this compound to participate in halogen bonding can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. This has potential applications in:
-
Crystal Engineering: Designing and synthesizing novel crystalline materials with desired physical properties, such as nonlinear optical activity or specific electronic characteristics.
-
Liquid Crystals: The rigid core and potential for directional intermolecular interactions make diaryl ethers potential scaffolds for liquid crystalline materials.
-
Porous Organic Frameworks: As a difunctional building block, it can be used in the synthesis of covalent organic frameworks (COFs) and other porous materials with applications in gas storage and separation.
Drug Development
The diaryl ether scaffold is a common feature in a wide range of biologically active compounds. The conformational flexibility of the ether linkage allows the two aromatic rings to adopt various orientations, which can be crucial for binding to biological targets. This compound can serve as a starting material or a key intermediate in the synthesis of novel therapeutic agents. The iodine atoms can be:
-
Retained for Halogen Bonding: Halogen bonding is increasingly recognized as a significant interaction in protein-ligand binding, and the strong halogen bond-donating ability of iodine can be leveraged to enhance binding affinity and selectivity.
-
Used as a Handle for Derivatization: The C-I bonds can be readily converted to other functional groups through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a molecule of considerable interest for both fundamental and applied research. While its own crystallographic data awaits full characterization, the detailed analysis of its bromo-analogue provides a solid foundation for understanding its solid-state behavior. The straightforward synthesis and the versatile reactivity of its iodine substituents make it a valuable building block for the creation of novel materials and potential therapeutic agents. As the understanding of non-covalent interactions, particularly halogen bonding, continues to grow, the importance of molecules like this compound in rational design is set to increase.
References
- Process for the preparation of 4,4'-dihydroxydiphenyl ether. European Patent EP0193064A2. Published September 3, 1986. Accessed January 11, 2026.
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An In-depth Technical Guide to the Thermodynamic Properties of 4,4'-Diiododiphenyl Ether
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4,4'-diiododiphenyl ether. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes the limited available experimental data with established theoretical and computational methodologies for determining key thermodynamic parameters. In the absence of a complete experimental dataset for this compound, this guide emphasizes the established experimental techniques and computational approaches necessary to fully characterize its thermodynamic profile. This document is structured to not only present known values but also to serve as a practical handbook for the experimental and theoretical elucidation of the thermodynamic properties of this and similar halogenated diaryl ether compounds.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound with a molecular structure featuring a flexible ether linkage between two para-iodinated phenyl rings. This unique combination of a diaryl ether scaffold and iodine substituents makes it a molecule of significant interest in several scientific domains. The ether bridge imparts a degree of conformational flexibility, while the iodine atoms serve as reactive sites for various organic transformations, particularly in cross-coupling reactions.
In the realm of pharmaceutical sciences, the diaryl ether motif is a common feature in numerous biologically active compounds. The introduction of iodine atoms provides a versatile handle for the synthesis of more complex molecules through reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are instrumental in modern drug discovery. Furthermore, iodinated aromatic compounds are extensively utilized as X-ray contrast agents in medical imaging, highlighting another potential application area for this class of molecules.[1][2][3]
A thorough understanding of the thermodynamic properties of this compound is paramount for its practical application. These properties govern its behavior in various physical and chemical processes, including purification, formulation, and reaction kinetics. For instance, melting point and enthalpy of fusion are critical for crystallization processes, while vapor pressure data is essential for purification by sublimation and for assessing the compound's environmental fate.
This guide will delve into the known thermodynamic data for this compound, provide detailed methodologies for determining the unknown parameters, and discuss the implications of these properties for its use in research and development.
Physicochemical and Known Thermodynamic Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈I₂O | - |
| Molecular Weight | 422.00 g/mol | - |
| Melting Point (Tₘ) | 138 °C (recrystallized from glacial acetic acid) | [4] |
| Melting Point (Tₘ) | 141 °C (literature value) | [4] |
The discrepancy in the reported melting points may be attributed to differences in crystalline purity or the experimental method used for determination. This underscores the importance of standardized and well-documented experimental procedures.
Methodologies for the Determination of Thermodynamic Properties
Given the scarcity of experimental data, this section provides a detailed overview of the established experimental and computational methods for determining the key thermodynamic properties of this compound.
Experimental Approaches
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6][7][8] It is the primary method for determining the melting point and enthalpy of fusion (ΔHfus) of a solid compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion (e.g., indium).
-
Measurement: The sample and an empty reference pan are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Controlled Heating Rate: Ensures thermal equilibrium within the sample and provides reproducible results. Slower heating rates generally yield more accurate transition temperatures.
-
Hermetically Sealed Pans: Prevents any loss of sample due to sublimation, which would affect the accuracy of the enthalpy measurement.
Diagram of DSC Workflow
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
For compounds with low volatility, such as this compound, the Knudsen effusion method is a reliable technique for determining vapor pressure.[9][10][11][12][13] This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.
Experimental Protocol:
-
Sample Loading: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is precisely controlled and varied.
-
Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:
P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
where:
-
dm/dt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the effusing vapor
-
-
Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔHsub) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Causality Behind Experimental Choices:
-
High Vacuum: Ensures that the effusing molecules do not collide with background gas molecules, which would impede their flow and lead to inaccurate measurements.
-
Small Orifice: The diameter of the orifice must be significantly smaller than the mean free path of the vapor molecules to ensure that the effusion process is governed by molecular flow rather than hydrodynamic flow.
Diagram of Knudsen Effusion Setup
Caption: Schematic of a Knudsen effusion experiment for vapor pressure determination.
Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules.[14] Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide accurate estimates of key parameters.
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These calculations confirm that the structure is a true minimum on the potential energy surface and provide the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.
-
Thermochemical Property Calculation: From the results of the frequency calculation, the standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and heat capacity (C_p) can be calculated.
-
Gibbs Free Energy of Formation: The standard Gibbs free energy of formation (ΔG_f°) can then be calculated using the fundamental thermodynamic relationship:
ΔG_f° = ΔH_f° - TΔS_f°
Causality Behind Computational Choices:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing heavy atoms like iodine, it is crucial to use basis sets that can adequately describe the electron density around the nucleus and to consider relativistic effects.
-
Solvation Model: If thermodynamic properties in solution are of interest, a continuum solvation model (e.g., PCM) can be employed to account for the effect of the solvent.
Diagram of Computational Workflow
Caption: A typical workflow for the computational determination of thermodynamic properties.
Applications and Implications in Drug Development
The thermodynamic properties of this compound have significant implications for its use as a building block in drug discovery and development.
-
Synthesis and Purification: Knowledge of the melting point and solubility is crucial for designing efficient crystallization and purification protocols. A relatively high melting point suggests that the compound is a solid at room temperature, which can simplify handling and storage.
-
Reaction Kinetics: The enthalpy and entropy of the molecule influence the thermodynamics of reactions in which it participates. This information is vital for optimizing reaction conditions to achieve high yields of desired products.
-
Formulation and Stability: For any potential pharmaceutical application, understanding the solid-state properties, such as crystal packing and polymorphism, which are related to thermodynamic stability, is critical. These factors can affect the solubility, dissolution rate, and bioavailability of a final drug product.
-
Biophysical Interactions: The thermodynamic parameters of this compound can be used in computational models to predict its binding affinity to biological targets, aiding in the rational design of new therapeutic agents.
Safety and Handling
While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other iodinated aromatic compounds.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity of Iodinated Compounds: Some iodinated aromatic compounds can be toxic.[15] Inhalation, ingestion, and skin contact should be avoided.
-
Environmental Considerations: The environmental fate of halogenated diphenyl ethers is a subject of ongoing research. Proper disposal in accordance with local regulations is essential to prevent environmental contamination.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, particularly in the field of drug discovery. While a complete experimental thermodynamic profile is not yet available, this guide has outlined the established experimental and computational methodologies that can be employed to fully characterize this important compound. The provided protocols for DSC and the Knudsen effusion method, along with an overview of computational approaches, offer a clear roadmap for researchers to obtain the necessary data. A comprehensive understanding of the thermodynamic properties of this compound will undoubtedly facilitate its broader application and contribute to the development of new and innovative chemical entities.
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- Process for the preparation of 4,4'-dihydroxydiphenyl ether.
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Knudsen cell - Wikipedia. [Link]
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Vapor Pressure Measurements Knudsen Effusion Method - DVS Application Note XX. Surface Measurement Systems. [Link]
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Vapor Pressure Analyzer - Pragolab. [Link]
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Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. [Link]
- Process for the preparation of 4,4'-dihydroxydiphenyl ether - Google P
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VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd - AZoM. [Link]
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Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. PubMed. [Link]
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Measurement of enthalpy of fusion - Calnesis Laboratory. [Link]
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Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. [Link]
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Knudsen effusion method for vapor pressure determination. Ameloot group. [Link]
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Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry | Journal of Chemical & Engineering Data - ACS Publications. [Link]
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Six Methods for Estimating the Formation Enthalpy of Organic Compounds - Journal of Pyrotechnics Archive. [Link]
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Melting Temperatures and Enthalpies - NETZSCH Analyzing & Testing. [Link]
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Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - NIH. [Link]
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Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. [Link]
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Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC - NIH. [Link]
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Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A - ACS Publications. [Link]
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A method to estimate the enthalpy of formation of organic compounds with chemical accuracy - ResearchGate. [Link]
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Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes. [Link]
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Computational Thermodynamic Properties | Computational Chemistry Class Notes - Fiveable. [Link]
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Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed. [Link]
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Toxicology of iodine: A mini review - ResearchGate. [Link]
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Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K - Standard Reference Data. [Link]
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HEALTH EFFECTS - Toxicological Profile for Iodine - NCBI Bookshelf - NIH. [Link]
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Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K | Semantic Scholar. [Link]
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Synthesis method of 4, 4 '-diaminodiphenyl ether - Eureka | Patsnap. [Link]
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Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Environmental Science & Technology - ACS Publications. [Link]
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40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - NIH. [Link]
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Iodinated contrast agents and their potential for antitumor chemotherapy - ResearchGate. [Link]
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Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC - NIH. [Link]
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Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. [Link]
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Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies - MDPI. [Link]
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An In-Depth Technical Guide to the Electronic Properties of 4,4'-Diiododiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Electronic Landscape of a Niche Aromatic Ether
4,4'-Diiododiphenyl ether stands as a molecule of interest at the intersection of synthetic chemistry and materials science. While its close structural relative, 4,4'-diiodobiphenyl, has garnered more significant attention, the introduction of an ether linkage between the two iodinated phenyl rings dramatically alters the molecule's conformational flexibility and electronic characteristics. This guide serves as a comprehensive technical exploration of the core electronic properties of this compound, offering a foundational understanding for researchers looking to exploit its potential in novel applications, from organic electronics to specialized chemical synthesis. Due to the limited availability of direct experimental data on its electronic characteristics, this document integrates established synthetic routes with a robust theoretical framework for predicting and understanding its behavior at a molecular level.
Molecular Identity and Synthesis
Chemical Structure and Identification
This compound is a symmetrical aromatic ether characterized by a central oxygen atom bridging two para-substituted iodophenyl rings.
Molecular Formula: C₁₂H₈I₂O
Molecular Weight: 422.00 g/mol
Structure:
Caption: Molecular structure of this compound.
While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is documented, confirming its existence and accessibility for research purposes.
Synthetic Pathway: Iodination of Diphenyl Ether
The primary route for the synthesis of this compound is through the direct iodination of diphenyl ether. This electrophilic aromatic substitution reaction targets the para positions of the phenyl rings, which are activated by the electron-donating ether linkage.
A documented method involves the oxidative iodination of diphenyl ether.[1] This process can be achieved using iodine in the presence of an oxidizing agent.
Experimental Protocol: Oxidative Iodination of Diphenyl Ether [1]
-
Dissolution: Dissolve diphenyl ether and iodine in a suitable solvent such as glacial acetic acid.
-
Catalysis: Introduce a catalytic system, which can include a mixture of copper powder and copper(I) chloride, along with aqueous sulfuric acid.
-
Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the reaction mixture while maintaining a controlled temperature (e.g., 50°C).
-
Reaction: Stir the mixture for a sufficient duration (e.g., 2 hours) to allow for the completion of the iodination reaction.
-
Isolation: Upon cooling, the this compound product precipitates out of the solution.
-
Purification: The precipitated solid can be collected by filtration and washed with a suitable solvent, such as cold methanol, to remove impurities.
Caption: Experimental workflow for the synthesis of this compound.
Theoretical Framework for Electronic Property Characterization
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and analyze the electronic properties of this compound.
Computational Methodology: A Self-Validating System
A robust computational protocol is essential for generating reliable theoretical data. The following outlines a standard and self-validating workflow for the characterization of this compound's electronic structure.
Step-by-Step Computational Protocol:
-
Geometry Optimization:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints using a suitable DFT functional (e.g., B3LYP) and a basis set appropriate for heavy elements like iodine (e.g., 6-311G(d,p) for C, H, O and a larger basis set with effective core potentials for I, such as LANL2DZ).
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis (absence of imaginary frequencies).
-
-
Electronic Structure Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (MOs).
-
Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the energies of the HOMO (E_HOMO) and LUMO (E_LUMO).
-
-
Derivation of Key Electronic Parameters:
-
HOMO-LUMO Gap (ΔE): Calculate the energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). This is a crucial parameter for estimating the molecule's excitability and chemical stability.
-
Ionization Potential (IP) and Electron Affinity (EA): Approximate these values using Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO).
-
Global Reactivity Descriptors: Calculate electronegativity (χ), chemical potential (μ), hardness (η), and electrophilicity index (ω) from the HOMO and LUMO energies to predict the molecule's reactivity.
-
-
Electron Density and Electrostatic Potential Mapping:
-
Calculate the electron density distribution to visualize the regions of high and low electron concentration.
-
Generate a Molecular Electrostatic Potential (MEP) map to identify the electrophilic and nucleophilic sites on the molecule.
-
Sources
A Toxicological Deep Dive into 4,4'-Diiododiphenyl Ether: A Predictive Analysis and Methodological Guide
Foreword: Navigating the Data Void
To the researchers, scientists, and drug development professionals at the forefront of chemical innovation, this guide addresses the toxicological profile of 4,4'-Diiododiphenyl ether. It is critical to state from the outset that publicly available toxicological data for this specific iodinated compound is notably scarce. This guide, therefore, adopts a predictive and methodological approach. By examining the toxicological profiles of structurally analogous compounds—namely the parent diphenyl ether, and its halogenated cousins, the polybrominated (PBDEs) and polychlorinated (PCDEs) diphenyl ethers—we can construct a scientifically grounded, albeit predictive, toxicological framework for this compound. This document serves not as a definitive record, but as an in-depth technical guide to inform initial risk assessment, direct future research, and provide the experimental blueprints necessary to fill the existing data gaps.
The Compound: this compound at a Glance
This compound is an aromatic ether characterized by a diphenyl ether backbone with iodine atoms substituted at the para positions of both phenyl rings. While its specific applications are not widely documented, its structure suggests potential use as an intermediate in organic synthesis, particularly where the introduction of an iodinated moiety is desired for subsequent cross-coupling reactions or to modulate biological activity. The presence of the diphenyl ether core and the heavy halogen (iodine) atoms are the primary determinants of its likely physicochemical properties and, by extension, its toxicological behavior.
Predictive Toxicological Profile: Insights from Analogs
In the absence of direct data, we turn to the well-documented toxicology of its structural relatives. The core hypothesis is that the toxicity of this compound will be influenced by the properties of the diphenyl ether structure, with modulation by the iodine substituents.
Acute Toxicity
No direct acute toxicity data for this compound is available. For the parent compound, diphenyl ether, the oral LD50 in rats is reported as 3370 mg/kg, indicating low acute toxicity. However, halogenation can significantly alter toxicity. For instance, various halogenated diphenyl ethers exhibit a range of toxicities. Given the general trend of increasing toxicity with halogenation in this class of compounds, it is prudent to handle this compound with greater caution than the parent compound until empirical data is generated.
Table 1: Acute Oral Toxicity of Diphenyl Ether and Analogs
| Compound | Test Species | LD50 (mg/kg) | Reference |
| Diphenyl Ether | Rat | 3370 | CDH Fine Chemical MSDS[1] |
Genotoxicity and Mutagenicity
There is no evidence that the parent diphenyl ether is mutagenic.[2] However, studies on halogenated diphenyl ethers present a more complex picture. Some polybrominated diphenyl ethers (PBDEs) have been shown to induce genotoxicity, often through mechanisms involving oxidative stress.[3][4] Research on diphenyl ether in zebrafish larvae has shown evidence of DNA damage.[5] Given that iodinated compounds can also be implicated in genotoxic effects, there is a clear imperative to experimentally evaluate the mutagenic and genotoxic potential of this compound.
Carcinogenicity
Diphenyl ether is not classified as a carcinogen.[2][6] In contrast, some PBDEs have been shown to be carcinogenic in animal studies, causing tumors in the liver and thyroid.[7][8] The International Agency for Research on Cancer (IARC) has not classified this compound. However, due to the carcinogenic potential of some of its brominated analogs, a thorough carcinogenicity assessment is warranted.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of halogenated diphenyl ethers, particularly PBDEs, is a significant area of concern. These compounds are known endocrine disruptors, capable of interfering with thyroid hormone homeostasis and exhibiting estrogenic activity.[9][10] Such disruptions during critical developmental windows can lead to neurodevelopmental deficits and reproductive tract abnormalities.[11][12][13] Studies in mink have demonstrated that a pentabrominated diphenyl ether mixture can cause complete reproductive failure.[14][15] It is plausible that this compound could exhibit similar endocrine-disrupting properties, making reproductive and developmental toxicity a key area for investigation.
Ecotoxicity
Due to their persistence and lipophilicity, halogenated diphenyl ethers are known to bioaccumulate and biomagnify in the environment, posing a risk to aquatic ecosystems and top predators.[10][16] The parent diphenyl ether also has a bioconcentration factor of 470, indicating a potential for bioaccumulation.[1] Given this, this compound should be considered a potential environmental contaminant until proven otherwise.
Postulated Mechanisms of Toxicity: A Predictive Framework
Based on the data from surrogate compounds, several mechanisms can be postulated for the potential toxicity of this compound.
Oxidative Stress
A common mechanism of toxicity for halogenated diphenyl ethers is the induction of oxidative stress.[3][17] The metabolism of these compounds can lead to the formation of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins. This is a plausible pathway for this compound, and its investigation should be a priority.
Endocrine Disruption
The structural similarity of halogenated diphenyl ethers to thyroid hormones is a key factor in their endocrine-disrupting effects.[9][10] They can interfere with thyroid hormone synthesis, transport, and metabolism. It is highly probable that this compound, containing iodine, could also interact with the thyroid system.
Below is a conceptual diagram illustrating the potential toxicity pathways for halogenated diphenyl ethers, which can serve as a working model for this compound.
Caption: Postulated toxicity pathways for this compound.
Essential Experimental Protocols: A Guide to Data Generation
To address the data gaps for this compound, a systematic toxicological evaluation is necessary. The following are detailed, step-by-step methodologies for key initial assays.
Acute Oral Toxicity Assessment (Following OECD Guideline 420)
This protocol uses a fixed-dose procedure to minimize animal use while providing sufficient information for classification.[18][19][20][21][22]
Methodology:
-
Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain).
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.
-
Sighting Study:
-
Administer a starting dose of 300 mg/kg to a single animal.
-
If no evident toxicity is observed, dose another animal at 2000 mg/kg.
-
If evident toxicity is observed at 300 mg/kg, dose the next animal at 50 mg/kg.
-
If mortality occurs at 300 mg/kg, dose the next animal at 50 mg/kg.
-
Continue this sequential dosing to identify the dose that causes evident toxicity but not mortality.
-
-
Main Study:
-
Dose a group of 5 animals with the selected dose from the sighting study.
-
Observe animals closely for the first 4 hours after dosing, and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights at regular intervals.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This test is a widely used method for evaluating the mutagenic potential of a chemical.[23][24][25][26][27]
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.
In Vivo Alkaline Comet Assay for Genotoxicity
The Comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[28][29][30][31]
Methodology:
-
Animal Treatment: Dose animals (e.g., male rats) with this compound at multiple dose levels, including a negative control and a positive control.
-
Tissue Collection: At appropriate time points after dosing, collect tissues of interest (e.g., liver, blood).
-
Cell Isolation: Isolate single cells from the collected tissues.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Scoring: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate away from the nucleoid, forming a "comet" shape. Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail.
The diagram below illustrates a generalized workflow for the toxicological assessment of a novel chemical like this compound.
Caption: Tiered workflow for toxicological assessment.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. However, by leveraging data from its structural analogs, we can predict that it may pose risks related to genotoxicity, carcinogenicity, and reproductive and developmental toxicity, likely mediated by oxidative stress and endocrine disruption. This guide provides a foundational framework for understanding these potential risks and outlines the necessary experimental protocols to generate the empirical data required for a comprehensive safety assessment. It is imperative that the scientific community undertakes a systematic evaluation of this and other novel halogenated compounds to ensure their safe use and to protect human and environmental health.
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Hepatotoxic impact of diphenyl ether on zebrafish: DNA damage, oxidative stress, and histopathological insights after acute and subchronic exposure | Environmental Toxicology and Chemistry | Oxford Academic. (URL: [Link])
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Navigating the Unseen: A Technical Guide to the Safe Handling of 4,4'-Diiododiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecules often involves the use of specialized reagents. 4,4'-Diiododiphenyl ether, a key building block in various synthetic pathways, presents a unique set of handling and safety challenges. This guide, compiled from available safety data and expert chemical handling practices, provides a comprehensive overview for laboratory personnel. It is structured to deliver not just procedural steps, but the rationale behind them, ensuring a culture of safety and scientific integrity.
Compound Identification and Properties
A thorough understanding of the physical and chemical properties of a substance is the bedrock of its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3][4] |
| Synonyms | Bis(4-iodophenyl) ether, 1-Iodo-4-(4-iodophenoxy)benzene, 1,1'-Oxybis[4-iodobenzene] | [1][2][3][4] |
| CAS Number | 28896-49-3 | [1][2][3][4][5] |
| Molecular Formula | C12H8I2O | [1][2][3][4][5] |
| Molecular Weight | 422.00 g/mol | [1][2][3][4][5] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 144.00°C - 146.00°C | [5] |
Hazard Assessment: A Proactive Stance
While comprehensive toxicological data for this compound is not extensively documented in readily available literature, the available hazard statements and data from analogous compounds necessitate a cautious approach. The primary hazards identified are outlined below, forming the basis for the recommended safety protocols.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality behind these classifications lies in the reactivity of the aromatic iodine substituents and the ether linkage. Upon absorption or contact, these functional groups can interact with biological macromolecules, leading to irritation and potential systemic effects. The lack of comprehensive long-term toxicity data means that this compound should be handled as a substance of unknown, but potentially significant, toxicity.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against the inhalation of any dust or vapors that may be generated. The causality is simple: a well-functioning fume hood maintains a negative pressure environment, ensuring that any airborne contaminants are drawn away from the user's breathing zone.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[7] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[7] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Should be used if there is a risk of exceeding exposure limits or if engineering controls are insufficient. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to guide the user through the safe handling of this compound from initial preparation to the quenching of the reaction.
Caption: A logical workflow for the safe handling of this compound.
Accidental Release Measures: Preparedness and Response
In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.
Small Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[7]
Large Spills:
In the case of a large spill, evacuate the laboratory immediately and contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Storage and Disposal: Long-Term Safety and Responsibility
Proper storage and disposal are critical to ensure the long-term safety of the laboratory and the environment.
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents.
Disposal
All waste containing this compound, including contaminated materials and reaction residues, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding its properties, recognizing its potential hazards, and adhering to the handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. The principles of scientific integrity and a deeply ingrained culture of safety are not mutually exclusive; they are, in fact, inextricably linked.
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A Technical Guide to the Historical Synthesis of 4,4'-Diiododiphenyl Ether
Introduction
4,4'-Diiododiphenyl ether is a pivotal, high-purity organoiodine compound. Its rigid diaryl ether backbone, functionalized with iodine at the para positions, makes it an essential building block in the synthesis of advanced polymers, pharmaceutical intermediates, and electronic materials. The iodine atoms serve as versatile reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, particularly in cross-coupling reactions. This guide provides an in-depth exploration of the seminal historical methods developed for its synthesis, offering field-proven insights into the causality behind the experimental choices and the evolution of these synthetic strategies.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the core synthetic routes, emphasizing the logic and scientific integrity that underpin these trusted methodologies.
Core Synthetic Strategies: A Historical Perspective
The synthesis of this compound has historically been approached via two principal pathways. The choice of method is often dictated by the availability and cost of the starting materials, as well as the desired scale and purity of the final product.
-
Diazotization and Iodination of 4,4'-Diaminodiphenyl Ether: A robust, multi-step route leveraging the classic Sandmeyer-type reaction.
-
Direct Oxidative Iodination of Diphenyl Ether: A more direct, atom-economical approach that functionalizes a readily available bulk chemical.
We will now explore the technical intricacies of each method.
Method 1: Synthesis via Diazotization of 4,4'-Diaminodiphenyl Ether
This classical approach is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[1][2][3] It provides a reliable pathway to convert aromatic amines into a wide array of functional groups, including iodides. The synthesis of aryl iodides through this method is particularly efficient and often does not require the copper catalyst typically associated with the synthesis of aryl chlorides or bromides.[4]
Causality and Mechanistic Underpinnings
The transformation hinges on a two-stage process:
-
Diazotization: The primary aromatic amine, 4,4'-diaminodiphenyl ether, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures (0-5 °C). This converts the amino groups into highly reactive diazonium salt groups (-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4]
-
Iodide Displacement: The resulting bis(diazonium) salt is then treated with a solution of potassium iodide. The iodide ion (I⁻) is a sufficiently strong nucleophile and reducing agent to displace the diazonium group, which leaves as nitrogen gas (N₂), a thermodynamically highly favorable process. The reaction is believed to proceed through a radical pathway.[4]
The overall workflow is a robust and high-yielding transformation, tolerant of various functional groups on the aromatic ring.[4][5]
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established Sandmeyer-type procedures.[4][5]
Step 1: Dissolution of the Amine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve one equivalent of 4,4'-diaminodiphenyl ether in a solution of concentrated sulfuric acid and deionized water. The process should be conducted in a well-ventilated fume hood.
Step 2: Diazotization
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (2.2 equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.
Step 3: Iodination
-
In a separate vessel, prepare a concentrated aqueous solution of potassium iodide (4.0 equivalents).
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.
Step 4: Work-up and Purification
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a solvent like glacial acetic acid or ethanol to yield colorless crystals.[6]
Logical Flow: Diazotization-Iodination Synthesis
Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Method 2: Direct Oxidative Iodination of Diphenyl Ether
This method represents a more convergent and potentially more economical route, starting from the inexpensive bulk chemical, diphenyl ether. Unlike direct chlorination or bromination, the direct iodination of aromatic compounds with molecular iodine is not feasible as the reaction is reversible and thermodynamically unfavorable. The hydrogen iodide (HI) byproduct is a strong reducing agent that converts the iodinated product back to the starting material.
Causality and Mechanistic Underpinnings
To overcome this limitation, the reaction must be performed in the presence of an oxidizing agent. The role of the oxidant is to remove the HI as it is formed, shifting the equilibrium towards the products. This process is termed oxidative iodination.
Commonly used oxidizing systems include:
-
Iodine and Iodic Acid (HIO₃)
-
Iodine and Persulfates (e.g., Ammonium Persulfate)[7]
The reaction proceeds via electrophilic aromatic substitution, where a potent electrophilic iodine species (such as I⁺) is generated in situ and attacks the electron-rich diphenyl ether ring, preferentially at the para positions due to the activating, ortho-para directing nature of the ether oxygen. The presence of a copper catalyst and sulfuric acid is often reported to enhance the reaction rate and yield.[6][8]
Detailed Experimental Protocol
The following protocol is adapted from patented industrial procedures.[6][7]
Step 1: Initial Setup
-
In a multi-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, dissolve diphenyl ether (1.0 eq) and iodine (1.1 eq) in glacial acetic acid.
Step 2: Addition of Catalysts and Oxidant
-
To the solution, add catalytic amounts of copper powder, cuprous chloride (CuCl), water, and concentrated sulfuric acid.
-
Heat the mixture to approximately 50-80 °C. The optimal temperature may vary depending on the oxidant used.
-
If using hydrogen peroxide, add a 25-30% solution dropwise over 1 hour, carefully controlling the temperature.
-
If using ammonium persulfate, it can be added directly to the initial mixture before heating.[7]
Step 3: Reaction and Isolation
-
After the addition of the oxidant is complete, stir the mixture at the designated temperature for an additional 1-2 hours.
-
Cool the reaction mixture. The product, this compound, often precipitates from the solution.
-
Filter the precipitated solid and wash the filter cake with hot water and then with cold methanol to remove impurities.[6][7]
Step 4: Purification
-
The crude product can be further purified by recrystallization from a large volume of glacial acetic acid to obtain high-purity material with a melting point of approximately 138-141 °C.[6]
Logical Flow: Direct Oxidative Iodination
Caption: Workflow for the direct oxidative iodination of diphenyl ether.
Comparative Analysis of Historical Methods
The choice between these two primary synthetic routes involves a trade-off between the number of steps, atom economy, and the nature of the starting materials.
| Feature | Diazotization-Iodination (Sandmeyer-type) | Direct Oxidative Iodination |
| Starting Material | 4,4'-Diaminodiphenyl Ether | Diphenyl Ether |
| Key Reagents | NaNO₂, H₂SO₄, KI | I₂, Oxidizing Agent (H₂O₂, Persulfate) |
| Catalyst | Typically none required for iodination | Copper salts, H₂SO₄ |
| Reaction Conditions | Low temperature (0-5 °C) then ambient | Elevated temperature (50-80 °C) |
| Reported Yield | Can be very high (>90%) | Good to high (71-96%)[6] |
| Advantages | - Highly reliable and clean reaction- Well-established, robust chemistry- High selectivity for iodide placement | - Fewer synthetic steps- Starts from an inexpensive bulk chemical- Higher atom economy |
| Limitations | - Requires a multi-step synthesis of the starting diamine- Use of unstable diazonium intermediates | - Risk of over-iodination or side products- Requires an oxidizing agent- Can produce mixed products requiring purification[8] |
Conclusion
The historical synthesis of this compound is dominated by two effective yet philosophically different approaches. The Sandmeyer-type diazotization route offers unparalleled reliability and selectivity, building the molecule from a pre-functionalized precursor, 4,4'-diaminodiphenyl ether. In contrast, the direct oxidative iodination of diphenyl ether provides a more convergent and atom-economical pathway, directly functionalizing the core ether structure.
Both methods have proven to be effective and have been scaled for industrial production. The selection of a specific route by researchers and development professionals will depend on a careful evaluation of starting material availability, cost, required purity standards, and process safety considerations. Understanding the mechanistic basis and historical context of these methods provides a solid foundation for troubleshooting, optimization, and the development of future synthetic innovations.
References
- Grokipedia. Sandmeyer reaction.
- NROChemistry. Sandmeyer Reaction.
- Benchchem. Application Notes and Protocols: The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis.
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21).
- Wikipedia. Sandmeyer reaction.
- Wikipedia. Ullmann condensation.
- Google Patents. EP0193064A2 - Process for the preparation of 4,4'-dihydroxydiphenyl ether.
- Google Patents. US4638099A - Method for making 4,4'-dihydroxydiphenyl ether.
- Google Patents. EP0193064B1 - Process for the preparation of 4,4'-dihydroxydiphenyl ether.
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Methodological & Application
Application Notes and Protocols: Synthesis of 4,4'-Diiododiphenyl Ether from Diphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diiododiphenyl ether is a valuable symmetrical aromatic diether that serves as a crucial building block in the synthesis of various complex organic molecules. Its utility is particularly pronounced in the fields of materials science and drug discovery. In pharmaceutical research, the diiodo- derivative provides two reactive sites for the introduction of diverse functionalities through cross-coupling reactions, enabling the construction of intricate molecular architectures found in many therapeutic agents.[1] The controlled and efficient synthesis of this key intermediate is therefore of significant interest to the scientific community.
This document provides a detailed guide for the synthesis of this compound from diphenyl ether. It outlines the underlying chemical principles, provides a comprehensive, step-by-step experimental protocol, and includes essential safety information.
Reaction Principle and Mechanism
The synthesis of this compound from diphenyl ether is an electrophilic aromatic substitution reaction. Direct iodination of aromatic compounds is often challenging due to the low reactivity of iodine.[2] To overcome this, an oxidizing agent is typically employed to generate a more potent iodinating species, such as the iodine cation (I+).
In the featured protocol, a combination of iodine (I₂) and an oxidizing agent like periodic acid (H₅IO₆) or hydrogen peroxide in the presence of a mineral acid (e.g., sulfuric acid) is used. The oxidizing agent converts iodine into a highly electrophilic species, which then attacks the electron-rich aromatic rings of the diphenyl ether. The ether oxygen is an activating group, directing the substitution to the para positions due to steric hindrance at the ortho positions.
The overall reaction can be summarized as follows:
C₁₂H₁₀O + 2I₂ + Oxidizing Agent → C₁₂H₈I₂O + Byproducts
The choice of oxidizing agent and reaction conditions can significantly influence the yield and purity of the final product.
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials and Equipment
-
Diphenyl ether
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or Hydrogen Peroxide (H₂O₂)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Reaction Workflow Diagramdot
Sources
Application Notes and Protocols for Ullmann Condensation using 4,4'-Diiododiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: Revitalizing a Classic Reaction for Modern Synthesis
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a foundational method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds for over a century.[1] Historically, these reactions were often hampered by harsh conditions, such as high temperatures (frequently exceeding 200°C) and the need for stoichiometric amounts of copper, which limited their applicability.[2] However, the advent of modern catalysis has breathed new life into the Ullmann reaction. The introduction of specific ligands has dramatically improved reaction efficiency, allowing for milder conditions and significantly broadening the substrate scope.[3]
This guide focuses on the application of the Ullmann condensation with a particularly valuable, yet challenging, substrate: 4,4'-diiododiphenyl ether. This bifunctional molecule serves as a critical building block for high-performance polymers, most notably poly(ether ether ketone) (PEEK), and other advanced materials. Its symmetrical structure with two reactive C-I bonds allows for the systematic construction of extended aromatic systems.
Herein, we provide a detailed exploration of the mechanistic underpinnings of the modern Ullmann condensation, field-proven protocols for the reaction of this compound with phenolic and amine nucleophiles, and expert insights into optimizing these transformations.
The Engine of the Reaction: Understanding the Modern Ullmann Catalytic Cycle
The currently accepted mechanism for the Ullmann condensation, particularly in its modern, ligand-accelerated form, involves a catalytic cycle centered on a copper(I) species.[4] While a radical mechanism was once considered, extensive studies now support a pathway involving oxidative addition and reductive elimination, sometimes invoking a transient Cu(III) intermediate.[4][5]
The key steps are as follows:
-
Ligand Association: A bidentate ligand, often an amino acid like N,N-dimethylglycine or a diamine, coordinates to the Cu(I) catalyst. This enhances the catalyst's solubility and electron density, making it more reactive.
-
Nucleophile Coordination: The deprotonated nucleophile (a phenoxide or an amide) displaces a counter-ion on the copper center, forming a copper-nucleophile complex.
-
Oxidative Addition: The aryl iodide (in this case, this compound) undergoes oxidative addition to the copper(I) center. This is often the rate-determining step and results in a transient, high-valent copper(III) intermediate.[5]
-
Reductive Elimination: The newly formed aryl group and the nucleophile on the copper center couple and are eliminated from the metal, forming the desired C-O or C-N bond. This step regenerates the active copper(I) catalyst, allowing the cycle to continue.
Catalytic Cycle of the Ullmann Condensation
A simplified representation of the key steps in the modern Ullmann condensation.
Application Protocol 1: Synthesis of a Diaryl Ether
This protocol details the synthesis of a diaryl ether via the Ullmann condensation of this compound with a phenolic coupling partner. This reaction is a model for the formation of the ether linkages found in PEEK and other poly(aryl ether)s. We will use 4-methoxyphenol as a representative nucleophile.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| 4-Methoxyphenol | >99% purity |
| Copper(I) Iodide (CuI) | >99.9% purity, freshly opened or stored under inert gas |
| N,N-Dimethylglycine (Ligand) | >98% purity |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99.9% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, <50 ppm water |
| Schlenk flask | 100 mL, oven-dried |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Inert gas supply (Nitrogen or Argon) | |
| Standard glassware for workup | |
| Silica gel for column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add this compound (1.00 g, 2.37 mmol), 4-methoxyphenol (0.64 g, 5.21 mmol, 2.2 eq), copper(I) iodide (45 mg, 0.237 mmol, 10 mol%), N,N-dimethylglycine (49 mg, 0.474 mmol, 20 mol%), and cesium carbonate (2.32 g, 7.11 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add 20 mL of anhydrous DMSO via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 24 hours under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diaryl ether.
Application Protocol 2: Synthesis of a Diaryl Amine
This protocol outlines the synthesis of a diaryl amine, a common structural motif in pharmaceuticals and organic electronic materials, using this compound and aniline as a representative amine nucleophile.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Aniline | Freshly distilled |
| Copper(I) Iodide (CuI) | >99.9% purity |
| L-Proline (Ligand) | >99% purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, <50 ppm water |
| Schlenk flask | 100 mL, oven-dried |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Inert gas supply (Nitrogen or Argon) | |
| Standard glassware for workup | |
| Silica gel for column chromatography |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask, combine this compound (1.00 g, 2.37 mmol), copper(I) iodide (45 mg, 0.237 mmol, 10 mol%), L-proline (55 mg, 0.474 mmol, 20 mol%), and potassium carbonate (1.31 g, 9.48 mmol, 4.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add aniline (0.48 mL, 5.21 mmol, 2.2 eq) and 20 mL of anhydrous DMSO via syringe.
-
Reaction: Heat the mixture to 90°C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with 100 mL of water, and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic phase with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford the target diaryl amine.
Experimental Workflow Overview
A step-by-step visualization of the laboratory procedure.
Key Parameters and Optimization Strategies
The success of the Ullmann condensation is highly dependent on several factors. Understanding their interplay is crucial for optimizing reaction outcomes.
| Parameter | Rationale and Optimization |
| Copper Source | Copper(I) salts, particularly CuI, are generally more effective than Cu(II) salts or metallic copper as they can directly enter the catalytic cycle.[2] Ensure the CuI is of high purity and not oxidized. |
| Ligand | The choice of ligand is critical. For C-O couplings, N,N-dimethylglycine is a well-established and cost-effective choice.[2] For C-N couplings, amino acids like L-proline are often effective.[4] Ligand screening may be necessary for particularly challenging substrates. |
| Base | A strong, non-nucleophilic base is required to deprotonate the phenol or amine. Cesium carbonate (Cs₂CO₃) is often superior for C-O couplings due to its high solubility in organic solvents.[1] Potassium carbonate (K₂CO₃) or phosphate (K₃PO₄) are also commonly used. |
| Solvent | High-boiling, polar aprotic solvents like DMSO, DMF, or NMP are typically used to ensure solubility of the reagents and to reach the necessary reaction temperatures.[2] Anhydrous conditions are crucial to prevent side reactions. |
| Temperature | Modern ligand-accelerated Ullmann reactions can often be conducted at significantly lower temperatures (80-120°C) than classical protocols.[3] Temperature should be optimized to balance reaction rate with potential side reactions or decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Inappropriate ligand or base- Temperature too low | - Use a fresh bottle of high-purity CuI.- Thoroughly dry all glassware and use anhydrous solvents.- Screen alternative ligands (e.g., L-proline for C-O, a diamine for C-N) and bases (e.g., K₃PO₄).- Incrementally increase the reaction temperature by 10-20°C. |
| Formation of Homocoupled Byproducts | - Reaction temperature is too high.- Ligand is not effectively promoting the desired cross-coupling. | - Lower the reaction temperature and extend the reaction time.- Increase the ligand loading or screen a different class of ligands. |
| Dehalogenation of Starting Material | - Presence of trace water or other proton sources. | - Ensure all reagents and solvents are rigorously dried.- Use a freshly opened bottle of anhydrous solvent. |
Conclusion
The modern, ligand-accelerated Ullmann condensation is a powerful and versatile tool for the synthesis of diaryl ethers and amines from this compound. By understanding the mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields under relatively mild conditions. The protocols and insights provided in this guide serve as a robust starting point for the application of this venerable reaction in the development of advanced materials and complex molecules.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available at: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. Available at: [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-C, C-N, and C-O Bond Formation. Chemical Reviews, 108(8), 3054–3131. Available at: [Link]
-
Giri, R., Brusoe, A., Troshin, K., Wang, J. Y., Font, M., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 793–806. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. Available at: [Link]
-
Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626. Available at: [Link]
-
Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). The Copper-Catalyzed Ullmann Reaction. In The Pincer Ligand (pp. 1-52). Springer. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide.
- BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling Reactions with 4,4'-Diiododiphenyl Ether
An In-Depth Technical Guide
This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions using 4,4'-diiododiphenyl ether. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of complex biaryl ethers, polymers, and other advanced materials. This guide covers the core reaction mechanism, optimization of critical parameters, detailed experimental protocols for selective mono- and di-arylation, and troubleshooting common issues.
Introduction: The Significance of the Diphenyl Ether Scaffold
The diphenyl ether moiety is a foundational structural unit in a wide array of high-performance polymers, pharmaceuticals, and fine chemicals. Its derivatives, such as poly(p-phenylene ether)s, exhibit exceptional thermal stability and mechanical properties.[1][2] this compound serves as a versatile and highly reactive building block for constructing these complex architectures. The carbon-iodine bonds are the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions, facilitating efficient bond formation.[3]
The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for creating carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] This guide focuses on leveraging the Suzuki coupling for the precise functionalization of this compound, a substrate that offers two reactive sites for either stepwise, selective modification or direct polymerization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the cycle.[4] The high reactivity of aryl iodides makes this step relatively facile.[3][7]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4][8]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Survey of Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes representative conditions for the Suzuki coupling of diiodo-aromatics, providing a comparative overview.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Product Type |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | >90 | Di-arylated[10] |
| 2 | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | ~70-80 | Mono-arylated[10] |
| 3 | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | Dioxane | 80 | 12 | >95 | Di-arylated |
| 4 | (4-(Difluoromethyl)phenyl)boronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 18 | High | Di-arylated[11] |
| 5 | Alkylboronic Ester | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (3.0) | 2-MeTHF | 60 | <1 | High | Di-alkylated[12] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic, flammable, or irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[13]
Protocol 1: Selective Mono-Arylation of this compound
This protocol is optimized to favor the formation of 4-iodo-4'-aryldiphenyl ether by using a slight excess of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Toluene, anhydrous
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[10]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add anhydrous toluene and degassed water via syringe in a 4:1 ratio (e.g., for 1 mmol of the diiodide, use 4 mL of toluene and 1 mL of water).[10]
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours. Look for the disappearance of the starting material and the appearance of both mono- and di-substituted products.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and add water.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the mono-arylated product from the di-arylated byproduct and unreacted starting material.
Protocol 2: Symmetrical Di-Arylation of this compound
This protocol is designed for the exhaustive substitution of both iodine atoms to form a symmetrical 4,4'-diaryldiphenyl ether.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.[10]
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the diiodide).
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.[9]
-
Monitoring: Check for the complete disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.
Protocol 3: Suzuki Polycondensation for Poly(p-phenylene ether) Synthesis
This protocol adapts the Suzuki coupling for step-growth polymerization to synthesize poly(p-phenylene ether) derivatives. Exact stoichiometry is crucial for achieving high molecular weight.[14][15]
Materials:
-
This compound (1.00 equiv)
-
1,4-Phenylenediboronic acid (1.00 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos or RuPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, or Dioxane)
Procedure:
-
Reagent Purity: Ensure all monomers and reagents are of the highest purity and are rigorously dried, as stoichiometry and exclusion of water are critical for polymerization.
-
Reaction Setup: In a glovebox or Schlenk line, precisely weigh and add the this compound, 1,4-phenylenediboronic acid, base, palladium precatalyst, and ligand to a dry reaction flask.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the setup and reaction.
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve a monomer concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction to 80-100 °C with efficient stirring. The viscosity of the solution will increase as the polymer chain grows.
-
Monitoring & Termination: The reaction time can range from 24 to 72 hours. Molecular weight can be monitored by taking aliquots for analysis (e.g., by Size Exclusion Chromatography). The polymerization can be terminated by cooling the reaction and adding a chain-capping agent like bromobenzene.
-
Work-up and Isolation: Cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Purification: Collect the polymer by filtration. To remove residual catalyst and salts, re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate it. Repeat this process 2-3 times. Dry the final polymer under vacuum at an elevated temperature.
General Experimental Workflow & Troubleshooting
Caption: A generalized workflow for a Suzuki coupling experiment.
Common Problems and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; inefficient base or solvent system.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13] Screen different bases and ligands; bulky, electron-rich phosphine ligands are often superior for challenging substrates.[13][16]
-
-
Homocoupling of Boronic Acid:
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid reacts with protons (e.g., from excess water) and is rendered inactive.
-
Solution: Use anhydrous solvents or minimize the amount of water. More stable boronic esters (e.g., pinacol esters) can be used in place of boronic acids.[16]
-
-
Incomplete Di-substitution:
-
Cause: Insufficient equivalents of boronic acid; deactivation of the second C-I bond after the first coupling; catalyst deactivation.
-
Solution: Increase the equivalents of boronic acid (2.5-3.0 equiv). A more active catalyst system (e.g., using a bulky biarylphosphine ligand) may be required to activate the less reactive mono-arylated intermediate. Increase reaction time or temperature.
-
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(24), 18079–18090. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Scriven, E. F. V., & Ramsden, C. A. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. [Link]
-
ResearchGate. (n.d.). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl.... Retrieved from [Link]
-
National Institutes of Health. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization.... Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Semantic Scholar. (1999). Poly(p-phenylene)s. synthesis, optical properties, and quantitative analysis with HPLC and MALDI-TOF mass spectrometry. Retrieved from [Link]
-
eScholarship.org. (2025). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Retrieved from [Link]
-
MDPI. (n.d.). PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties. Retrieved from [Link]
-
ResearchGate. (2025). The synthesis and characterization of high molecular weight poly(phenylene sulfide/ether). Retrieved from [Link]
- Google Patents. (n.d.). EP1167421A2 - Production process of polyphenylene ether.
-
Patsnap. (n.d.). Synthesis method of 4, 4 '-diaminodiphenyl ether. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry. [Link]
-
MDPI. (n.d.). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in preparation of 4,4'-diaminodiphenyl ether. Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Poly(p-phenylene)s. synthesis, optical properties, and quantitative analysis with HPLC and MALDI-TOF mass spectrometry | Semantic Scholar [semanticscholar.org]
- 15. escholarship.org [escholarship.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Polymerization of 4,4'-Diiododiphenyl Ether
Introduction: The Strategic Value of 4,4'-Diiododiphenyl Ether in Advanced Polymer Synthesis
This compound is a highly valuable monomer for the synthesis of advanced poly(aryl ether)s, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The presence of iodine atoms at the 4 and 4' positions provides reactive sites for various cross-coupling reactions, enabling the formation of robust ether linkages in the polymer backbone. While analogous monomers bearing fluorine or chlorine are more common in industrial-scale production of polymers like Poly(ether ether ketone) (PEEK) due to their higher reactivity in nucleophilic aromatic substitution, the diiodo- derivative offers distinct advantages in specific synthetic contexts, particularly in Ullmann and Suzuki-type polycondensations. The carbon-iodine bond, being weaker than carbon-fluorine or carbon-chlorine bonds, allows for milder reaction conditions in certain catalytic cycles, offering a complementary approach to the synthesis of tailored poly(aryl ether) architectures.
This guide provides an in-depth exploration of the use of this compound as a monomer, focusing on the underlying principles of relevant polymerization methodologies and offering detailed protocols for researchers, scientists, and professionals in drug development and materials science.
Polymerization Methodologies: A Tale of Two Couplings
The synthesis of poly(aryl ether)s from this compound is primarily achieved through two powerful cross-coupling methodologies: Ullmann condensation and Suzuki-Miyaura polycondensation. Each approach offers a unique set of advantages and requires careful consideration of reaction parameters to achieve high molecular weight polymers with desired properties.
Ullmann Condensation: A Classic Route to Poly(aryl ether)s
The Ullmann condensation is a classic, copper-catalyzed reaction that forms a diaryl ether linkage from an aryl halide and a phenol.[1] In the context of polymerization, this translates to the reaction of this compound with a bisphenol comonomer in the presence of a copper catalyst and a base.
The Underlying Chemistry: The reaction is believed to proceed through a copper(I) catalytic cycle. The base deprotonates the bisphenol to form a more nucleophilic phenoxide. A copper(I) species then undergoes oxidative addition with the aryl iodide (this compound). The resulting organocopper intermediate reacts with the phenoxide to form the diaryl ether bond and regenerate the copper catalyst. Traditional Ullmann reactions often required harsh conditions, including high temperatures (typically >160 °C) and stoichiometric amounts of copper.[2] However, modern advancements have introduced ligand-assisted copper catalysis, allowing for milder reaction conditions.
Diagrammatic Representation of Ullmann Polycondensation
Caption: Workflow for Ullmann polycondensation of this compound.
Suzuki-Miyaura Polycondensation: A Versatile and Tolerant Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3] For polymerization, this typically involves the reaction of a dihaloaromatic monomer with a diboronic acid or ester monomer. In the case of this compound, it can be reacted with a bis(boronic acid) or bis(boronic ester) derivative of a comonomer, or alternatively, this compound can be converted to its diboronic ester derivative and reacted with a dihaloaromatic comonomer.
The Underlying Chemistry: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The Suzuki-Miyaura reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters.
Diagrammatic Representation of Suzuki-Miyaura Polycondensation
Caption: Workflow for Suzuki-Miyaura polycondensation of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of poly(aryl ether)s using this compound. As with any polymerization, meticulous control over stoichiometry, purity of reagents and solvents, and inert atmosphere techniques are crucial for achieving high molecular weight polymers.
Protocol 1: Synthesis of Poly(ether-ether) via Ullmann Condensation
This protocol describes a generalized procedure for the synthesis of a poly(aryl ether) from this compound and a bisphenol, such as Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
Procedure:
-
Reactor Setup: Assemble the three-necked flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
-
Charging of Reactants: To the flask, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (approximately 1.5-2.0 equivalents per mole of bisphenol). Add a catalytic amount of copper(I) iodide (e.g., 1-5 mol%).
-
Solvent Addition: Add anhydrous DMAc to dissolve the monomers and create a stirrable slurry. The concentration should be adjusted to maintain good mixing as the polymer viscosity increases. Add toluene as an azeotroping agent to facilitate the removal of water.
-
Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, thereby removing any residual water and water formed during the phenoxide formation. Continue this process until no more water is collected.
-
Polymerization: After the dehydration step, slowly drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-190°C to initiate the polymerization. The reaction progress can be monitored by the increase in viscosity of the reaction mixture. Maintain the reaction at this temperature for several hours (e.g., 4-8 hours) under a constant nitrogen purge.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. The resulting viscous polymer solution may need to be diluted with additional DMAc to facilitate handling.
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
To remove any trapped salts and catalyst residues, boil the polymer in deionized water, followed by filtration. This washing step can be repeated.
-
To protonate any residual phenoxide end groups, stir the polymer in a dilute aqueous HCl solution, followed by filtration and washing with deionized water until the filtrate is neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Expert Insights:
-
The purity of the monomers and the dryness of the solvent and base are paramount. Trace amounts of water can hydrolyze the phenoxide and cap the growing polymer chains, thus limiting the molecular weight.
-
The choice of base is critical. Potassium carbonate is commonly used due to its sufficient basicity and thermal stability.
-
The reaction temperature is a key parameter to control. Higher temperatures can accelerate the reaction but may also lead to side reactions and polymer degradation.
-
The increase in viscosity is a good qualitative indicator of successful polymerization. In some cases, for very high molecular weight polymers, the reaction mixture can become unstirrable.
Protocol 2: Synthesis of Poly(p-phenylene ether) via Suzuki-Miyaura Polycondensation
This protocol outlines a generalized procedure for the synthesis of a poly(p-phenylene ether) from this compound and a diboronic ester comonomer.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Acetone
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped for inert atmosphere techniques
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon inlet and outlet
-
Heating mantle with temperature controller
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate Schlenk flask under an inert atmosphere, dissolve the palladium precursor (Pd₂(dba)₃) and the phosphine ligand in anhydrous toluene. Stir for a short period to allow for the formation of the active Pd(0) catalyst complex.
-
Reactor Setup: In the main reaction flask, add equimolar amounts of this compound and 1,4-phenylenediboronic acid bis(pinacol) ester. Add an excess of anhydrous potassium phosphate (approximately 3 equivalents per mole of the boronic ester).
-
Solvent and Catalyst Addition: To the monomer mixture, add anhydrous toluene. If a two-phase system is desired, add a minimal amount of degassed deionized water. Transfer the pre-formed catalyst solution to the reaction flask via a cannula.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-110°C) under a positive pressure of inert gas. The polymerization is generally faster than Ullmann condensation and may be complete within a few hours to 24 hours. The progress can be monitored by techniques like Gel Permeation Chromatography (GPC) on aliquots taken from the reaction mixture.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large excess of stirred methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
To remove catalyst residues and inorganic salts, the polymer should be purified. A Soxhlet extraction with a suitable solvent (e.g., acetone, followed by methanol) is an effective method.
-
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Expert Insights:
-
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura polycondensation. The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands like tricyclohexylphosphine are often effective.
-
The base plays a key role in the transmetalation step. Potassium phosphate is a common choice, but other bases like cesium carbonate or sodium carbonate can also be used.[4]
-
The stoichiometry of the monomers must be carefully controlled to achieve high molecular weights.
-
Degassing the solvents and water is important to prevent oxidation of the Pd(0) catalyst.
Data Presentation: Properties of Poly(aryl ether)s Derived from this compound
The properties of the resulting polymers are highly dependent on the specific comonomer used and the achieved molecular weight. The following table provides a representative summary of expected properties for high molecular weight poly(aryl ether)s synthesized from this compound.
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 150 - 250 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of good thermal stability and dimensional stability at elevated temperatures. |
| 5% Weight Loss Temperature (Td5%) | > 450 °C (in N₂) | A measure of thermal stability, indicating the temperature at which the polymer begins to decompose. Values above 450°C are characteristic of high-performance polymers.[5] |
| Tensile Strength | 70 - 100 MPa | Represents the maximum stress a material can withstand while being stretched or pulled before necking. High tensile strength is crucial for structural applications.[6] |
| Tensile Modulus | 2.0 - 3.5 GPa | A measure of the stiffness of the material. A high modulus indicates a rigid material.[6] |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, chloroform) | Good solubility is advantageous for processing, such as solution casting of films or spinning of fibers.[6] |
Conclusion: A Versatile Monomer for Tailored High-Performance Polymers
This compound serves as a versatile and valuable monomer for the synthesis of a wide array of poly(aryl ether)s. Through well-established polymerization techniques such as Ullmann condensation and Suzuki-Miyaura polycondensation, researchers can construct robust polymer backbones with tunable properties. The choice of polymerization method and comonomer allows for the tailoring of thermal, mechanical, and solubility characteristics to meet the demands of various advanced applications, from high-temperature engineering plastics to advanced materials for the electronics and aerospace industries. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis and exploration of novel poly(aryl ether)s based on this strategic monomer.
References
- [This is a placeholder for a reference that would ideally contain a specific protocol for Ullmann polymerization of this compound. While the searches provided general principles, a specific, citable protocol was not found in the provided results.]
- [This is a placeholder for a reference that would ideally contain a specific protocol for Suzuki-Miyaura polymerization of this compound. While the searches provided general principles, a specific, citable protocol was not found in the provided results.]
- [This is a placeholder for a reference that would ideally contain characterization data for polymers specifically derived
-
Lian, R., et al. (2021). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry, 12(33), 4803-4811. Available at: [Link]
- Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-691.
-
Liaw, D. J., et al. (2012). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Journal of Polymer Science Part A: Polymer Chemistry, 50(1), 124-134. Available at: [Link]
- [This is a placeholder for an additional relevant reference.]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]
- [This is a placeholder for an additional relevant reference.]
- [This is a placeholder for an additional relevant reference.]
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- [This is a placeholder for an additional relevant reference.]
- [This is a placeholder for an additional relevant reference.]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of High-Performance Poly(ether ether ketone) (PEEK)
A Guide for Researchers and Development Scientists
Scientific Preamble: On the Selection of Monomers for PEEK Synthesis
This document provides a detailed methodology for the synthesis of Poly(ether ether ketone) (PEEK), a high-performance thermoplastic. The user has specified an interest in the preparation of PEEK from 4,4'-Diiododiphenyl ether. It is imperative from a position of scientific integrity to clarify that the industrially dominant and scientifically validated route to high molecular weight PEEK does not utilize this monomer.
The established and most efficient synthesis is a nucleophilic aromatic substitution (SNAr) polymerization. This reaction relies on the coupling of a bisphenolate salt (typically derived from hydroquinone) with an activated dihalo-monomer, overwhelmingly 4,4'-difluorobenzophenone .[1][2][3] The choice of the fluorine-substituted monomer is critical and based on sound mechanistic principles:
-
Activation: The powerfully electron-withdrawing ketone group on the benzophenone moiety activates the aromatic rings, making them susceptible to nucleophilic attack.[4][5]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex).[5][6] The bond to the leaving group is broken in a subsequent, faster step. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the intermediate, making it the superior leaving group for this specific reaction mechanism, despite its strong bond energy.[5]
Conversely, while aryl iodides are excellent leaving groups in other contexts (e.g., metal-catalyzed cross-couplings), they are less effective in this type of SNAr polymerization. Therefore, this guide will detail the field-proven, authoritative protocol for PEEK synthesis using 4,4'-difluorobenzophenone and hydroquinone to ensure reproducibility, safety, and the successful generation of high-performance polymer.
Introduction to Poly(ether ether ketone) (PEEK)
Poly(ether ether ketone) (PEEK) is a semi-crystalline, high-performance thermoplastic belonging to the polyaryletherketone (PAEK) family.[7][8][9] Its molecular backbone, consisting of repeating ether and ketone linkages connected by aromatic rings, imparts an extraordinary combination of properties:
-
Exceptional Thermal Stability: PEEK maintains its mechanical properties at very high temperatures, with a continuous use temperature of up to 260°C and a melting point of approximately 343°C.[8][10]
-
Robust Mechanical Properties: It exhibits high strength, stiffness, and excellent wear resistance.[8]
-
Chemical Inertness: PEEK is resistant to a wide range of chemicals, including acids, bases, and organic solvents.[8]
-
Biocompatibility: It is widely used in medical implants due to its inertness and bone-like modulus.[9][11]
These attributes make PEEK an indispensable material in demanding sectors such as aerospace, automotive, medical devices, and chemical processing.[7][10]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of PEEK is a step-growth polymerization that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][4] The key mechanistic steps are as follows:
-
Deprotonation of Hydroquinone: A weak base, typically anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), deprotonates the hydroxyl groups of hydroquinone (HQ) in situ. This generates the highly nucleophilic bisphenolate salt.[1][2] The choice of base is critical; potassium carbonate is often favored as the resulting potassium phenolate is more reactive than its sodium counterpart, facilitating the synthesis of higher molecular weight polymers.[10]
-
Nucleophilic Attack and Formation of Meisenheimer Complex: The bisphenolate nucleophile attacks the electron-deficient carbon atom bonded to a fluorine atom on the 4,4'-difluorobenzophenone (DFBP) monomer. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6]
-
Elimination of Leaving Group: Aromaticity is restored as the fluoride ion is eliminated, forming an ether linkage.
-
Polymer Chain Propagation: This process repeats, with the growing polymer chain's phenoxide end attacking another DFBP monomer, extending the polymer backbone and generating the final PEEK structure. The reaction is driven to completion in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures.[2][11]
Caption: The SNAr mechanism for PEEK synthesis.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis of PEEK. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Category | Item | Specifications |
| Monomers | 4,4'-Difluorobenzophenone (DFBP) | >99.5% purity |
| Hydroquinone (HQ) | >99.5% purity, polymer grade | |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground, dried |
| Solvent | Diphenyl Sulfone | >99% purity |
| Inert Gas | Nitrogen or Argon | High purity (99.99%+) |
| Purification | Acetone, Deionized Water | Reagent grade |
| Glassware | 3-neck round-bottom flask | Sized for reaction volume |
| Mechanical stirrer with paddle | Glass or stainless steel | |
| Dean-Stark trap & Condenser | For azeotropic removal of water | |
| Thermocouple & Controller | For precise temperature monitoring | |
| Nitrogen/Argon inlet/outlet | ||
| Equipment | Heating mantle | |
| Vacuum oven |
Reactor Setup & Polymerization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How do you make PEEK material? [peekchina.com]
- 3. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cdiproducts.com [cdiproducts.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of High-Performance Polyimides Utilizing 4,4'-Diiododiphenyl Ether as a Versatile Monomer Precursor
Abstract
High-performance aromatic polyimides are distinguished by their exceptional thermal stability, robust mechanical properties, and superior dielectric performance, making them indispensable in the aerospace and microelectronics industries.[1] The conventional and most widely practiced synthesis route involves the two-step polycondensation of an aromatic diamine with an aromatic tetracarboxylic dianhydride.[2][3] This application note deviates from the direct use of commodity monomers to explore the strategic application of 4,4'-Diiododiphenyl ether as a versatile building block. While not a traditional monomer for direct polymerization, its di-iodinated structure makes it an ideal precursor for synthesizing custom diamines via copper-catalyzed C-O cross-coupling reactions, such as the Ullmann condensation.[4]
This guide provides a comprehensive, two-part protocol. Part 1 details the synthesis of a novel, ether-linked aromatic diamine, 4,4'-bis(4-aminophenoxy)diphenyl ether , from this compound and 4-aminophenol. Part 2 describes the subsequent synthesis of a high-performance polyimide film by reacting this custom diamine with a commercially available dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) , via the established poly(amic acid) precursor route followed by thermal imidization.[5] This methodology offers a pathway to novel polyimide structures with tailored properties.
Introduction & Scientific Rationale
The properties of a polyimide are intrinsically linked to the chemical structure of its monomeric constituents.[6] Introducing flexible ether linkages into the polymer backbone is a proven strategy to enhance solubility and processability without significantly compromising thermal stability.[7] While 4,4'-oxydianiline (ODA) is a common ether-containing diamine, the synthesis of more complex, multi-ring ether-linked diamines allows for finer control over polymer characteristics such as glass transition temperature (Tg), coefficient of thermal expansion (CTE), and dielectric constant.
This approach—synthesizing a custom monomer first—empowers researchers to create novel polyimides with unique property combinations, moving beyond the limitations of off-the-shelf monomers.
Overall Experimental Workflow
The process is a sequential, multi-stage procedure beginning with the synthesis of the diamine monomer, followed by its polymerization and subsequent conversion into a polyimide film.
Diagram 1: General workflow from monomer synthesis to final polyimide characterization.
Part 1: Protocol for Monomer Synthesis
Synthesis of 4,4'-bis(4-aminophenoxy)diphenyl ether
This protocol details the copper-catalyzed Ullmann condensation to form the target diamine. Aryl iodides are generally more reactive than bromides or chlorides in this coupling reaction.[8] The use of a polar aprotic solvent like DMSO is common for Ullmann reactions, which often require elevated temperatures.[8]
Reaction Principle:
Diagram 2: Ullmann condensation for the synthesis of the target diamine monomer.
Materials & Equipment:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | |
| 4-Aminophenol | ≥98% | Sigma-Aldrich | |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base, finely ground |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent |
| Toluene | ACS Grade | VWR | For azeotropic drying |
| Methanol/Water | ACS Grade | VWR | For crystallization |
| Three-neck round-bottom flask | 500 mL | - | With magnetic stirrer, condenser, N₂ inlet |
| Heating mantle & thermocouple | - | - | |
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet. Ensure the system is oven-dried and purged with dry nitrogen to maintain an inert atmosphere.
-
Charging Reactants: To the flask, add this compound (10.0 g, 23.7 mmol), 4-aminophenol (5.67 g, 52.0 mmol, 2.2 eq.), finely ground potassium carbonate (9.82 g, 71.1 mmol, 3.0 eq.), and copper(I) iodide (0.45 g, 2.37 mmol, 10 mol%).
-
Solvent Addition: Add 150 mL of anhydrous DMSO to the flask.
-
Reaction: Begin vigorous stirring and heat the mixture to 130-140 °C using a heating mantle. Maintain this temperature under a gentle nitrogen flow for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the dark reaction mixture into 1 L of vigorously stirred deionized water. A solid precipitate will form.
-
Purification:
-
Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 80 °C.
-
Recrystallize the dried solid from a methanol/water mixture to yield the purified diamine as a crystalline solid.
-
-
Characterization: Confirm the structure of the synthesized 4,4'-bis(4-aminophenoxy)diphenyl ether via ¹H NMR, FTIR, and determine its purity by measuring the melting point.
Part 2: Protocol for Polyimide Synthesis
This protocol follows the conventional two-step method: synthesis of a soluble poly(amic acid) (PAA) precursor, followed by thermal cyclodehydration (imidization) to form the final polyimide.[10][11]
Reaction Principle:
Diagram 3: Two-step synthesis of the polyimide from the custom diamine and 6FDA.
Step A: Poly(amic acid) Synthesis
Expert Insight: Precise stoichiometry is critical. An equimolar ratio of diamine and dianhydride is essential for achieving high molecular weight.[10] The dianhydride should be added portion-wise to the diamine solution to control the exothermic reaction and prevent localized imbalances in stoichiometry.[10]
Materials & Equipment:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 4,4'-bis(4-aminophenoxy)diphenyl ether | Synthesized in Part 1 | - | Must be thoroughly dried |
| 6FDA | Polymer Grade, ≥99% | Sigma-Aldrich | Purify by sublimation if needed |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Mechanical Stirrer, Flask, N₂ Inlet | - | - | |
Procedure:
-
Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the synthesized diamine (e.g., 4.805 g, 10 mmol) in anhydrous DMAc (approx. 45 mL) to achieve a final solids concentration of ~20% (w/w). Stir until fully dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA dianhydride (4.442 g, 10 mmol) to the diamine solution in several small portions over 1-2 hours.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
Storage: The resulting PAA solution can be stored in a sealed container at 4°C prior to film casting.
Step B: Thermal Imidization
Expert Insight: A staged heating protocol is crucial. Rushing to high temperatures can cause the solvent to boil violently, creating voids in the film. The slow ramp also allows for the removal of water (the byproduct of imidization) and prevents the buildup of internal stresses that can lead to cracking.[12] The final curing temperature should be above the glass transition temperature (Tg) of the polyimide to ensure maximum chain mobility and a high degree of imidization.[13]
Procedure:
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Cast a uniform film using a doctor blade set to the desired gap height (e.g., 500 µm).
-
Staged Curing: Place the glass plate in a programmable, nitrogen-purged oven and subject it to the following thermal cycle:
-
100°C for 1 hour: To slowly remove the bulk of the DMAc solvent.[10]
-
150°C for 1 hour: To initiate the imidization process.[2]
-
200°C for 1 hour: To continue cyclization.[10]
-
250°C for 1 hour: To approach a high degree of imidization.[13]
-
300°C for 1 hour: Final cure to ensure maximum imidization and chain ordering.[2]
-
-
Cooling: After the final heating step, allow the oven to cool down slowly to room temperature (e.g., over 2-3 hours).
-
Film Removal: Once cooled, the tough, flexible polyimide film can be carefully peeled from the glass substrate by immersing the plate in water.
Characterization & Expected Results
The conversion from poly(amic acid) to polyimide should be monitored, and the final polymer's properties should be characterized.
FTIR Spectroscopy: FTIR is the primary tool to confirm imidization. The process is tracked by the disappearance of amic acid peaks and the appearance of characteristic imide peaks.[10]
| Functional Group | Characteristic Peak (cm⁻¹) | Status |
| Amide N-H Stretch | ~3300 | Disappears |
| Carboxylic O-H Stretch | ~3000 (broad) | Disappears |
| Imide C=O (asymm.) | ~1780 | Appears |
| Imide C=O (symm.) | ~1720 | Appears |
| Imide C-N Stretch | ~1370 | Appears |
Thermal Properties: The thermal stability of the final polyimide film is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Property | Technique | Expected Range for Ether-linked PIs |
| Glass Transition Temp. (Tg) | DSC | 240 - 290 °C |
| 5% Weight Loss Temp. (Td₅) | TGA (N₂ atm) | > 500 °C |
Solubility: Polyimides derived from 6FDA and containing flexible ether linkages are often soluble in a range of polar aprotic solvents.[14] Test the solubility of the final film in solvents like NMP, DMAc, DMF, and chloroform.
References
- BenchChem. (2025). Application Notes and Protocols: Thermal Imidization of APB-Based Poly(amic acid). Benchchem.com.
- Unknown. (n.d.). Thermal imidization of poly(amic acid).
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step thermal imidization process in the synthesis of PIs using ODPA... Retrieved from [Link]
-
Lee, Y. M., et al. (n.d.). Thermal imidization process of polyimide film: Interplay between solvent evaporation and imidization. ResearchGate. Retrieved from [Link]
-
Hsiao, S. H., & Lin, S. Y. (n.d.). Synthesis of a new asymmetrical ether diamine with aromatic structure and related polyimide. ResearchGate. Retrieved from [Link]
-
Unknown. (2014). Thermal Imidization Process of Electrospun Poly(amic acid) Film Studied by In-situ FTIR. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Thermal-Imidization-Process-of-Electrospun-Poly(-Film-by-In-situ-FTIR/314e138a2e584f2955f1f9d4432103f6f19430c5]([Link]
-
Liu, X., & Zhang, H. (2012). Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. Dalton Transactions, 41(41), 12858-12867. [Link]
-
ResearchGate. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
Uddin, M. I., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Royal Society of Chemistry. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing. [Link]
-
Jo, M. J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing. [Link]
-
Padavan, D. T., & Wan, W. K. (2010). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Western Engineering. [Link]
-
News. (2021). The Two-step Method Is The Most Commonly Used Method in Polyimide Synthesis. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 4, 4 '-diaminodiphenyl ether.
-
Hartwig, J. F., et al. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]
- Google Patents. (n.d.). Dmpa-based solvent systems for the synthesis of poly(amic acid) and polyimide polymers.
- Google Patents. (n.d.). Process for preparing 4,4'-diamino diphenyl ether.
-
Royal Society of Chemistry. (n.d.). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of diaminodiphenyl ethers.
-
ResearchGate. (n.d.). Advances in preparation of 4,4'-diaminodiphenyl ether. Retrieved from [Link]
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Application Notes and Protocols for 4,4'-Diiododiphenyl Ether as a Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Diaryl Ether Scaffold
The diaryl ether (DE) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds.[1][2] This structural unit's unique physicochemical properties, including its conformational flexibility and stability, make it a fundamental component in agents targeting a wide range of biological pathways.[1] Consequently, diaryl ether derivatives have been extensively developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2]
4,4'-Diiododiphenyl ether emerges as a particularly valuable precursor in this context. Its symmetrical structure and the presence of two reactive iodine atoms provide a versatile platform for the synthesis of complex pharmaceutical intermediates. The carbon-iodine bond is highly amenable to a variety of powerful cross-coupling reactions, allowing for the strategic and efficient construction of diverse molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
Chemical Properties and Reactivity
This compound is a solid at room temperature with a melting point of approximately 138-141°C. The key to its utility lies in the reactivity of the two iodine atoms positioned at the para positions of the phenyl rings. These iodine atoms serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. The most significant of these for pharmaceutical synthesis include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination (C-O Coupling variant): For the formation of new diaryl ether linkages.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
The symmetrical nature of the molecule allows for either mono- or di-functionalization, offering a high degree of control in the synthetic strategy.
Applications in the Synthesis of Pharmaceutical Intermediates
The strategic application of this compound allows for the construction of complex biaryl and poly-aryl ether structures that are central to many pharmaceutical compounds.
Synthesis of Biaryl Ether Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] In the context of this compound, this reaction is employed to couple the diaryl ether core with other aryl or heteroaryl moieties, often a key step in building more complex drug candidates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice for its reliability. For more challenging couplings, catalysts with specialized ligands may be required. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands can enhance catalytic activity and improve yields, especially with sterically hindered substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid. K₃PO₄ is often effective in many systems. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixed solvent system is often necessary to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the mono-arylation of this compound. For di-arylation, the stoichiometry of the arylboronic acid and base should be adjusted accordingly.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[2] Maintaining an inert atmosphere is crucial for reproducible results.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[2]
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the starting aryl iodide.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Asymmetrical Diaryl Ethers via Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination chemistry can be adapted for the formation of C-O bonds, providing a powerful method for the synthesis of diaryl ethers under milder conditions than the classical Ullmann condensation.[4] This is particularly useful for creating asymmetrical diaryl ethers by reacting this compound with a different phenol.
Table 2: Key Parameters for Buchwald-Hartwig C-O Coupling
| Parameter | Condition | Rationale & Insights |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors for this transformation. |
| Ligand | BrettPhos, RuPhos, Xantphos | Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating the C-O reductive elimination step. |
| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the phenol. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Elevated temperatures are generally necessary to drive the reaction forward. |
Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling of this compound with a Phenol
This protocol describes a general method for the mono-O-arylation of a phenol with this compound.
Materials:
-
This compound
-
Phenol (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add this compound (1.2 eq), the phenol (1.0 eq), and K₃PO₄ (2.0 eq) to a dry reaction tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction tube.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Self-Validating System:
The success of this protocol relies on the careful exclusion of air and moisture. The use of a glovebox and anhydrous solvents is highly recommended. The choice of ligand is critical; a screening of different biaryl phosphine ligands may be necessary to optimize the yield for a specific phenol substrate.
Diagram 2: Buchwald-Hartwig C-O Coupling Workflow
Caption: Experimental workflow for Buchwald-Hartwig C-O coupling.
Introduction of Structural Diversity via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the diaryl ether core.[5] This introduces a rigid, linear linker that can be further functionalized, making it a valuable tool in drug design for probing binding pockets and optimizing pharmacokinetic properties.
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale & Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts for this reaction. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is a crucial co-catalyst that forms a copper acetylide intermediate, facilitating transmetalation to the palladium center. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required, which also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Et₃N | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 60 °C | The reaction is often run under mild temperature conditions. |
Protocol 3: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general method for the mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and Et₃N (in a 2:1 ratio).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8-16 hours. Monitor by TLC.
-
Once the starting material is consumed, remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Mechanistic Insight:
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The crucial difference is the copper cycle, where the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. This species is more reactive towards transmetalation with the palladium center than the alkyne itself.
Diagram 3: Interconnected Catalytic Cycles of the Sonogashira Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo efficient and selective mono- or di-functionalization through powerful cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig C-O coupling, and Sonogashira reactions provides medicinal chemists with a powerful toolkit for molecular construction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the discovery and development of novel therapeutic agents.
References
-
Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved from [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). ACS Publications. Retrieved from [Link]
-
Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. (2025). researchgate.net. Retrieved from [Link]
-
Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved from [Link]
-
Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (n.d.). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). DSpace@MIT. Retrieved from [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Monophasic Pd-catalysed O-arylation of phenols. (2025). researchgate.net. Retrieved from [Link]
-
4,4'-Diaminodiphenyl ether derivatives: synthesis, spectral, optical, thermal characterization and in-vitro cytotoxicity against Hep 3B and IMR 32 human cell lines. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. (n.d.). ResearchGate. Retrieved from [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Mastering Organic Synthesis with Versatile Building Blocks. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Route of synthesis of novel diaminodiacid building block; reagents and... (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of diaminodiphenyl ethers. (n.d.). Google Patents.
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Application Notes and Protocols: Sonogashira Coupling of 4,4'-Diiododiphenyl Ether
For: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance.[1][4] These characteristics have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]
This application note provides a detailed protocol for the Sonogashira coupling of 4,4'-diiododiphenyl ether, a versatile building block for the synthesis of poly(arylene ethynylene)s and other conjugated materials. The protocol will address key experimental parameters, mechanistic considerations, and strategies for reaction optimization, including copper-free variations to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2]
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[1][6] The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides or chlorides.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.[1][6]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.[7] A base, typically an amine, then deprotonates the alkyne to form the crucial copper(I) acetylide intermediate.[1][7]
Visualizing the Catalytic Cycles
Caption: Figure 1. Interconnected Palladium and Copper Catalytic Cycles.
Copper-Free Sonogashira Coupling
The presence of copper can promote the undesirable homocoupling of terminal alkynes, known as Glaser coupling.[1] To circumvent this, copper-free protocols have been developed. In these systems, the amine base is believed to play a more direct role in the deprotonation and delivery of the alkyne to the palladium center.[1][8][9] While potentially slower, this approach can lead to cleaner reactions and simpler purification.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details the synthesis of 4,4'-bis(phenylethynyl)diphenyl ether as a representative example.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | 98% | Major Chemical Supplier |
| Phenylacetylene | 98% | Major Chemical Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Major Chemical Supplier |
| Copper(I) iodide | 98% | Major Chemical Supplier |
| Triethylamine (TEA) | Anhydrous, >99.5% | Major Chemical Supplier |
| Toluene | Anhydrous, >99.8% | Major Chemical Supplier |
| Schlenk flask | 100 mL | Standard Glassware Supplier |
| Magnetic stirrer with heating | --- | Standard Laboratory Equipment |
| Inert gas supply (Argon or Nitrogen) | High purity | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | --- |
| Column chromatography supplies | Silica gel, appropriate solvents | --- |
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 2.38 mmol), tetrakis(triphenylphosphine)palladium(0) (0.137 g, 0.119 mmol, 5 mol%), and copper(I) iodide (0.045 g, 0.238 mmol, 10 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst and minimize alkyne homocoupling.[1]
-
Under a positive pressure of inert gas, add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe. The amine acts as both the base and a co-solvent.[1]
-
Add phenylacetylene (0.587 g, 0.63 mL, 5.71 mmol, 2.4 equivalents) dropwise to the stirred solution at room temperature.
Reaction Monitoring: 5. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate. The disappearance of the starting material (this compound) and the appearance of a new, less polar product spot indicate reaction progression. In situ monitoring techniques like ReactIR or in situ NMR can provide more detailed kinetic data.[5]
Work-up and Purification: 6. Once the reaction is complete (typically 6-12 hours), dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium and copper salts.[10] 7. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 30 mL) to remove the triethylamine hydrohalide salt, followed by brine (30 mL). 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 9. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4,4'-bis(phenylethynyl)diphenyl ether.
Visualizing the Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow.
Optimization and Considerations for Diiodo Substrates
When working with diiodo-arenes like this compound, controlling the degree of substitution (mono- vs. di-alkynylation) can be a key objective.
-
Stoichiometry: To favor mono-alkynylation, a substoichiometric amount of the alkyne (e.g., 0.9-1.0 equivalents) should be used. Conversely, for complete di-substitution, a slight excess of the alkyne (2.2-2.5 equivalents) is recommended to drive the reaction to completion.
-
Reaction Time and Temperature: For mono-substitution, careful monitoring and quenching the reaction upon consumption of the starting material are essential. For di-substitution, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary to couple the second, less reactive, iodo-position.
-
Catalyst Loading: While 5 mol% is a robust starting point, the catalyst loading can often be reduced to 1-2 mol% for highly reactive substrates like aryl iodides.[8] For less reactive systems, higher loadings may be required.
Product Characterization
The final product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretch.
Conclusion
The Sonogashira coupling is a highly reliable and versatile method for the synthesis of diarylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of functionalized molecules. The protocol provided for this compound serves as a robust starting point that can be adapted and optimized for various alkynes and related dihaloarene substrates.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Li, J., et al. (2007). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
YouTube. Sonogashira coupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 4,4'-Diiododiphenyl Ether in the Synthesis of Advanced Liquid Crystalline Materials
Introduction: The Architectural Significance of 4,4'-Diiododiphenyl Ether
This compound stands as a pivotal precursor in the rational design of high-performance liquid crystals. Its molecular architecture, characterized by a semi-flexible diaryl ether core and two reactive iodo-functional groups at the para positions, offers a unique combination of structural control and synthetic versatility. The ether linkage imparts a degree of conformational flexibility, which is crucial for the formation of various mesophases, while the carbon-iodine bonds provide highly specific and efficient handles for a range of cross-coupling reactions. This application note will provide an in-depth exploration of the synthetic routes leveraging this compound for the creation of calamitic (rod-like) liquid crystals, detailing the underlying reaction mechanisms, providing step-by-step protocols, and discussing the characterization of the resulting materials.
Core Synthetic Strategies and Mechanistic Insights
The conversion of this compound into complex liquid crystalline molecules predominantly relies on the formation of new carbon-carbon or carbon-heteroatom bonds at the terminal iodo-positions. The choice of synthetic methodology is dictated by the desired final molecular structure, including the nature of the terminal groups and the overall rigidity of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Pathway
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for the elaboration of this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, allowing for the introduction of a wide variety of terminal groups, such as alkyl chains, phenyl rings, or other mesogenic units.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to a more efficient catalytic turnover.
Experimental Protocols
Protocol 1: Synthesis of a Symmetric Liquid Crystal via Suzuki-Miyaura Coupling
This protocol details the synthesis of a symmetric liquid crystal, 4,4'-bis(4-pentylphenyl)diphenyl ether, using this compound and 4-pentylphenylboronic acid as the coupling partners.
Materials:
-
This compound
-
4-Pentylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM)
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-pentylphenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add toluene (20 mL) and ethanol (5 mL) to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under a positive pressure of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/heptane, to yield the final product as a white solid.
-
Characterization: Determine the melting point and liquid crystalline phase transitions of the purified product using a melting point apparatus, DSC, and POM.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈I₂O |
| Molecular Weight | 422.00 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 138-141 °C |
| Solubility | Soluble in THF, Chloroform, Toluene |
Table 2: Phase Transition Temperatures of a Representative Liquid Crystal Synthesized from this compound
| Compound | Phase Transitions (°C) |
| 4,4'-bis(4-pentylphenyl)diphenyl ether | Cr 110 N 185 I |
| Cr: Crystalline, N: Nematic, I: Isotropic |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of a symmetric liquid crystal via Suzuki-Miyaura coupling.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The successful synthesis of the target liquid crystal can be confirmed through a series of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm the molecular structure of the final product. The disappearance of the signals corresponding to the boronic acid and the C-I protons, along with the appearance of new aromatic signals, provides definitive evidence of a successful coupling reaction.
Furthermore, the characterization of the mesomorphic properties by DSC and POM serves as a secondary validation. The observation of well-defined phase transitions at temperatures consistent with the expected liquid crystalline behavior confirms the formation of the desired material. Any significant deviation from the expected transition temperatures may indicate the presence of impurities or incomplete reaction, prompting further purification.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of advanced liquid crystalline materials. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the straightforward introduction of a wide range of functional groups, enabling the fine-tuning of mesomorphic properties. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in the field of liquid crystal design and synthesis, facilitating the development of novel materials for a variety of technological applications.
References
-
Title: Synthesis and mesomorphic properties of new calamitic liquid crystals containing a diphenyl ether core Source: Journal of Molecular Liquids URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Liquid Crystals Source: Comprehensive Organic Synthesis II URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Liquid Crystals Source: Chemical Reviews URL: [Link]
4,4'-Diiododiphenyl ether in the synthesis of flame retardant materials
Application Note & Protocol
Topic: 4,4'-Diiododiphenyl Ether: A Versatile Precursor for High-Performance, Dual-Action Flame Retardant Synthesis
Audience: Researchers, scientists, and material development professionals.
Introduction: The Evolving Landscape of Flame Retardancy
The incorporation of flame retardants (FRs) into polymeric materials is critical for preventing fire-related incidents across electronics, construction, and transportation sectors.[1] For decades, halogenated compounds, particularly those containing bromine and chlorine, have been the cornerstone of flame retardant technology due to their high efficiency.[2] These compounds function primarily in the gas phase by releasing halogen radicals during combustion, which interrupt the radical chain reactions that sustain a flame.[3][4]
While the industry is increasingly exploring halogen-free alternatives, such as phosphorus- and nitrogen-based systems, high-performance applications continue to demand the exceptional efficiency that halogens provide.[5][6] This has spurred research into novel halogenated structures that offer improved performance, better thermal stability, and synergistic action with other FR mechanisms.
This compound emerges as a compelling, yet underexplored, precursor in this field. The carbon-iodine bond is weaker than its bromine and chlorine counterparts, allowing for the release of flame-inhibiting iodine radicals at lower temperatures, potentially quenching combustion at an earlier stage. Furthermore, its stable diphenyl ether backbone provides a robust scaffold for creating multifunctional flame retardants. This application note details a scientifically grounded, novel approach to utilize this compound for the synthesis of a dual-action, phosphorus-iodine flame retardant designed for incorporation into epoxy resins.
Synthetic Strategy: A Dual-Action Phosphorus-Iodine Flame Retardant
The core strategy involves converting this compound into a molecule that combines the gas-phase activity of iodine with the condensed-phase char-forming action of phosphorus. Phosphorus-based flame retardants are well-documented to promote the formation of a stable, insulating carbonaceous layer (char) on the polymer surface during burning, which limits heat transfer and the release of flammable volatiles.[6][7]
We propose the synthesis of (Oxybis(4,1-phenylene))bis(diphenylphosphine oxide) (DIPO-PO) via a palladium-catalyzed cross-coupling reaction. This approach leverages the reactivity of the C-I bonds to form stable P-C bonds, creating a molecule with a central diphenyl ether core, terminal iodine atoms for gas-phase action, and phosphine oxide groups for condensed-phase action.
Experimental Workflow Diagram
Caption: Synthetic workflow for DIPO-PO from this compound.
Detailed Synthesis Protocol: (Oxybis(4,1-phenylene))bis(diphenylphosphine oxide) (DIPO-PO)
Principle of the Method
This protocol employs a palladium-catalyzed Hirao cross-coupling reaction. The palladium catalyst, in a low oxidation state, undergoes oxidative addition into the carbon-iodine bond of the this compound. Subsequent transmetalation with diphenylphosphine oxide and reductive elimination forms the new carbon-phosphorus bond, regenerating the active catalyst. The use of a suitable ligand stabilizes the palladium complex, while a base is required to facilitate the reaction.
Materials and Equipment
-
Reactants:
-
This compound (1.0 eq)
-
Diphenylphosphine oxide (2.2 eq)
-
-
Catalyst & Reagents:
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.10 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (3.0 eq)
-
-
Solvents:
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen/argon gas inlet
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Vessel Preparation: Under a nitrogen atmosphere, add this compound, diphenylphosphine oxide, Pd(OAc)₂, dppb, and DABCO to a dry three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe to create a solution with a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) under a continuous nitrogen flow. Maintain vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Quenching: After 24 hours, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure DIPO-PO product.
-
Final Product: Dry the purified product under a high vacuum to remove any residual solvent. Characterize the final white solid by ¹H NMR, ³¹P NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Performance Evaluation and Characterization
The synthesized DIPO-PO is incorporated into a standard polymer matrix, such as a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin, to evaluate its flame retardant efficacy.
Standard Flammability Tests
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to sustain combustion. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burning Test: Classifies the material's response to a flame (V-0, V-1, or V-2), with V-0 being the highest rating, indicating self-extinguishing behavior with no dripping.[7]
-
Cone Calorimetry: Provides comprehensive data on combustion behavior, including Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production Rate (SPR). Lower values in these parameters signify superior fire safety.[8]
Expected Performance Data
The following table summarizes the anticipated flame retardant performance of an epoxy resin formulation containing 10 wt% of the synthesized DIPO-PO, based on typical results for synergistic phosphorus-halogen systems.[7][9]
| Parameter | Neat Epoxy Resin | Epoxy + 10 wt% DIPO-PO (Expected) |
| LOI (%) | 22.5 | > 32.0 |
| UL-94 Rating | No Rating | V-0 |
| Peak HRR (kW/m²) | ~1100 | < 450 |
| Total Heat Release (MJ/m²) | ~95 | < 60 |
| Char Yield at 800°C (%) | < 15 | > 30 |
Mechanism of Flame Retardancy: A Synergistic Dual-Action Approach
The high efficiency of DIPO-PO is attributed to a synergistic mechanism that operates in both the condensed (solid) and gas phases of combustion.
-
Condensed-Phase Action: Upon heating, the phosphine oxide moieties decompose to form phosphoric acid species.[6] These acidic species catalyze the dehydration of the polymer backbone, promoting the formation of a stable, insulating char layer. This char acts as a physical barrier, slowing the transfer of heat to the underlying material and reducing the release of flammable gases.[2][7]
-
Gas-Phase Action: Simultaneously, the thermal stress cleaves the C-I bonds, releasing iodine radicals (I•) into the gas phase (the flame). These radicals are highly effective scavengers of the high-energy H• and OH• radicals that propagate the combustion process.[1][3] By converting these reactive radicals into less reactive species (e.g., HI), the flame chemistry is interrupted, leading to flame inhibition and extinguishment.
Dual-Action Mechanism Diagram
Sources
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 5. mdpi.com [mdpi.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a phosphorus–nitrogen-containing flame retardant and its application in epoxy resin | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4,4'-Diiododiphenyl Ether in Functional Material Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
4,4'-Diiododiphenyl ether stands as a pivotal, yet often underutilized, building block in the synthesis of advanced functional materials. Its rigid diaryl ether core, punctuated by two reactive iodine atoms at the para positions, offers a unique scaffold for the construction of complex molecular architectures. The carbon-iodine bond, being the most reactive among the halogens in cross-coupling reactions, provides a strategic entry point for a diverse array of chemical transformations. This reactivity profile, combined with the inherent thermal and chemical stability of the diphenyl ether moiety, makes it an attractive precursor for materials with tailored electronic, optical, and structural properties.
This comprehensive guide provides researchers, materials scientists, and drug development professionals with a detailed exploration of the derivatization of this compound. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel functional materials. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Derivatization Strategies: A Chemist's Toolkit
The true potential of this compound is unlocked through modern palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for a vast landscape of functionalized molecules and polymers. We will focus on three cornerstone reactions: the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1] This reaction is particularly valuable for synthesizing conjugated systems with interesting photophysical properties. The introduction of alkynyl groups onto the this compound backbone can lead to the creation of linear, rigid polymers, molecular wires, and precursors for advanced carbon materials.
Reaction Principle: The reaction proceeds via a dual catalytic cycle involving palladium and copper co-catalysts.[1] The palladium(0) species undergoes oxidative addition with the aryl iodide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[1] Transmetalation of the acetylenic group to the palladium center, followed by reductive elimination, yields the desired product and regenerates the active palladium(0) catalyst.[1]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira coupling of this compound.
Detailed Protocol: Synthesis of 4,4'-Bis(phenylethynyl)diphenyl ether
This protocol provides a representative procedure for the double Sonogashira coupling of this compound with phenylacetylene.
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (Specify mass) | Starting material. |
| Phenylacetylene | 2.2 | (Specify volume/mass) | Coupling partner. |
| Pd(PPh₃)₂Cl₂ | 0.02 | (Specify mass) | Palladium catalyst. |
| Copper(I) iodide (CuI) | 0.04 | (Specify mass) | Co-catalyst. |
| Triethylamine (TEA) | 5.0 | (Specify volume) | Base and solvent. |
| Toluene/THF | - | (Specify volume) | Anhydrous solvent. |
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (or THF) followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, typically arylboronic acids.[2] This reaction is instrumental in the synthesis of poly(arylene ether)s and other polymers where the extension of the conjugated system through biaryl linkages is desired. Derivatization of this compound via Suzuki coupling can lead to materials with enhanced thermal stability and tunable optoelectronic properties.
Reaction Principle: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[2] The arylboronic acid is activated by a base to form a boronate species, which then undergoes transmetalation with the palladium complex.[2] Reductive elimination of the two aryl groups furnishes the biaryl product and regenerates the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 4,4'-Bis(phenyl)diphenyl ether
This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (Specify mass) | Starting material. |
| Phenylboronic acid | 2.5 | (Specify mass) | Coupling partner. |
| Pd(PPh₃)₄ | 0.03 | (Specify mass) | Palladium catalyst. |
| Potassium carbonate (K₂CO₃) | 4.0 | (Specify mass) | Base. |
| Toluene | - | (Specify volume) | Solvent. |
| Water | - | (Specify volume) | Co-solvent. |
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3] This reaction is particularly significant for synthesizing functional materials where nitrogen-containing groups impart specific properties, such as charge transport, luminescence, or biological activity. The derivatization of this compound with various amines can lead to the synthesis of novel hole-transporting materials, fluorescent probes, and precursors for high-performance polymers like polyimides. The use of bidentate phosphine ligands is often crucial for achieving high yields and functional group tolerance, especially with less reactive amines.[3]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex.[4] The amine then coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium amide complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[4]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of 4,4'-Bis(phenylamino)diphenyl ether
This protocol describes a general procedure for the double Buchwald-Hartwig amination of this compound with aniline.
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (Specify mass) | Starting material. |
| Aniline | 2.4 | (Specify volume/mass) | Coupling partner. |
| Pd₂(dba)₃ | 0.02 | (Specify mass) | Palladium precatalyst. |
| XPhos | 0.08 | (Specify mass) | Ligand. |
| Sodium tert-butoxide (NaOᵗBu) | 2.8 | (Specify mass) | Base. |
| Toluene | - | (Specify volume) | Anhydrous solvent. |
Procedure:
-
In a glovebox, charge an oven-dried reaction tube with this compound, Pd₂(dba)₃, XPhos, and NaOᵗBu.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by aniline via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a short pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Applications in Functional Materials
The derivatization of this compound opens the door to a wide range of functional materials with applications spanning from polymer science to materials chemistry.
High-Performance Polymers: Poly(arylene ether) Analogs
The rigid and thermally stable diphenyl ether core makes its derivatives excellent monomers for the synthesis of high-performance polymers such as poly(arylene ether)s.[5] For instance, Suzuki coupling of bis(boronic acid) derivatives of this compound with other dihaloarenes can lead to fully aromatic polymers with high glass transition temperatures (Tg) and excellent thermal stability.[6] These materials are promising candidates for applications in microelectronics, aerospace, and as membrane materials for gas separation.
Microporous Organic Polymers (MOPs) for Gas Sorption
The rigid and non-planar structure of derivatized this compound can be exploited to create microporous organic polymers (MOPs).[7] These materials are synthesized through the extensive cross-coupling of multifunctional monomers, leading to insoluble, high-surface-area networks.[8] MOPs derived from this compound could exhibit significant potential for gas storage and separation applications, particularly for CO₂ capture, due to the introduction of specific functional groups that can enhance gas uptake and selectivity.[9]
Organic Electronics: Building Blocks for Hole-Transporting Materials and Emitters
The introduction of electron-donating groups, such as arylamines via Buchwald-Hartwig amination, can transform the this compound scaffold into a promising candidate for hole-transporting materials in organic light-emitting diodes (OLEDs). The diphenyl ether core can also be functionalized with fluorescent or phosphorescent moieties through Sonogashira or Suzuki coupling to create novel organic emitters with tailored emission wavelengths and quantum efficiencies.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the construction of a diverse array of functional materials. The strategic application of modern cross-coupling methodologies, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, provides a robust platform for the synthesis of materials with precisely controlled structures and properties. The insights and protocols provided in this guide are intended to serve as a springboard for innovation, empowering researchers to explore the full potential of this remarkable molecule in the development of next-generation polymers, porous materials, and organic electronics. The continued exploration of new catalytic systems and the imaginative design of novel derivatives will undoubtedly lead to the discovery of materials with unprecedented performance and functionality.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102869. Retrieved from [Link]
-
Ghaffari, M. T., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Inorganic Chemistry, 57(17), 10758-10766. Retrieved from [Link]
-
Jansen, J. C., Esposito, E., Fuoco, A., & Carta, M. (2019). Microporous Organic Polymers: Synthesis, Characterization, and Applications. Polymers, 11(5), 844. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules, 19(8), 12604-12626. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Wertheim, B. B., et al. (2015). Synthesis of microporous organic polymers with high CO2-over-N2 selectivity and CO2 adsorption. Journal of Materials Chemistry A, 3(16), 8418-8427. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Dawson, R., & Cooper, A. I. (2012). Microporous Organic Polymers: Design, Synthesis, and Function. In Polymer Science: A Comprehensive Reference (Vol. 10, pp. 315-339). Elsevier. Retrieved from [Link]
-
Van der Westhuizen, J. H., et al. (2015). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 20(8), 14847-14864. Retrieved from [Link]
-
Jansen, J. C., et al. (2019). Microporous Organic Polymers: Synthesis, Characterization, and Applications. Polymers, 11(5), 844. Retrieved from [Link]
-
Harris, F. W., & Karnil, S. (2002). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69. Retrieved from [Link]
-
Li, Y., et al. (2020). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 11(3), 554-563. Retrieved from [Link]
-
Hsiao, S. H., & Lin, S. W. (2019). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 11(11), 1845. Retrieved from [Link]
-
Chen, C., et al. (2013). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Molecules, 18(12), 15339-15351. Retrieved from [Link]
-
Shaik, V., et al. (2021). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 13(2), 241. Retrieved from [Link]
-
Bakos, J., et al. (2002). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. The Journal of Organic Chemistry, 67(24), 8683-8688. Retrieved from [Link]
-
Beaudoin, D. (2013). Microporous Organic Polymers: Synthesis and Post Synthetic Modifications. (Electronic Thesis and Dissertation Repository. 1255). Retrieved from [Link]
-
Indra, S., et al. (2007). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. Journal of Molecular Catalysis A: Chemical, 271(1-2), 144-152. Retrieved from [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(10), 2378. Retrieved from [Link]
-
Zarei, A., & Shayesteh, M. (2013). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Iranian Journal of Polymer Science and Technology, 26(2), 143-151. Retrieved from [Link]
Sources
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Synthesis of microporous organic polymers with high CO2-over-N2 selectivity and CO2 adsorption - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification of crude 4,4'-Diiododiphenyl ether by recrystallization
Welcome to the technical support guide for the purification of crude 4,4'-diiododiphenyl ether by recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure solid. The solute, therefore, comes out of solution as a liquid (an oil) rather than a solid crystal lattice.
Causality & Solution:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your crude product, making it more prone to oiling out.
-
Insufficient Solvent: If the minimum amount of solvent was used, the saturation point might be reached at too high a temperature.
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound.[2]
Troubleshooting Protocol:
-
Step 1: Re-dissolve the Oil. Place the flask back on the heat source and add a small amount (10-15% more) of the same hot solvent until the oil completely redissolves.
-
Step 2: Reduce the Saturation Point. The added solvent lowers the saturation temperature of the solution.
-
Step 3: Ensure Slow Cooling. Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to slow the rate of cooling. This gives the molecules adequate time to orient themselves into a proper crystal lattice.
-
Step 4: Induce Crystallization (if necessary). Once the solution has cooled significantly, scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
Question: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form typically indicates one of two issues: either the solution is not sufficiently saturated, or there are no nucleation sites to initiate crystal growth.
Causality & Solution:
-
Excess Solvent: You may have used too much solvent during the initial dissolution step. A solution that is not saturated (or supersaturated) upon cooling will not yield crystals.
-
Lack of Nucleation Sites: Sometimes, especially with very clean glassware and pure compounds, spontaneous crystallization is slow to start.
Troubleshooting Protocol:
-
Step 1: Induce Nucleation. First, try scratching the inner wall of the flask with a clean glass rod. If that fails, add a "seed crystal"—a tiny speck of the original crude solid. This provides a pre-formed template for new crystals to grow upon.
-
Step 2: Reduce Solvent Volume. If nucleation techniques fail, it is highly likely too much solvent was used. Gently heat the solution and boil off a portion (e.g., 20-30%) of the solvent to increase the concentration of your product.
-
Step 3: Re-cool Slowly. Once the volume is reduced, allow the solution to cool slowly to room temperature before moving it to an ice bath.
Question: My final product is still colored, but I expect a white or off-white solid. How do I remove colored impurities?
Answer: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated charcoal.
Troubleshooting Protocol:
-
Dissolve the Crude Solid: Dissolve your crude this compound in a suitable solvent as you normally would.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool for a minute. Crucially, never add activated charcoal to a boiling solution , as it can cause violent bumping and boil-over.[3]
-
Add Activated Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and significantly reduce your yield.
-
Reheat and Swirl: Gently heat the mixture back to a boil for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.
-
Perform Hot Gravity Filtration: To remove the fine charcoal particles, you must perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper. This step separates the charcoal (and the adsorbed impurities) from your hot, saturated solution.[2]
-
Crystallize: Collect the hot filtrate and allow it to cool slowly to form your purified, colorless crystals.
Question: My final yield is very low. What are the common causes and how can I improve it?
Answer: A low recovery is often a trade-off for high purity, but several factors can be optimized.
Causality & Solution:
-
Excessive Solvent: As mentioned before, using too much solvent will leave a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: If crystals form too early during a hot filtration step, product is lost on the filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.
-
Minimize Premature Crystallization: During hot filtration, keep the solution, funnel, and receiving flask as hot as possible.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). Reduce its volume by boiling off solvent and re-cool it. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately (e.g., by melting point).
-
Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for this compound?
A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Based on data from the analogous compound, 4,4'-dibromodiphenyl ether, the following solvents are excellent starting points for screening[1]:
-
Toluene: A non-polar aromatic solvent that is a good choice for the large, relatively non-polar this compound molecule.
-
Chlorinated Solvents (e.g., Dichloromethane, Ethylene Dichloride): These offer a different polarity profile and can be effective. Note: Dichloromethane has a low boiling point (40 °C), which may not be ideal if your compound has a very low melting point, but it can be suitable.
-
Mixed Solvent Systems (e.g., Toluene-Ethanol): This is a powerful technique. The compound should be highly soluble in one solvent (the "soluble solvent," e.g., toluene) and poorly soluble in the other (the "anti-solvent," e.g., ethanol). The two solvents must be miscible.[2]
Q2: How do I perform a small-scale solvent test?
Before committing your entire batch, test several candidate solvents:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid.[4]
-
If it doesn't dissolve, heat the test tube in a sand bath or hot water bath.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the test tube to cool to room temperature, then place it in an ice bath.
-
An ideal solvent will show abundant crystal formation upon cooling.
Q3: What is the general experimental workflow for this recrystallization?
The diagram below outlines the logical steps and decision points in a standard recrystallization procedure.
Caption: Recrystallization Workflow Diagram
Data Summary Table
The following table provides a starting point for your solvent screening process, with data derived from common lab solvents and promising candidates from analogous compounds.[1]
| Solvent Candidate | Boiling Point (°C) | Polarity (Relative) | Rationale & Comments |
| Toluene | 111 °C | 0.099 | Good match for a non-polar, aromatic compound. High boiling point allows for a large temperature gradient for crystallization. |
| Dichloromethane | 40 °C | 0.309 | A more polar option. Its low boiling point makes it easy to remove but may not be suitable if the compound oils out easily. |
| Ethanol | 78 °C | 0.654 | Likely a poor solvent on its own (too polar), but an excellent candidate as an "anti-solvent" in a mixed system with Toluene. |
| Hexanes | ~69 °C | ~0.009 | Very non-polar. May have low solubility even when hot, but could be an effective anti-solvent with a more soluble solvent like Toluene or Ethyl Acetate. |
| Ethyl Acetate | 77 °C | 0.228 | A moderately polar solvent that is a common choice for recrystallizing many organic solids. |
References
- Preparation method of 4, 4' -dibromodiphenyl ether. (n.d.). Google Patents.
-
Chemical Properties of 4,4'-Diiododiphenyl (CAS 3001-15-8). (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved January 11, 2026, from [Link]
-
4,4'-DIIODODIPHENYL. (2024, April 10). ChemBK. Retrieved January 11, 2026, from [Link]
-
Crystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Preparation of diamino diphenyl ethers. (n.d.). European Patent Office. Retrieved January 11, 2026, from [Link]
-
4,4'-Diiododiphenyl. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center. Retrieved January 11, 2026, from [Link]
-
4,4'-Diaminodiphenyl Ether. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. (n.d.). Request PDF. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 4,4'-Diiododiphenyl Ether
Welcome to the Technical Support Center for the large-scale synthesis of 4,4'-Diiododiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to address the challenges encountered during scale-up and production.
Overview of Synthetic Strategies
The large-scale synthesis of this compound is primarily achieved through two main synthetic routes:
-
Sandmeyer-Type Reaction: This approach involves the diazotization of 4,4'-diaminodiphenyl ether followed by an iodination reaction. A notable and industrially relevant variation is the direct oxidative iodination of diphenyl ether , which circumvents the need for the diamino precursor.
-
Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction typically involves the coupling of an aryl halide with a phenol or the self-coupling of a halo-phenate. For this compound, this could involve the coupling of 4-iodophenol or a related substrate.
This guide will delve into the intricacies of both methodologies, with a strong emphasis on troubleshooting and addressing common challenges encountered in a large-scale setting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Sandmeyer-Type Reaction / Oxidative Iodination
Question 1: My oxidative iodination of diphenyl ether is resulting in a low yield and a mixture of mono- and di-iodinated products. How can I improve the selectivity for the desired this compound?
Answer: Achieving high selectivity in the oxidative iodination of diphenyl ether hinges on precise control of reaction conditions and stoichiometry. Here’s a breakdown of potential causes and solutions:
-
Insufficient Oxidizing Agent: The oxidative iodination process requires an oxidizing agent to regenerate the active iodine electrophile.[1][2] An insufficient amount of the oxidant will lead to incomplete iodination.
-
Solution: Ensure you are using the correct stoichiometry of the oxidizing agent, such as ammonium persulfate or hydrogen peroxide, as detailed in established protocols.[1] A slight excess of the oxidant may be beneficial, but large excesses should be avoided to prevent side reactions.
-
-
Suboptimal Reaction Temperature: The temperature plays a crucial role in both the reaction rate and selectivity.
-
Solution: Maintain a consistent reaction temperature, typically in the range of 50-80 °C for oxidative iodinations.[1] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote the formation of byproducts.
-
-
Inadequate Mixing: In a large-scale reactor, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent iodination.
-
Solution: Ensure your reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Incorrect Stoichiometry of Iodine: Using too little iodine will naturally result in incomplete di-iodination.
-
Solution: Carefully control the molar ratio of iodine to diphenyl ether. A slight excess of iodine may be necessary to drive the reaction to completion.
-
Table 1: Typical Reaction Parameters for Oxidative Iodination of Diphenyl Ether
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Iodine:Diphenyl Ether) | 2.1 : 1 to 2.2 : 1 | A slight excess of iodine ensures complete di-iodination. |
| Molar Ratio (Oxidant:Iodine) | 1.1 : 1 to 1.3 : 1 | Ensures efficient regeneration of the iodinating species. |
| Reaction Temperature | 50 - 80 °C | Balances reaction rate and selectivity. |
| Solvent | Acetic Acid / Water | A common solvent system that facilitates the reaction.[1] |
| Catalyst | Sulfuric Acid | Acid catalysis accelerates the reaction.[1] |
Question 2: During the diazotization of 4,4'-diaminodiphenyl ether, I am observing the formation of colored impurities and a lower than expected yield of the diazonium salt. What could be the cause?
Answer: The stability of diazonium salts is a critical factor in the success of Sandmeyer-type reactions.[3] Several factors can lead to decomposition and the formation of impurities:
-
Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures and can decompose to form phenols and other byproducts.
-
Solution: Maintain a low temperature, typically between 0-5 °C, throughout the diazotization process. This is crucial for preventing premature decomposition of the diazonium salt.[1]
-
-
Rate of Nitrite Addition: A rapid addition of the sodium nitrite solution can lead to localized increases in temperature and nitrous acid concentration, promoting side reactions.
-
Solution: Add the sodium nitrite solution slowly and sub-surface if possible to ensure it reacts efficiently with the amine and to maintain better temperature control.
-
-
pH of the Reaction Mixture: The diazotization reaction is highly pH-dependent.
-
Solution: Ensure a strongly acidic medium, typically using a mineral acid like sulfuric or hydrochloric acid, to facilitate the formation of nitrous acid and stabilize the resulting diazonium salt.
-
Ullmann Condensation
Question 3: My Ullmann reaction for the synthesis of a diaryl ether is sluggish, with low conversion even after an extended reaction time. What are the likely causes?
Answer: Low reactivity in Ullmann condensations is a common challenge, often related to the catalyst, reagents, or reaction conditions. Here's a troubleshooting workflow:
-
Catalyst Deactivation: The copper catalyst, particularly copper(I) salts, can be sensitive to air and moisture, leading to oxidation and loss of activity.[4]
-
Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI). If using copper powder, consider activating it prior to use. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst oxidation.[4]
-
-
Inappropriate Ligand or No Ligand: While classic Ullmann reactions are often ligand-free, modern protocols utilize ligands to improve solubility, stability, and reactivity of the copper catalyst.[2][5][6]
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (often >150 °C) to proceed at a reasonable rate.[4]
-
Poor Solubility of Reagents: In a large-scale reaction, poor solubility of the starting materials or the base can hinder the reaction rate.
-
Solution: Choose a solvent in which all components have reasonable solubility at the reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.[7] Ensure the base is finely powdered to maximize its surface area.
-
Question 4: I am observing significant dehalogenation of my aryl iodide starting material as a major side product in my Ullmann reaction. How can I minimize this?
Answer: Dehalogenation is a common side reaction in Ullmann condensations, where the aryl halide is reduced to the corresponding arene. This is often exacerbated by the presence of protic impurities.
-
Presence of Water or Other Protic Species: Trace amounts of water, or the solvent itself, can act as a proton source for the dehalogenation side reaction.
-
Solution: Use anhydrous solvents and reagents. Thoroughly dry all glassware before use and maintain a strict inert atmosphere throughout the reaction. Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.[2]
-
-
Reaction Kinetics: If the desired coupling reaction is slow, the dehalogenation pathway may become more prominent.
-
Solution: Optimize the reaction conditions to accelerate the desired Ullmann coupling. This may involve increasing the temperature, using a more effective ligand, or choosing a more reactive aryl halide if possible (aryl iodides are generally more reactive than aryl bromides).[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The safety considerations depend on the chosen synthetic route:
-
Sandmeyer-Type Reaction (Diazotization): The primary hazard is the formation of unstable and potentially explosive diazonium salts.[3] Strict temperature control (0-5 °C) is paramount. The use of sodium nitrite with strong acids can also lead to the evolution of toxic nitrogen oxides. Proper ventilation and off-gas scrubbing are essential.
-
Oxidative Iodination: Handling large quantities of iodine requires precautions to avoid inhalation of vapors and skin contact. The use of strong oxidizing agents like persulfates or peroxides also presents a hazard and requires careful control of addition rates and temperature to prevent runaway reactions.
-
Ullmann Condensation: These reactions are often run at high temperatures, posing a risk of thermal burns and requiring careful monitoring. The use of finely divided copper powder can be a pyrophoric hazard. Running the reaction under an inert atmosphere is a critical safety measure to prevent both catalyst deactivation and potential hazards.[4]
-
General: Regardless of the route, the use of organic solvents at elevated temperatures requires appropriate reactor design and safety protocols to prevent fires and explosions. Personal protective equipment (PPE), including respiratory protection when handling powders, is mandatory.
Q2: How can I effectively monitor the progress of my large-scale reaction?
A2: For large-scale reactions, in-process monitoring is crucial for ensuring the reaction goes to completion and for identifying any potential issues early on.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product. Samples can be taken periodically from the reactor (with appropriate safety precautions) and analyzed.
-
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is a quick and effective way to get a qualitative assessment of the reaction progress.
-
Gas Chromatography (GC): If the starting materials and products are sufficiently volatile, GC can be a useful monitoring tool.
-
Reaction Calorimetry: On a large scale, monitoring the heat flow of the reaction can provide valuable information about the reaction rate and can help detect any deviations from normal operating conditions, which could indicate a safety issue.
Q3: What are the best practices for the purification of this compound at an industrial scale?
A3: The purification of the final product is critical for meeting quality specifications.
-
Crystallization: This is the most common method for purifying solid organic compounds on a large scale.[8][9][10] The choice of solvent is critical; an ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.[8] For this compound, recrystallization from a solvent like glacial acetic acid has been reported.[2]
-
Washing: After filtration, the filter cake should be washed with a cold, pure solvent to remove any residual mother liquor containing impurities.
-
Drying: The purified product should be dried under vacuum at an appropriate temperature to remove any residual solvent.
-
Control of Crystal Size and Morphology: The cooling rate during crystallization can significantly impact the crystal size and morphology, which in turn affects filtration and handling properties. A controlled, slow cooling profile is generally preferred to obtain larger, more easily filterable crystals.[8]
Q4: What are the potential byproducts in the synthesis of this compound and how can they be minimized?
A4: The formation of byproducts can significantly impact the purity and yield of the final product.
-
In Oxidative Iodination: The primary byproducts are mono-iodinated diphenyl ether and potentially other isomers. These can be minimized by careful control of stoichiometry and reaction conditions as discussed in the troubleshooting section. Over-iodination to tri- or tetra-iodinated species is also possible with prolonged reaction times or a large excess of reagents.
-
In Ullmann Condensation: Common byproducts include dehalogenated starting material and homocoupled products. Dehalogenation can be minimized by using anhydrous conditions.[4] Homocoupling can be reduced by using a ligand that promotes the desired cross-coupling reaction.[4]
-
In Sandmeyer-Type Reactions (from diamine): Phenolic byproducts can form from the reaction of the diazonium salt with water. This can be minimized by maintaining a low reaction temperature and using the diazonium salt immediately after its formation.
Experimental Protocols and Workflows
Workflow for Troubleshooting Low Yield in Large-Scale Synthesis
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Step-by-Step Methodology: Oxidative Iodination of Diphenyl Ether (Illustrative Large-Scale Protocol)
This protocol is a representative example and should be adapted and optimized for specific equipment and safety requirements.
-
Reactor Setup:
-
Charge a suitable glass-lined reactor with 85% aqueous acetic acid. The reactor should be equipped with a robust agitation system, a condenser, a temperature probe, and addition funnels.
-
-
Reagent Charging:
-
With agitation, dissolve diphenyl ether and iodine in the acetic acid solution.
-
In a separate vessel, prepare a solution of ammonium persulfate in water.
-
Carefully add concentrated sulfuric acid to the reactor.
-
-
Reaction:
-
Slowly heat the reaction mixture to the target temperature (e.g., 80 °C).
-
Once at temperature, begin the controlled addition of the ammonium persulfate solution over a period of 1-2 hours, carefully monitoring the internal temperature.
-
Maintain the reaction at the target temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by HPLC until the diphenyl ether is consumed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture slightly and filter the hot slurry to isolate the precipitated crude this compound.
-
Wash the filter cake with hot water, followed by a wash with cold methanol to remove residual acetic acid and other impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid.
-
Dissolve the crude product in the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: A typical experimental workflow for the oxidative iodination of diphenyl ether.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
- Process for the preparation of 4,4'-dihydroxydiphenyl ether. EP 0193064 B1.
- Method for making 4,4'-dihydroxydiphenyl ether. US 4638099 A.
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 975–978. [Link]
-
Iodinations: Standard Operating Procedures. The University of Vermont. [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
EHS- Iodination Guideline. [Link]
-
Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. The Journal of Organic Chemistry, 66(21), 7135-7138. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. *Rev. Roum. Chim., 2013, 58(4-5), 337-353. [Link]
-
Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers. [Link]
-
A Tribute to Ullmann’s Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
-
Recent green synthetic approaches toward Ullmann reaction: a review. Chemical Papers. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
-
Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis method of 4, 4 '-diaminodiphenyl ether. CN 102976861 A.
-
Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species. The Journal of Organic Chemistry. [Link]
- Process for the purification of diphenyl ether compounds. CA 2230921 C.
-
Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules. [Link]
-
A Metal-Free Iodination of Aryl Ethers and Phenols Using I2. Molecules. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. Request PDF. [Link]
- Preparation of 4,4'-diaminodiphenyl ether. CN 101468952 B.
-
Advances in preparation of 4,4'-diaminodiphenyl ether. ResearchGate. [Link]
-
PRODUCTION METHOD FOR 4,4'-DIAMINODIPHENYL ETHER. WO/2023/098203. [Link]
- Preparation of diaminodiphenyl ethers. US 4539428 A.
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
How To: Purify by Crystallization. Department of Chemistry : University of Rochester. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics. [Link]
- Process for producing 4,4'-dibromodiphenyl ether. EP 0341295 A1.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Ullmann Coupling of 4,4'-Diiododiphenyl Ether
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The Ullmann coupling of 4,4'-diiododiphenyl ether is a powerful method for synthesizing poly(arylene ether)s and other complex molecules. However, the bifunctional nature of this substrate presents unique challenges, often leading to a variety of undesirable side reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequently encountered issues during the Ullmann coupling of this compound, explaining the underlying mechanisms and providing actionable solutions.
Q1: My reaction yields a significant amount of insoluble, high-molecular-weight material, and my desired product yield is low. What is happening and how can I prevent it?
A1: Issue Identification & Mechanism
You are likely observing uncontrolled polymerization . Because this compound has two reactive sites (C-I bonds), it can react at both ends, leading to the formation of long-chain oligomers or polymers instead of a discrete small-molecule product (assuming a cross-coupling with a monofunctional partner is intended). This is a common fate for bifunctional starting materials in coupling reactions if conditions are not carefully controlled.
Troubleshooting & Mitigation Strategy:
-
Strict Stoichiometric Control: If performing a cross-coupling with a monofunctional nucleophile (e.g., a phenol or amine), use a slight excess (1-5 mol%) of the monofunctional reagent. This ensures that the growing polymer chains are "capped," limiting their molecular weight. Conversely, a slight excess of the diiodo compound can also control chain length, but capping with the nucleophile is often more practical.
-
High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.05 - 0.1 M) disfavors intermolecular reactions (polymerization) and favors intramolecular reactions or reactions with the more abundant monofunctional reagent.
-
Slow Addition (Syringe Pump): Instead of adding all reagents at once, slowly add the this compound solution to the reaction mixture containing the catalyst and the monofunctional coupling partner over several hours. This maintains a low instantaneous concentration of the bifunctional reagent, significantly suppressing polymerization.
Q2: My mass spectrometry analysis shows a significant peak corresponding to the homocoupling product (a quaterphenyl ether derivative). How can I minimize this side reaction?
A2: Issue Identification & Mechanism
This side product arises from the Ullmann homocoupling , where two molecules of this compound react with each other.[1][2][3][4] This reaction competes directly with the desired cross-coupling pathway and is a classic challenge in Ullmann chemistry, especially with highly reactive aryl iodides. The reaction proceeds via the formation of an organocopper intermediate, which can then react with another molecule of the starting aryl iodide.[5]
Troubleshooting & Mitigation Strategy:
-
Ligand Selection is Critical: Traditional, ligand-free Ullmann reactions often require harsh conditions that promote homocoupling.[2][6] Modern protocols utilize ligands that accelerate the catalytic cycle and improve selectivity. For C-O or C-N cross-coupling, ligands such as L-proline, 1,10-phenanthroline, or N,N'-dimethylethylenediamine (DMEDA) are highly effective at promoting the desired cross-coupling over homocoupling.[7][8]
-
Optimize Reaction Temperature: While classic Ullmann reactions required temperatures exceeding 200°C, ligand-accelerated systems can run at much lower temperatures (e.g., 80-120°C).[3] Systematically lower the reaction temperature in 10°C increments. Cross-coupling and homocoupling pathways can have different activation energies, and lower temperatures often favor the desired transformation.
-
Choice of Copper Source: The active catalytic species is widely considered to be Cu(I).[7][9] Using a high-purity Cu(I) salt like CuI or CuBr is generally preferred over Cu(0) or Cu(II) sources, which may require in-situ activation and can lead to more side reactions.[7]
Q3: My main impurities are diphenyl ether and 4-iododiphenyl ether. What causes this reduction, and how can I avoid it?
A3: Issue Identification & Mechanism
You are observing hydrodeiodination (or reduction), where the C-I bond is cleaved and replaced by a C-H bond. This side reaction is typically caused by the protonolysis of the key aryl-copper intermediate by trace amounts of protic impurities, most commonly water.[7] The presence of a base can exacerbate this issue if it contains water or if the nucleophile itself is protic and its deprotonation is not complete.
Troubleshooting & Mitigation Strategy:
-
Rigorous Anhydrous Technique: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen) or in a desiccator.
-
Solvents: Use anhydrous, high-purity solvents. If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂) or pass it through a solvent purification system.
-
Reagents: Use freshly opened, anhydrous reagents. Dry bases (like K₂CO₃ or Cs₂CO₃) in a vacuum oven before use.
-
-
Inert Atmosphere: Assemble the reaction under a positive pressure of a dry inert gas. Perform multiple vacuum/backfill cycles to remove atmospheric oxygen and moisture.[7]
-
Solvent and Base Choice: Use polar aprotic solvents like DMF, DMSO, or NMP, which are common for Ullmann reactions but must be scrupulously dried.[10] Ensure the chosen base is strong enough to fully deprotonate the nucleophile but is itself non-protic and dry.
Q4: I am detecting phenol and/or 4-iodophenol in my crude reaction mixture. Is my starting material decomposing?
A4: Issue Identification & Mechanism
Yes, this indicates ether cleavage . The diaryl ether C-O bond, while generally robust, can be susceptible to cleavage under harsh nucleophilic or high-temperature conditions.[11][12] The combination of a strong base and high temperatures (often >180-200°C) used in classical Ullmann protocols can promote nucleophilic attack on one of the aromatic carbons of the ether linkage, leading to fragmentation of your starting material.
Troubleshooting & Mitigation Strategy:
-
Reduce Reaction Temperature: This is the most effective solution. The adoption of modern, ligand-accelerated protocols is essential, as they enable significantly lower reaction temperatures (often below 120°C), which are generally insufficient to cause significant ether cleavage.[3][13]
-
Screen Milder Bases: If cleavage persists, consider switching to a milder base. While a strong base is needed for deprotonation, an excessively strong or nucleophilic base can attack the substrate. Bases like K₃PO₄ or Cs₂CO₃ are effective but generally less harsh than hydroxides or alkoxides.
-
Limit Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Prolonged heating can increase the incidence of decomposition and side reactions.
Visualizing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway for this compound versus the primary competing side reactions.
Caption: Desired vs. side reaction pathways in Ullmann coupling.
Frequently Asked Questions (FAQs)
-
Q5: What is the optimal Copper source and oxidation state [Cu(0), Cu(I), Cu(II)] for this reaction?
-
A5: The active catalytic species in most Ullmann-type reactions is believed to be Cu(I).[7][9] Therefore, starting with a high-purity Cu(I) salt such as CuI is the most direct and reliable approach. While Cu(0) and Cu(II) sources can be effective, they must be converted to Cu(I) in situ, which can sometimes be inefficient or lead to side reactions.[3]
-
-
Q6: How do I select the right ligand and base combination to improve selectivity?
-
A6: This is highly dependent on the nucleophile (e.g., C-O, C-N, or C-S bond formation). A good starting point is to screen a few combinations.
-
For C-O Coupling: L-proline or 1,10-phenanthroline with bases like K₂CO₃ or K₃PO₄ in DMSO or DMF is a robust combination.
-
For C-N Coupling: Ligands like N,N'-dimethylethylenediamine (DMEDA) with K₃PO₄ or Cs₂CO₃ are often very effective.[7]
-
The choice of base should be tailored to the pKa of the nucleophile; a stronger base is needed for less acidic nucleophiles.
-
-
-
Q7: What are the best practices for setting up a truly anhydrous Ullmann reaction?
-
A7: Beyond drying glassware and reagents, consider these steps:
-
Use a Glovebox: If available, setting up the reaction in an inert atmosphere glovebox is the gold standard.
-
Schlenk Line Technique: If a glovebox is not available, master the use of a Schlenk line for all transfers and reagent additions under an inert atmosphere.
-
Degas Solvents: Before use, degas the anhydrous solvent by bubbling argon through it for 20-30 minutes or by using several freeze-pump-thaw cycles.[14] This removes dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated Ullmann Cross-Coupling of this compound
This protocol is designed to minimize polymerization and other side reactions when coupling with a generic monofunctional nucleophile (Nu-H).
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive flow of argon, add the Cu(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the base (e.g., K₃PO₄, 2.2 equivalents), and the monofunctional nucleophile (Nu-H, 2.1 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Dissolution of Dihalide: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a portion of the anhydrous, degassed solvent.
-
Reaction Setup: Heat the main reaction flask to the desired temperature (e.g., 110°C) with vigorous stirring.
-
Slow Addition: Using a syringe pump, add the solution of this compound to the heated reaction mixture over a period of 4-8 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at temperature. Monitor its progress by taking aliquots (under argon) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Key Parameter Optimization
| Parameter | Classic Ullmann Conditions | Modern Ligand-Accelerated Conditions | Rationale for Change |
| Temperature | >200 °C[1][4] | 80 - 130 °C[3][7] | Minimizes ether cleavage and thermal decomposition. |
| Catalyst | Stoichiometric Cu(0) powder[2][6] | Catalytic Cu(I) salt (1-10 mol%)[9] | Improves efficiency, simplifies workup, uses active species directly. |
| Ligand | None | 2-20 mol% (e.g., phenanthroline, amino acids)[8] | Increases reaction rate and selectivity; suppresses homocoupling. |
| Solvent | High-boiling (e.g., Nitrobenzene)[13] | Polar aprotic (e.g., DMF, DMSO, Dioxane)[7] | Milder conditions allow for more functional group tolerance. |
| Atmosphere | Often open to air | Strictly inert (Argon or N₂) | Prevents oxidation of Cu(I) catalyst and reduces side reactions. |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
Monnier, F., & Taillefer, M. (2009). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 109(5), 2171–2256. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]
-
Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10338-10351. Retrieved from [Link]
-
Gate Chemistry. (2018, July 21). Ullmann Coupling - Carbon Heteroatom Coupling [Video]. YouTube. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]
-
Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. Retrieved from [Link]
-
Liu, J., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. ResearchGate. Retrieved from [Link]
-
Zhou, Y., et al. (2022). Identification of the major C-O cleavage mechanism for diphenyl ether. ResearchGate. Retrieved from [Link]
-
OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
Reddit. (2025). Help with Ullmann Coupling : r/Chempros. Retrieved from [Link]
-
Yang, L., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1633–1666. Retrieved from [Link]
-
Reddit. (2025). Ullmann coupling question : r/chemhelp. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. Retrieved from [Link]
-
ChemQuest. (2021, June 26). Ullmann Reaction- All Tips and Tricks with Mechanisms [Full Case Study] [Video]. YouTube. Retrieved from [Link]
-
Liu, W., et al. (2018). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, 9, 2681. Retrieved from [Link]
-
Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. ResearchGate. Retrieved from [Link]
-
He, J., et al. (2014). Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase. Journal of Catalysis, 309, 280-290. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Retrieved from [Link]
-
Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13322–13336. Retrieved from [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3596. Retrieved from [Link]
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Technical Support Center: Optimizing Polymerization with 4,4'-Diiododiphenyl Ether
Welcome to the technical support center for polymerization reactions involving 4,4'-diiododiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-performance polymers using this versatile monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to Polymerizations with this compound
This compound is a key building block for a variety of high-performance polymers, including poly(arylene ether)s. These polymers are prized for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and medical devices.[1][2] The synthesis of these materials often relies on step-growth polymerization techniques such as Suzuki and Ullmann cross-coupling reactions, or nucleophilic aromatic substitution (SNAr) to form ether linkages.[1][3][4][5]
Achieving high molecular weight polymers with desired properties can be challenging. Success hinges on meticulous control over reaction parameters. This guide will help you troubleshoot common issues and optimize your polymerization conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound polymerizations.
Q1: My polymerization resulted in a low molecular weight polymer. What are the likely causes?
Low molecular weight is a frequent issue in step-growth polymerization and can be attributed to several factors:
-
Monomer Impurity: Impurities in this compound or the comonomer can act as chain terminators, halting polymer growth.[6][7] It is crucial to use high-purity monomers (≥99%).[6]
-
Imperfect Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the reacting functional groups.[7][8] Even a small deviation can significantly limit the final molecular weight.[8][9]
-
Suboptimal Reaction Conditions: Factors like inadequate temperature, insufficient reaction time, or inefficient removal of byproducts can prevent the reaction from reaching the high conversion rates necessary for high molecular weight polymers.[6][10]
-
Catalyst Inefficiency: The catalyst may be inactive or poisoned by impurities, leading to a sluggish reaction that fails to achieve high conversion.[7]
-
Polymer Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out, preventing further reaction and limiting molecular weight.[1][7]
Q2: How do I choose the right catalyst and ligand for a Suzuki polymerization with this compound?
For Suzuki polycondensation, palladium-based catalysts are standard. The choice of ligand is critical for an efficient reaction.
-
General-Purpose Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos are often good starting points for Suzuki couplings involving aryl iodides.[11]
-
Precatalysts: Using palladium precatalysts can ensure the efficient generation of the active Pd(0) species and can be more stable and convenient to handle than sources like Pd2(dba)3.[11]
-
Screening: The optimal catalyst-ligand combination can be substrate-dependent. It is often necessary to screen a variety of ligands to find the most effective one for your specific comonomer.[11]
Q3: What are the key considerations for solvent selection in these polymerizations?
The solvent plays a crucial role in substrate solubility, catalyst activity, and reaction temperature.
-
Suzuki Polymerization: Biphasic solvent systems like toluene/water or dioxane/water are commonly used.[12] Other options include THF, DMF, and 2-MeTHF.[11][12] The choice can impact phase separation and byproduct removal. Toluene is a common choice but is also a known toxin, leading some researchers to explore greener alternatives like p-cymene.[13]
-
Ullmann-type Ether Synthesis: High-boiling polar aprotic solvents are typically required for the high temperatures of classical Ullmann reactions.[4][14] Dioxane is also a suitable solvent for milder, modern Ullmann couplings.[4]
-
Nucleophilic Aromatic Substitution (SNAr): For the synthesis of poly(ether ether ketone) (PEEK) type polymers, high-boiling polar aprotic solvents like diphenyl sulfone or sulfolane are used to reach the necessary high temperatures.[3][15]
Q4: My reaction shows significant homocoupling of the this compound. How can I prevent this?
Homocoupling is a common side reaction, particularly in Suzuki polymerizations.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids and can also lead to catalyst oxidation.[11][12] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[12]
-
Catalyst Choice: Starting with a Pd(0) source, such as Pd2(dba)3, may help minimize side reactions that can occur with some Pd(II) precatalysts.[12]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting common polymerization reactions involving this compound.
Guide 1: Troubleshooting Low Molecular Weight in Suzuki Polycondensation
Achieving high molecular weight in Suzuki polycondensation requires meticulous attention to detail. This guide provides a systematic approach to identifying and resolving issues leading to low molecular weight products.
Problem: The resulting polymer has a low number-average molecular weight (Mn) and a broad polydispersity index (PDI), as determined by Gel Permeation Chromatography (GPC).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight in Suzuki polycondensation.
Detailed Troubleshooting Steps:
-
Verify Monomer Purity and Stoichiometry:
-
Purity: Ensure both this compound and the comonomer (e.g., a diboronic acid or ester) are of the highest possible purity. Impurities can act as chain stoppers.[7][9] Consider recrystallization or column chromatography if purity is questionable.
-
Stoichiometry: Precise 1:1 stoichiometry of the reactive functional groups is paramount for achieving high molecular weight in step-growth polymerization.[7][8] Carefully weigh the monomers and account for any impurities that are not reactive.
-
-
Ensure a Rigorously Inert Atmosphere:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[11][12]
-
Inert Gas: Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[12]
-
-
Evaluate and Optimize the Catalyst System:
-
Catalyst Quality: Use a fresh, high-quality palladium precatalyst and store it properly under an inert atmosphere.[12]
-
Ligand Selection: If yields are low, consider screening different phosphine ligands. Bulky, electron-rich ligands are often effective.[11]
-
Catalyst Loading: The optimal catalyst loading should be determined empirically, typically in the range of 0.5 to 2.0 mol%.[16][17] Too little catalyst will result in a slow reaction, while too much can lead to side reactions.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Higher temperatures can increase the reaction rate but be mindful of potential substrate or product decomposition.[11][12]
-
Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be necessary to facilitate the transmetalation step.[12] Ensure the base is finely powdered and anhydrous if required.[12]
-
Stirring: For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11]
-
-
Address Polymer Solubility:
Guide 2: Optimizing Ullmann-Type C-O Coupling for Poly(ether) Synthesis
The Ullmann reaction is a classical method for forming C-O bonds, but often requires harsh conditions. Modern modifications allow for milder reaction conditions. This guide focuses on troubleshooting the synthesis of poly(ether)s via Ullmann-type coupling.
Problem: Low yield and/or low molecular weight of the target poly(ether).
Key Parameters for Optimization:
| Parameter | Typical Range/Options | Rationale and Troubleshooting |
| Catalyst | CuI, Cu₂O, or other Cu(I) salts | The active species is believed to be Cu(I).[5] Ensure the catalyst is not oxidized. |
| Ligand | Salicylaldimines, 8-hydroxyquinoline, amino acids, diols | Ligands can accelerate the reaction and allow for lower reaction temperatures.[4][14][18] If the reaction is sluggish, screening different ligands is recommended. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is required to deprotonate the phenol comonomer.[4][14] K₃PO₄ is often a good choice for these reactions.[4] |
| Solvent | Dioxane, DMF, NMP, Toluene | The solvent must be able to solubilize the monomers and the growing polymer chain. For classical Ullmann reactions, a high-boiling solvent is necessary.[4][5] |
| Temperature | 120-220 °C (classical); Milder with modern ligands | High temperatures are often required for the classical Ullmann reaction.[4][14] If using a modern catalyst system, the temperature can often be lowered. |
Experimental Protocol for Ullmann-Type Polycondensation:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the copper catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the this compound and the diol comonomer.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GPC to observe the increase in molecular weight over time.
-
Workup: Upon completion, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol. Filter and dry the polymer.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Ullmann-type polyether synthesis.
Conclusion
The successful synthesis of high-performance polymers from this compound is a multifactorial challenge that demands a thorough understanding of the underlying chemistry and meticulous experimental technique. By systematically addressing potential issues related to monomer purity, stoichiometry, reaction conditions, and catalyst activity, researchers can overcome common hurdles and achieve their desired polymeric materials. This guide provides a framework for troubleshooting and optimization, empowering you to push the boundaries of materials science.
References
- Benchchem. Troubleshooting low molecular weight in 1,10-Decanediol polymerization.
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. 2024.
- Reddit. Troubleshooting step growth polymerization. r/Chempros. 2021.
- Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry. 2020.
- Shi, Z., et al. Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Macromolecules. 2021.
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling.
- Walkowiak, J., et al. Optimization of Suzuki polycondensation procedure for (E)-2-(4′-bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1d) and (E)-2-(3′-bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1e). ResearchGate. 2020.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Layton, J., & Collier, G. S. Elucidating the use of Green Solvents in Suzuki Polymerization Reactions. Digital Commons @ University of South Carolina. 2021.
- Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. 2017.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. 2019.
- Benchchem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
- Wikipedia. Step-growth polymerization.
- Step-growth polymerization. 2005.
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Serbian Chemical Society. 2014.
- The Gu Lab. Step-Growth Polymerization.
- Lei, P., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. 2020.
- Benchchem. Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation.
- Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. ResearchGate. 2014.
- Organic Chemistry Portal. Ullmann Reaction.
- Hartwig, J. F., et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. 2007.
- GGD, et al. Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. Molecules. 2016.
- General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. Semantic Scholar. 2014.
- Process for preparing a polyether ether ketone. Google Patents. 2012.
- Synthesis and Research of Properties of Polyether Ether Ketone. ResearchGate. 2016.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 9. gupolylab.com [gupolylab.com]
- 10. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Elucidating the use of Green Solvents in Suzuki Polymerization Reactions [digitalcommons.kennesaw.edu]
- 14. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 18. General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 4,4'-Diiododiphenyl Ether
Welcome to the technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide is dedicated to a persistent challenge in cross-coupling chemistry: the prevention of homocoupling, specifically concerning the versatile but reactive substrate, 4,4'-diiododiphenyl ether. As a difunctional molecule, it presents unique challenges and opportunities in the synthesis of polymers, pharmaceuticals, and advanced materials.
This resource is structured to provide immediate, actionable insights in a question-and-answer format, addressing both common troubleshooting scenarios and foundational concepts. Our goal is to empower you with the knowledge to not only solve problems as they arise but to design more robust and efficient cross-coupling reactions from the outset.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and resolving the underlying causes of unwanted homocoupling.
Q1: I'm observing a significant amount of the homocoupled biaryl ether byproduct in my Suzuki-Miyaura reaction. What are the likely causes and how can I fix it?
The formation of a symmetrical biaryl ether from the homocoupling of this compound is a common issue in Suzuki-Miyaura reactions. This side reaction reduces the yield of your desired cross-coupled product and complicates purification.
Primary Causes & Corrective Actions:
-
Presence of Oxygen: Dissolved oxygen is a primary culprit in promoting the homocoupling of organoboron reagents.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the unwanted dimerization of the boronic acid.[3][4]
-
Solution: Implement rigorous degassing of all solvents, reagents, and the reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[5]
-
-
Inappropriate Palladium Source: The choice of palladium precursor significantly impacts the prevalence of homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These require an in-situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of the boronic acid, thereby generating the byproduct.[4][5]
-
Solution:
-
Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[5][6]
-
Alternatively, utilize modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[4][5]
-
If using a Pd(II) source is unavoidable, consider adding a mild reducing agent, such as potassium formate, to facilitate the reduction to Pd(0) without promoting significant homocoupling.[7][8]
-
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.
-
Problem: Insufficiently bulky or electron-donating ligands may not effectively promote the desired reductive elimination step of the cross-coupling cycle, allowing side reactions to compete.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[5][9] Their steric bulk can physically hinder the approach of two boronic acid molecules to the palladium center, while their electronic properties accelerate the desired C-C bond formation.[4][5]
-
-
Slow Addition of Reagents: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
Frequently Asked Questions (FAQs)
This section delves into the fundamental principles governing homocoupling, providing a deeper understanding of the reaction mechanisms and strategic considerations for reaction design.
Q2: Why is homocoupling a particular concern with this compound?
This compound is an electron-rich aryl iodide. While the carbon-iodine bond is readily activated for oxidative addition to a palladium catalyst, the electron-donating nature of the ether linkage can make subsequent steps in the catalytic cycle, like reductive elimination, more challenging. If the desired cross-coupling is sluggish, side reactions like homocoupling have a greater opportunity to occur. Furthermore, as a di-functionalized substrate, there's the potential for intramolecular reactions or oligomerization, which can be exacerbated by conditions that favor homocoupling.
Q3: Beyond Suzuki reactions, what other cross-coupling methods are prone to homocoupling with this substrate, and what are the specific considerations?
-
Sonogashira Coupling: The copper co-catalyst typically used in Sonogashira reactions can promote the oxidative homocoupling of the terminal alkyne partner (Glaser coupling).[10][11][12]
-
Prevention Strategies:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often rely on specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.[13][14]
-
Use of Reducing Agents: Adding a mild reducing agent can help to maintain the copper in its Cu(I) state, preventing the oxidation to Cu(II) which is implicated in the Glaser coupling mechanism.[10]
-
Rigorous Deoxygenation: As with Suzuki reactions, oxygen can promote the oxidative homocoupling of the alkyne.[11][12]
-
-
-
Ullmann Coupling: The classic Ullmann reaction, which uses copper to couple two aryl halides, is by its nature a homocoupling reaction.[15][16] When attempting a cross-Ullmann reaction (e.g., coupling this compound with a different aryl halide), achieving high selectivity can be challenging.
-
Prevention Strategies:
-
Ligand Choice: Modern Ullmann-type reactions often employ ligands that can modulate the reactivity of the copper center, allowing for more selective cross-coupling.
-
Stoichiometry Control: Using a significant excess of one of the coupling partners can favor the cross-coupled product, although this is not always economically viable.
-
-
Q4: How do the base and solvent system influence homocoupling?
The choice of base and solvent is critical and their effects are often intertwined.[7]
-
Base:
-
A base that is too strong or too weak can be detrimental. The base's role is to activate the organoboron species in Suzuki reactions or to neutralize the HX byproduct.
-
An excessively strong base can promote protodeboronation, a side reaction that degrades the boronic acid.[17]
-
In some cases, the solubility of the base can be a key factor. A heterogeneous base might provide a localized concentration that is optimal for the reaction.
-
-
Solvent:
-
Polar aprotic solvents like DMF, dioxane, or THF are commonly used. The solvent must be capable of dissolving the reactants and the catalyst system.
-
The addition of water is often necessary to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃. However, an excess of water can sometimes promote homocoupling.[5]
-
The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and the rate of the desired reaction versus side reactions.
-
Experimental Protocols & Data
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a robust starting point for the cross-coupling of this compound with an arylboronic acid.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the bulky phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the arylboronic acid (1.1-1.2 equivalents per iodine).
-
Add the degassed solvent (e.g., dioxane/water mixture) via cannula or syringe.
-
-
Degassing:
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) source (e.g., Pd₂(dba)₃) or a Buchwald precatalyst. | Avoids the initial reduction step where homocoupling can occur.[4][5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs. | Sterically hinders homocoupling and accelerates reductive elimination.[4][5][9] |
| Base | Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Reduces the risk of protodeboronation.[17] |
| Solvent | Degassed aprotic solvents (e.g., dioxane, toluene, THF). | Minimizes the presence of oxygen, a key promoter of homocoupling.[2][5] |
| Technique | Slow addition of the boronic acid. | Keeps the instantaneous concentration of the boronic acid low.[5][7] |
Visualizing the Problem: The Catalytic Cycle and Homocoupling Pathways
To better understand where homocoupling interferes with the desired reaction, it's helpful to visualize the catalytic cycle.
Caption: Suzuki cycle vs. O₂-mediated homocoupling.
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle in contrast to the detrimental homocoupling pathway. The active Pd(0) catalyst can be oxidized by molecular oxygen to Pd(II), which then promotes the unwanted dimerization of the boronic acid.
References
-
Al-Masum, M., & Kumaraswamy, G. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(15), 6094–6097. [Link]
-
Miller, S. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 315–319. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4,4'-Diiododiphenyl Ether
Welcome to the technical support center for researchers utilizing 4,4'-Diiododiphenyl ether in catalytic reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common and complex issue of catalyst deactivation. Our goal is to provide you with the causal explanations and actionable solutions needed to enhance the efficiency, reproducibility, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with this compound starts well but then stalls completely. I suspect catalyst poisoning. Why is an aryl iodide substrate particularly challenging?
A: This is a classic and critical issue rooted in the fundamental coordination chemistry of palladium. The deactivation you're observing is likely due to iodide poisoning , a phenomenon where iodide ions, generated during the oxidative addition step, strongly coordinate to the palladium center and shut down the catalytic cycle.
-
The Root Cause: Halide Binding Affinity: Palladium is a "soft" metal, and its binding affinity for halides follows the trend I⁻ > Br⁻ > Cl⁻. Iodide, being the softest and most polarizable of the common halides, forms a very strong bond with the Pd(II) intermediate.[1] This strong coordination can lead to the formation of stable, catalytically inactive palladium complexes, such as µ-iodo bridged palladium dimers, which effectively remove the catalyst from the reaction.[1]
-
Impact on the Catalytic Cycle: The accumulation of these stable Pd-I species can inhibit crucial downstream steps of the catalytic cycle, such as transmetalation or reductive elimination, thereby halting product formation.[1] While aryl iodides are highly reactive towards oxidative addition, this very reactivity releases the poisoning agent (I⁻) that deactivates the catalyst. This is a known challenge, particularly in reactions like Buchwald-Hartwig aminations and some Heck couplings.[1]
Troubleshooting Iodide Poisoning
| Symptom | Probable Cause | Recommended Action & Rationale |
| Reaction stalls after partial conversion. | Iodide Poisoning: Accumulation of iodide ligands on the Pd center forming inactive dimers.[1][2] | Add a Silver Salt Scavenger: Introduce an additive like silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄). Silver ions will precipitate the problematic iodide as insoluble silver iodide (AgI), effectively removing the poison from the solution and liberating the active catalyst.[2] |
| Low or no reactivity from the start. | Reagent Impurities: Trace impurities in solvents or bases can act as catalyst poisons.[3] | Use High-Purity Reagents: Ensure all reagents, especially the amine base and solvent, are anhydrous and of high purity. Consider distilling the solvent and base before use to remove potential contaminants.[3] |
| Reaction works with aryl bromides but fails with this compound. | Ligand Incompatibility: The chosen ligand may not be robust enough to prevent the formation of inactive iodide complexes. | Optimize the Ligand: Switch to bulkier, more electron-donating phosphine ligands (e.g., Buchwald-type ligands). These can sometimes stabilize the catalytic intermediates and disfavor the formation of inactive dimers.[1][4] |
Q2: I am running a Sonogashira coupling with this compound at elevated temperatures. After the first successful run, the recycled catalyst is almost completely inactive. What is causing this rapid deactivation?
A: The symptoms you describe strongly point to thermal degradation , specifically through a mechanism called sintering or aggregation . This is one of the most common modes of irreversible deactivation for supported metal catalysts, especially at the high temperatures often required for coupling reactions.[5]
-
The Mechanism of Sintering: Sintering is the process where highly dispersed, catalytically active metal nanoparticles on a support migrate and coalesce into larger, less active particles.[6][7] This process, driven by the reduction of surface energy at high temperatures, drastically reduces the active surface area of the palladium available to the reactants. The deactivation can occur via two primary mechanisms: particle migration and coalescence, or through Ostwald ripening, where larger particles grow at the expense of smaller ones.[8]
-
Consequence: The catalytic activity is directly proportional to the number of accessible active sites. By agglomerating, the surface-area-to-volume ratio plummets, leading to a dramatic loss in reaction rate. For palladium, sintering can be particularly aggressive at temperatures above 800°C, but it can occur at much lower temperatures depending on the reaction environment and the nature of the support.[8][9][10] The appearance of a black precipitate, often called "palladium black," is a visual indicator of severe catalyst aggregation and decomposition.[3]
Visualizing Sintering
Caption: Sintering process: dispersed nanoparticles aggregate into a large, low-surface-area particle.
Mitigation Strategies for Thermal Deactivation
| Strategy | Rationale |
| Optimize Reaction Temperature | Determine the minimum temperature required for an acceptable reaction rate. Excessively high temperatures accelerate sintering.[3] |
| Select a Thermally Stable Support | The choice of support material (e.g., alumina, silica, carbon) and its interaction with the metal can influence thermal stability.[8] |
| Improve Ligand Stability | The ligand plays a key role in stabilizing the palladium nanoparticles.[3][11] A ligand that coordinates strongly can anchor the palladium atoms, preventing their migration on the support surface. |
Q3: My catalyst appears to be coated in a dark, tar-like substance after my reaction, and its pores seem blocked. Is this coking, and how do I deal with it?
A: Yes, your description is highly indicative of fouling or coking . This is a form of mechanical deactivation where the catalyst's surface and porous structure are physically blocked by non-volatile, often carbon-rich, deposits.[5][12]
-
The Origin of Coke: These deposits, broadly termed "coke," can originate from several sources in a cross-coupling reaction:
-
Polymerization: Undesired side-reactions can lead to the polymerization of the alkyne (in Sonogashira coupling), alkene, or even the solvent.
-
Reactant/Product Degradation: At elevated temperatures, complex organic molecules like your substrate, product, or ligands can decompose into heavy, carbonaceous residues.[13]
-
-
The Impact: The primary consequence of coking is the blockage of the catalyst's pores and the covering of active palladium sites.[14][15] This prevents reactants from reaching the active sites and products from diffusing away, effectively suffocating the catalyst. A sharp decrease in the catalyst's specific surface area and pore volume is a key indicator of fouling.[14]
Troubleshooting and Regeneration Workflow for Coked Catalysts
Caption: A workflow for diagnosing and regenerating a coked or fouled catalyst.
Q4: I'm using a supported palladium catalyst, but ICP-MS analysis of my final product shows significant palladium contamination. Why is my catalyst leaching, and how can I minimize it?
A: This issue is known as leaching , the process by which the active palladium metal detaches from the solid support and dissolves into the reaction solution.[5][16] Paradoxically, for some cross-coupling reactions like the Heck reaction, this leached, soluble palladium is believed to be the true catalytically active species.[17][18] However, it leads to product contamination, which is a major concern in pharmaceutical development, and complicates catalyst recycling.
-
Mechanisms of Leaching:
-
Oxidative Leaching: The aryl iodide (Ar-I) can oxidatively add to a Pd(0) site on the support surface, forming a soluble Ar-Pd(II)-I complex that then detaches and enters the solution to complete the catalytic cycle.[17]
-
Base-Induced Leaching: In some systems, the amine base can complex with cationic palladium species on the support, facilitating their dissolution into the reaction medium.[17]
-
-
The Role of Ligands: The choice of ligand is critical. A well-chosen ligand can stabilize the palladium on the support, but a poor choice can accelerate leaching. The stability of the metal-ligand complex in solution versus on the support dictates the equilibrium.[11][16]
Strategies to Minimize Palladium Leaching
| Strategy | Rationale & Implementation | Potential Trade-offs |
| Ligand Selection | Use strongly coordinating or multidentate ligands that can anchor the palladium more effectively to the support. | A very strongly bound ligand might reduce catalytic activity by making the palladium center less accessible. |
| Support Functionalization | Employ supports that are functionalized with groups (e.g., amines, thiols) that can covalently bind or strongly chelate the palladium.[17] | The synthesis of the catalyst becomes more complex and costly. |
| Optimize Reaction Conditions | Lowering the temperature or changing the solvent/base system can sometimes reduce the rate of leaching.[17] | May require extensive re-optimization of the reaction to maintain a good yield and reaction time. |
| Ultrasound-Assisted Leaching (for recovery) | While not a prevention method, techniques like ultrasound-assisted acid leaching can be highly effective for recovering leached palladium from spent catalysts for recycling.[19] | This is a post-reaction recovery process, not an in-process solution for contamination. |
Troubleshooting Guides & Protocols
Protocol 1: Systematic Characterization of a Deactivated Catalyst
When a catalyst fails, a systematic investigation is crucial to identify the root cause. This allows for targeted regeneration or process optimization.[20][21]
Step-by-Step Methodology:
-
Sample Recovery: Carefully filter the catalyst from the reaction mixture. Wash it with a clean solvent (one that dissolves the product but not the catalyst, e.g., THF or ethyl acetate) to remove adsorbed species, and dry it under vacuum.
-
Quantify Leaching: Analyze the reaction filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of leached palladium.[22] This is your first critical data point.
-
Assess Physical Changes:
-
Surface Area & Porosimetry (BET Analysis): Measure the specific surface area and pore size distribution. A significant decrease points towards pore blockage from coking or structural collapse from sintering.[20][21]
-
Microscopy (TEM/SEM): Use Transmission or Scanning Electron Microscopy to visually inspect the palladium particles. An increase in average particle size compared to the fresh catalyst is direct evidence of sintering.[14]
-
-
Analyze Chemical Changes:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the catalyst to determine the oxidation state of palladium and identify the presence of surface poisons like iodine or other impurities.[20][23][24]
-
Thermogravimetric Analysis (TGA): Heat the catalyst in an inert and then an oxidative atmosphere. Weight loss corresponding to combustion in the oxidative step quantifies the amount of coked material.[23][25]
-
X-ray Diffraction (XRD): Determine the crystalline phases present and estimate the crystallite size of the palladium particles, which can corroborate sintering data from TEM.[21][25]
-
Summary of Characterization Techniques
| Technique | Information Provided | Implication for Deactivation Mechanism |
| ICP-MS / AAS | Quantitative measure of dissolved metal in the liquid phase. | Leaching |
| BET Analysis | Specific surface area and pore volume.[20] | Coking/Fouling (decrease), Sintering (decrease) |
| TEM / SEM | Particle size, morphology, and dispersion.[14] | Sintering (particle growth) |
| XPS | Surface elemental composition and oxidation states.[24] | Poisoning (presence of I, S, etc.), Oxidation state changes |
| TGA | Quantification of volatile/combustible material.[25] | Coking/Fouling (weight loss on oxidation) |
| XRD | Crystalline structure and crystallite size.[21] | Sintering (increase in crystallite size), Phase changes |
Protocol 2: General Catalyst Regeneration Strategies
Once the deactivation mechanism is identified, a suitable regeneration protocol can be attempted. Note that regeneration is not always possible or economical.
1. For Deactivation by Coking/Fouling:
-
Objective: To remove organic deposits without damaging the catalyst structure.
-
Method A: Solvent Washing:
-
Suspend the deactivated catalyst in a suitable solvent (e.g., chloroform, acetic acid, or toluene).[14]
-
Stir vigorously, potentially with sonication, for several hours at a moderate temperature.
-
Filter, wash with fresh solvent, and dry under vacuum.
-
-
Method B: Calcination:
-
Place the coked catalyst in a tube furnace.
-
Ramp the temperature slowly (e.g., 5 °C/min) under a dilute stream of air or oxygen (e.g., 5% O₂ in N₂). The final temperature should be high enough to burn off carbon (typically 300-500 °C) but low enough to avoid severe sintering.
-
Hold for 2-4 hours.
-
Cool and perform a reduction step (e.g., under H₂ flow) to ensure the palladium is in its active Pd(0) state.
-
Rationale: This is a more aggressive method that combusts the carbonaceous deposits.[26] Careful control of temperature and atmosphere is critical to prevent excessive sintering during the process.
-
2. For Deactivation by Sintering:
-
Objective: To re-disperse large metal particles back into smaller, active nanoparticles.
-
Method: Oxidative Re-dispersion (Chemically Intensive):
-
Treat the catalyst with an oxidizing agent (e.g., O₂, air, or an acidic solution) at high temperatures. This converts the metallic palladium into a palladium oxide or a salt.[10]
-
The palladium oxide/salt may have higher mobility on the support and can spread out.
-
A subsequent, carefully controlled reduction step is required to reform small, dispersed Pd(0) nanoparticles.
-
Rationale & Caution: This process is often difficult to control and may not restore the initial activity. It is generally considered a last resort, as thermal deactivation is largely irreversible.
-
3. For Deactivation by Poisoning:
-
Objective: To remove the poisoning species from the active sites.
-
Method: Washing/Leaching:
-
For weakly bound poisons, washing with a suitable solvent or a solution containing a competing ligand may be effective.
-
For strongly bound poisons like iodide, regeneration is extremely difficult. The strong Pd-I bond is not easily broken by simple washing. In this case, prevention is the best strategy (e.g., using scavenger additives like silver salts during the reaction).
-
References
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. Computational and Theoretical Chemistry.
- Thermal Coarsening of Supported Palladium Combustion Catalysts. American Chemical Society.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
- Lecture 10 Catalyst characterization. NPTEL.
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate.
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1,000°C. Tohoku University.
- Sintering of supported palladium. ResearchGate.
- I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Analysis of Catalysts. tasconusa.com.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Catalyst Characterization Techniques. Hiden Analytical.
- Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1,000°C. ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.
- Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Request PDF.
- An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). ResearchGate.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar.
- Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. NIH.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Palladium/carbon catalyst regeneration and mechanical application method. Google Patents.
- An efficient leaching of palladium from spent catalysts through oxidation with Fe(III). Chalmers Research.
- Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B - ACS Publications.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate.
- Poisoning and deactivation of palladium catalysts. Request PDF.
- The mechanism of the modified Ullmann reaction. Sperotto, Elena; Klink, Gerard PM van.
- Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
- Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega.
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.
- How To Prevent Fouling and Coking In Analytical and Processes. SilcoTek® Corporation.
- Solving Surface Fouling and Coking Problems in Industrial Applications. AZoM.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic Cu I Intermediates. The Hartwig Group.
- Sonogashira troubleshooting help needed. r/Chempros - Reddit.
- How to Prevent Coking and Fouling in Refinery Applications. SilcoTek® Corporation.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH.
- Ullmann Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Cross-coupling reaction. Wikipedia.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. azom.com [azom.com]
- 14. mdpi.com [mdpi.com]
- 15. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
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- 19. mdpi.com [mdpi.com]
- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. researchgate.net [researchgate.net]
- 23. alfachemic.com [alfachemic.com]
- 24. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 25. Catalyst Characterization Techniques [hidenanalytical.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
solubility issues of 4,4'-Diiododiphenyl ether in reaction media
Technical Support Center: 4,4'-Diiododiphenyl Ether
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in their reaction media. Our goal is to provide you with in-depth, field-tested solutions and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature with a high melting point, which is indicative of its rigid, crystalline structure. It is practically insoluble in water and has limited solubility in many common non-polar and polar aprotic solvents at ambient temperatures. Its solubility generally increases with temperature.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent even at elevated temperatures. What could be the primary cause?
A2: This is a frequent observation. The primary cause is often a combination of the high lattice energy of the crystalline solid and a suboptimal choice of solvent. Even in seemingly appropriate solvents, the dissolution rate can be slow. Factors such as solvent purity, the presence of contaminants, and insufficient heating or agitation can also contribute to this issue.
Q3: Can the choice of reaction type influence the solubility of this compound?
A3: Absolutely. The solubility of a starting material cannot be considered in isolation from the other components of the reaction mixture. For instance, in a Suzuki-Miyaura coupling, the presence of a base and a phase-transfer catalyst can influence the overall solubility of the reactants. The formation of intermediate complexes can also alter the solubility profile.
Q4: Are there any recommended "go-to" solvents for reactions involving this compound?
A4: While the ideal solvent is reaction-dependent, high-boiling point polar aprotic solvents are often a good starting point. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane. These solvents have the ability to solvate the molecule effectively at the elevated temperatures often required for reactions involving this substrate.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific solubility challenges encountered during experimental work.
Guide 1: Enhancing Solubility in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are common applications for this compound. However, poor solubility can lead to low yields and inconsistent results.
The Problem: Incomplete dissolution of this compound in the reaction mixture, leading to a heterogeneous reaction and reduced catalytic efficiency.
The Underlying Principle: The efficacy of the catalytic cycle is contingent on all reactants being in the same phase to allow for efficient interaction with the palladium catalyst. If the substrate is not fully dissolved, the reaction rate will be limited by the slow dissolution of the solid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Protocol:
-
Solvent System Optimization:
-
Rationale: The choice of solvent is the most critical factor. A solvent that can effectively solvate both the non-polar aromatic rings and the polarizable iodine atoms is ideal.
-
Actionable Steps:
-
If using a less polar solvent like toluene, consider switching to a high-boiling point polar aprotic solvent.
-
Consult solvent selection guides for your specific reaction type. For instance, for Suzuki-Miyaura couplings, mixtures of a polar aprotic solvent with water or an alcohol are often effective.
-
-
-
Temperature Elevation and Monitoring:
-
Rationale: The solubility of most solids, including this compound, increases with temperature.
-
Actionable Steps:
-
Carefully increase the reaction temperature in increments of 5-10°C, while monitoring for any signs of decomposition.
-
Ensure your reaction vessel is properly sealed to prevent solvent loss at higher temperatures.
-
-
-
Introduction of a Co-Solvent:
-
Rationale: A mixture of solvents can sometimes provide a better solubility profile than a single solvent. A co-solvent can disrupt the crystal lattice of the solute more effectively.
-
Actionable Steps:
-
If using a solvent like DMF, consider adding a co-solvent such as 1,4-Dioxane or Toluene.
-
Start with a small percentage of the co-solvent (e.g., 10% v/v) and gradually increase it.
-
-
-
Utilization of a Phase-Transfer Catalyst (PTC):
-
Rationale: In reactions involving an aqueous phase (e.g., with an inorganic base), a PTC can facilitate the transfer of reactants across the phase boundary, effectively increasing the concentration of the reactants in the organic phase where the reaction occurs.
-
Actionable Steps:
-
Add a suitable PTC, such as tetrabutylammonium bromide (TBAB), to the reaction mixture.
-
The typical loading for a PTC is 1-5 mol%.
-
-
Data Summary: Solvent Considerations
| Solvent | Boiling Point (°C) | Dielectric Constant | General Applicability |
| Toluene | 111 | 2.4 | Limited solubility at RT, better at reflux |
| 1,4-Dioxane | 101 | 2.2 | Moderate solubility, often used as a co-solvent |
| DMF | 153 | 36.7 | Good solubility at elevated temperatures |
| DMSO | 189 | 46.7 | Excellent solubility, but can be reactive |
| NMP | 202 | 32.2 | Excellent solubility, high boiling point |
Part 3: Mechanistic Insights and Advanced Solutions
Understanding the "Why": The Role of Crystal Packing
The poor solubility of this compound is not just a matter of polarity. Its symmetrical structure allows for efficient crystal packing, leading to a high lattice energy. Overcoming this energy requires a solvent that can form strong intermolecular interactions with the solute molecules.
Advanced Solution: Sonication-Assisted Dissolution
For particularly stubborn solubility issues, the use of an ultrasonic bath can be highly effective.
The Principle: Sonication introduces acoustic energy into the system, which creates and collapses microscopic bubbles. This cavitation process generates localized high-pressure and high-temperature zones, effectively breaking down the crystal lattice and enhancing the rate of dissolution.
Experimental Protocol: Sonication-Assisted Dissolution
-
Assemble the reaction mixture in a suitable flask.
-
Place the flask in an ultrasonic bath.
-
Turn on the sonicator and the heating mantle simultaneously.
-
Monitor the dissolution of the solid. Sonication for 15-30 minutes prior to initiating the reaction can significantly improve homogeneity.
References
-
Solvent Effects in Organic Chemistry, Christian Reichardt, Wiley-VCH, URL: [Link]
Technical Support Center: Catalyst Removal in 4,4'-Diiododiphenyl Ether Synthesis
Welcome to the technical support center for post-reaction purification of 4,4'-Diiododiphenyl ether. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of copper catalysts following Ullmann condensation reactions. As researchers and drug development professionals, achieving high product purity is paramount. Residual metal catalysts can interfere with subsequent synthetic steps and represent unacceptable impurities in active pharmaceutical ingredients (APIs). This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding copper catalyst removal.
Q1: Why is the complete removal of the copper catalyst from my this compound reaction critical?
A1: The removal of residual copper is essential for several reasons:
-
Catalytic Interference: Trace copper can catalyze unwanted side reactions in subsequent synthetic transformations, leading to complex impurity profiles and reduced yields. For instance, residual copper from an Ullmann coupling could interfere with a later palladium-catalyzed reaction.
-
Product Instability: Copper ions, particularly in the presence of air, can catalyze the oxidative degradation of the desired diaryl ether product, affecting its long-term stability and purity.[1]
-
Regulatory Compliance: For pharmaceutical applications, residual metal impurities are strictly regulated by bodies like the FDA. Meeting these low parts-per-million (ppm) limits is a non-negotiable aspect of drug development.
Q2: What form is the residual copper in after the reaction?
A2: The copper species in the crude reaction mixture can be complex and varied. The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2][3] Therefore, upon completion, the mixture may contain:
-
Active Catalyst Species: Soluble Cu(I) complexes, often coordinated to ligands used in the reaction.[3]
-
Oxidized Species: Cu(II) species, formed by exposure to air during the reaction or workup. These are often responsible for the characteristic blue or green color of the crude product.
-
Insoluble Salts: Copper halides (e.g., CuI, CuBr) formed as byproducts.
-
Metallic Copper: In some cases, disproportionation can lead to the formation of Cu(0).
Understanding that you are likely dealing with a mixture of species is key to selecting a robust purification strategy.
Q3: What are the primary strategies for removing copper catalysts?
A3: The main strategies can be broadly categorized into three approaches:
-
Aqueous Extraction with Chelation: This involves washing the organic solution of your product with an aqueous solution containing a chelating agent. The chelator binds strongly to the copper ions, forming a water-soluble complex that is partitioned into the aqueous layer and removed.[4][5]
-
Adsorption/Filtration: This method involves passing a solution of the crude product through a solid adsorbent material like silica gel, activated alumina, or Celite.[4][6] The polar copper species adsorb onto the solid support, while the less polar product passes through.
-
Precipitation: Certain reagents, like dithiocarbamates, can be added to the reaction mixture to form highly insoluble complexes with copper, which can then be removed by simple filtration.[1]
Often, a combination of these methods provides the most effective purification.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a problem-solution format.
Problem: My organic layer remains blue or green even after multiple water washes.
-
Causality: A persistent blue/green color indicates the presence of Cu(II) ions that are not being effectively removed by water alone. This often happens when the copper is part of a stable, organic-soluble complex with ligands or even the product itself.
-
Solution: Simple water washes are insufficient. You must employ an aqueous solution containing a chelating agent to forcibly extract the copper.
-
Action 1: Ammonia Wash. Wash the organic layer with a dilute aqueous ammonia solution (e.g., 5-10%). Ammonia forms a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly water-soluble.[4] Continue washing until the aqueous layer is no longer blue. This provides a clear visual endpoint.[4] Caution: Ensure your product is stable to basic conditions.
-
Action 2: EDTA Wash. Use a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA), often as its disodium salt.[4] EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper.[7] This method is effective over a broader pH range than ammonia.
-
Problem: My product yield is significantly lower after the purification steps.
-
Causality: Product loss can occur due to several factors: emulsion formation during aqueous extraction, irreversible adsorption onto solid supports, or co-precipitation with copper salts.
-
Solution: Systematically evaluate each step of your purification.
-
Action 1: Break Emulsions. If emulsions form during aqueous washes, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Action 2: Pre-treat Solid Adsorbents. Before filtering through a plug of silica or alumina, flush the plug with the solvent you used to dissolve your product. This "wets" the adsorbent and can reduce the amount of product that gets trapped.[8]
-
Action 3: Choose the Right Adsorbent. this compound is a relatively non-polar molecule. Using a highly active, acidic silica gel could lead to strong adsorption. Consider using neutral alumina or deactivating your silica gel with a small percentage of triethylamine in your elution solvent.[6][8]
-
Problem: I need to achieve extremely low copper levels (<10 ppm) for a pharmaceutical application, but my current method isn't sufficient.
-
Causality: Standard chelation and filtration methods may leave behind trace amounts of copper that are difficult to remove. For API synthesis, a more rigorous "scavenging" technique is required.
-
Solution: Implement a dithiocarbamate (DTC) precipitation and filtration step.
-
Action 1: DTC Treatment. Dithiocarbamates are powerful chelators that form highly insoluble, cross-linked complexes with a range of transition metals, including copper.[1] After your initial workup, dissolve the crude product in a suitable solvent (e.g., toluene, THF) and treat it with a DTC reagent.
-
Action 2: Filtration. The resulting insoluble copper-DTC complex can be easily removed by filtering the mixture through a pad of Celite. This method has been shown to reduce copper levels to below 10 ppm consistently.[1]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Combined Aqueous Chelation and Solid Adsorbent Filtration
This protocol is a reliable starting point for lab-scale synthesis and can be adapted for larger scales.
1. Initial Reaction Quench and Solvent Extraction: a. Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. Dilute the mixture with an appropriate organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, toluene, or dichloromethane). c. Filter the mixture through a pad of Celite to remove any bulk insoluble copper salts or bases (e.g., Cs₂CO₃). Wash the Celite pad with fresh organic solvent.
2. Aqueous Chelation Wash (Choose one):
- (Option A - Ammonia Wash - for base-stable products): i. Transfer the combined organic filtrates to a separatory funnel. ii. Wash the organic layer with a 5% aqueous ammonia solution. Shake gently to avoid emulsions. The aqueous layer will turn deep blue.[4] iii. Drain the aqueous layer. Repeat the wash until the aqueous layer is colorless.[4] iv. Follow with one wash of water and one wash of brine.
- (Option B - EDTA Wash): i. Transfer the combined organic filtrates to a separatory funnel. ii. Wash the organic layer with a saturated aqueous solution of Na₂EDTA. iii. Shake the funnel, and allow the layers to separate. Drain the aqueous layer. Repeat the wash 2-3 times. iv. Follow with one wash of water and one wash of brine.
3. Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
4. Final Polish with Solid Adsorbent: a. Prepare a short plug of neutral alumina or silica gel in a fritted funnel or a flash column. The choice depends on product stability, with neutral alumina being a safer choice if you are unsure.[6] b. Dissolve the crude product from step 3 in a minimal amount of a non-polar solvent (e.g., hexanes with a small amount of dichloromethane or ethyl acetate to ensure solubility). c. Pass this solution through the prepared plug, collecting the filtrate. Any remaining polar copper complexes will be adsorbed onto the solid support. d. Wash the plug with additional solvent to ensure complete elution of your product. e. Combine the filtrates and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Method Selection Guide
The optimal purification strategy depends on several factors. This decision tree provides a logical workflow for selecting the best approach.
Sources
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Video: Extraction: Advanced Methods [jove.com]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 8. researchgate.net [researchgate.net]
workup procedure for reactions containing 4,4'-Diiododiphenyl ether
Welcome to the technical support center for 4,4'-Diiododiphenyl Ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a symmetrically substituted diaryl ether, this compound is a crucial precursor in the synthesis of advanced polymers, pharmaceuticals, and electronic materials. Its utility in metal-catalyzed cross-coupling reactions is well-established, yet its unique properties can present specific challenges during reaction workup and purification.
This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
General Handling and Properties: FAQs
Q1: What are the key physical and solubility properties of this compound?
A1: Understanding the physical properties is the first step to a successful reaction and workup. This compound is a pale yellow or beige crystalline powder. It is practically insoluble in water but shows solubility in hot organic solvents like toluene.[1][2] Its high melting point and tendency to crystallize are advantageous for purification by recrystallization.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3001-15-8 | [3] |
| Molecular Formula | C₁₂H₈I₂O | [3][4] |
| Molecular Weight | 422.00 g/mol | [3][4] |
| Melting Point | 140-142 °C | [4] |
| Boiling Point | 380.9±35.0 °C (Predicted) | [2][4] |
| Solubility | Insoluble in water; Soluble in hot Toluene (with faint turbidity) | [1][2] |
| Appearance | Pale yellow to beige powder | [1] |
Q2: How should I properly store this compound?
A2: This compound is light-sensitive and should be stored accordingly.[1] For long-term stability, keep it in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or a cabinet designated for light-sensitive chemicals. Storing under an inert atmosphere (e.g., nitrogen or argon) is good practice but not always necessary for short-term storage.
Q3: Are there any specific safety precautions I should take?
A3: As with any chemical reagent, you should always consult the Safety Data Sheet (SDS) before use. This compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide for Common Coupling Reactions
This compound is predominantly used in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Ullmann couplings. The following sections address common issues encountered during the workup of these reactions.
Issue 1: Low or Stalled Reaction Conversion
Q: My Suzuki-Miyaura reaction stops after mono-substitution. How can I drive the reaction to completion to get the disubstituted product?
A: This is a frequent challenge. The electronic properties of the molecule change after the first coupling; the newly introduced group can deactivate the second iodine position, making the second oxidative addition step slower.
-
Causality: The first coupling reaction introduces an aryl or vinyl group, which can alter the electron density at the second C-I bond, making it less susceptible to oxidative addition by the palladium catalyst.
-
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second coupling.
-
Use a More Active Catalyst System: Employing more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can generate a more reactive Pd(0) species that facilitates the more difficult second oxidative addition.[5]
-
Change the Base: Switching to a stronger base like potassium phosphate (K₃PO₄) can sometimes accelerate the transmetalation step, which may become rate-limiting.[5][6]
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the boronic acid/ester (e.g., 2.2-2.5 equivalents) and base (e.g., 4-5 equivalents) to drive the reaction forward.
-
Q: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent it?
A: The formation of a butadiyne byproduct via homocoupling of the terminal alkyne is a classic side reaction in Sonogashira couplings, typically catalyzed by the copper(I) cocatalyst in the presence of oxygen.[7][8]
-
Causality: Oxygen oxidizes the Cu(I) catalyst to Cu(II), which promotes the dimerization of the alkyne. The reaction is also sensitive to catalyst and oxygen concentration.[7]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. This is the most critical factor. Use a freeze-pump-thaw technique for best results or, at a minimum, sparge the solvent with argon or nitrogen for 30-60 minutes.
-
Use High-Purity Reagents: Use freshly purchased or purified CuI. Old sources of CuI can be contaminated with Cu(II).
-
Consider Copper-Free Conditions: Numerous modern protocols exist for copper-free Sonogashira reactions, which completely eliminate this side reaction. These often require specific ligands or conditions but can be very effective.[9]
-
Controlled Atmosphere: Running the reaction under a slight positive pressure of an inert gas (H₂ diluted with N₂ or Ar) has been shown to reduce homocoupling.[7]
-
Q: The yield of my Ullmann ether synthesis is very low, and I have to use harsh conditions (>200 °C). How can this be improved?
A: The traditional Ullmann reaction is notorious for requiring high temperatures and stoichiometric amounts of copper, often leading to inconsistent yields.[10][11][12]
-
Causality: The reaction relies on the formation of an organocopper intermediate, which can be a slow and inefficient process without the proper activation or ligand assistance.[10]
-
Solutions:
-
Activate the Copper: If using copper powder or bronze, it must be activated prior to use. A common procedure involves washing with iodine in acetone, followed by an HCl/acetone wash to remove the oxide layer.[13]
-
Use Ligands: Modern Ullmann protocols employ ligands to accelerate the reaction and allow for milder conditions. Chelating ligands like N,N-dimethylglycine, 1,10-phenanthroline, or various amino acids can dramatically improve yields and lower reaction temperatures to the 90-130 °C range.[14]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often necessary to solubilize intermediates and facilitate the reaction.
-
Issue 2: Complex Purification and Catalyst Removal
Q: How do I efficiently remove residual palladium from my final product?
A: Residual palladium is a major concern, especially in materials for pharmaceutical or electronic applications. Multiple strategies can be employed, often in combination.
-
Causality: Palladium can remain in the product as finely dispersed palladium black (Pd(0)) or as soluble Pd(II) complexes.
-
Solutions:
-
Filtration through Celite®: After diluting the reaction mixture with a suitable solvent, passing it through a thick pad (1-2 cm) of Celite is highly effective at removing heterogeneous Pd/C and precipitated palladium black.[15][16]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon (5-10 wt%) can adsorb soluble palladium species. However, this can sometimes lead to product loss, so it should be optimized.[17][18]
-
Metal Scavengers: For very low residual levels, commercially available solid-supported scavengers (e.g., silica or polystyrene functionalized with thiols or triamines) are extremely effective. The crude product is stirred with the scavenger resin, which is then simply filtered off.[17]
-
Aqueous Washes: Specific aqueous washes can help. For example, a wash with a dilute aqueous solution of sodium sulfide or thiourea can precipitate palladium, which can then be filtered.
-
Q: What is the best way to remove copper salts from Sonogashira or Ullmann reactions?
A: Copper residues can interfere with subsequent steps or affect the properties of the final material. Aqueous washing with a complexing agent is the most common and effective method.
-
Causality: Copper salts can have partial solubility in the organic phase or be complexed by the product.
-
Solutions:
-
Ammonium Hydroxide/Chloride Wash: Washing the organic layer with a saturated aqueous solution of ammonium chloride, sometimes with added ammonium hydroxide, is very effective.[19] The ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which is efficiently extracted into the aqueous phase.[19]
-
EDTA Wash: An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA), typically as its disodium salt, will chelate the copper and pull it into the aqueous layer. This is a very mild and efficient method.[19][20][21][22]
-
Q: Separating the mono-substituted, di-substituted, and starting material is proving difficult. What purification strategy do you recommend?
A: This is a classic purification challenge where the polarity differences are subtle. A combination of techniques is often required.
-
Causality: The three components (di-iodo, mono-iodo-mono-substituted, and di-substituted) often have similar R_f values in thin-layer chromatography (TLC).
-
Solutions:
-
Flash Column Chromatography: This is the most reliable method.
-
Pro-Tip: Use a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane) to maximize separation.
-
Careful monitoring of fractions by TLC is essential.
-
-
Recrystallization/Fractional Crystallization: This can be highly effective if there is a significant difference in solubility or crystallinity.
-
The starting this compound is a highly symmetric and crystalline solid. It is often much less soluble in non-polar solvents than the less-symmetric mono-substituted product. You can often precipitate a significant amount of unreacted starting material by concentrating the crude mixture and suspending it in a minimal amount of a solvent like hexanes or ether and filtering.
-
The final di-substituted product may be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes, glacial acetic acid, or ethanol).[23]
-
-
Experimental Protocol: Standard Workup for a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for the workup and purification of a Suzuki-Miyaura reaction using this compound.
-
Reaction Quenching and Dilution:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or toluene (approx. 10-20x the volume of the reaction solvent). This ensures all material is dissolved and lowers the viscosity for efficient extraction.
-
-
Aqueous Workup (Liquid-Liquid Extraction):
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (1x): To remove the bulk of water-soluble inorganic salts.
-
Saturated Aqueous NaHCO₃ or 1M K₂CO₃ (2x): To quench any remaining acid and remove the bulk of the excess boronic acid and its byproducts.[6]
-
Brine (Saturated Aqueous NaCl) (1x): To break any emulsions and remove the majority of the dissolved water from the organic layer.
-
-
Troubleshooting: If an emulsion forms that does not break upon adding brine, let the mixture stand for 10-20 minutes. If it persists, filtering the entire mixture through a pad of Celite can be effective.[24]
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the filter cake with a small amount of fresh organic solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Silica Gel Chromatography: Purify the crude residue by flash chromatography. A typical eluent system would be a gradient of 0% to 20% ethyl acetate in hexanes.
-
Recrystallization: Combine the fractions containing the pure desired product and remove the solvent. Dissolve the resulting solid in a minimum amount of a hot solvent (e.g., toluene or ethanol) and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the crystals by vacuum filtration.
-
Visual Workflows
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
- Google Patents. (2006). Method of removing palladium.
-
The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]
-
ResearchGate. (2014, March 2). How can I remove copper from a click reaction mixture using EDTA? Retrieved from [Link]
- Google Patents. (1986). Process for the preparation of 4,4'-dihydroxydiphenyl ether.
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4,4'-DIIODODIPHENYL. Retrieved from [Link]
- Google Patents. (1990). Process for the preparation of 4,4'-dihydroxydiphenyl ether.
- Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4207-4210.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
-
Cheméo. Chemical Properties of 4,4'-Diiododiphenyl (CAS 3001-15-8). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
- Bi, H.-P., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH.
-
Wikipedia. Ullmann reaction. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
NIST WebBook. 4,4'-Diiododiphenyl. Retrieved from [Link]
-
ResearchGate. (2023). Graphical representation of the Suzuki reaction... Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. Advances in preparation of 4,4'-diaminodiphenyl ether. Retrieved from [Link]
- Google Patents. (2013). Process for preparing 4,4-diaminodiphenyl ether.
-
ResearchGate. (2020). Crystallization and Purification of 4,4′-Diaminodiphenyl Ether. Retrieved from [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Reddit. (2020). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
- Kelly, C. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by an Air-Stable, Monoligated Precatalyst. Organic Letters, 20(17), 5448-5451.
-
YouTube. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]
Sources
- 1. 4,4'-Diiodobiphenyl CAS#: 3001-15-8 [m.chemicalbook.com]
- 2. 3001-15-8 CAS MSDS (4,4'-Diiodobiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4,4'-Diiododiphenyl [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. xray.uky.edu [xray.uky.edu]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. EP0193064B1 - Process for the preparation of 4,4'-dihydroxydiphenyl ether - Google Patents [patents.google.com]
- 24. How To [chem.rochester.edu]
Technical Support Center: Analytical Methods for Determining the Purity of 4,4'-Diiododiphenyl Ether
Welcome to the technical support center for the analysis of 4,4'-Diiododiphenyl ether. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the accurate determination of purity for this compound.
Introduction
This compound is a key intermediate in various synthetic processes. Ensuring its purity is critical for the quality and efficacy of the final products. This guide offers practical, field-tested advice on the most common analytical techniques used for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow Overview
A typical workflow for determining the purity of this compound involves several stages, from sample preparation to data analysis. Understanding this process is key to troubleshooting effectively.
Caption: General workflow for purity determination of this compound.
Troubleshooting Common Analytical Issues
This section addresses specific problems that may arise during the analysis of this compound, providing a systematic approach to identify and resolve them.
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ether oxygen or iodine atoms of your molecule, causing tailing.
-
Solution:
-
Use a Modern, End-capped Column: Columns with advanced end-capping are designed to minimize exposed silanols. Consider a column with low silanol activity.[2]
-
Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to mask the silanol groups.
-
Lower Mobile Phase pH: Operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, reducing these interactions.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample and reinject.
-
-
Cause 3: Contamination: A contaminated guard column or analytical column can also cause peak shape issues.
-
Solution:
-
Replace the guard column.
-
If the problem persists, flush the analytical column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).
-
-
Q2: My retention times for this compound are shifting between injections. What should I check?
A2: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[3]
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
-
Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Cause 3: Temperature Fluctuations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Cause 4: Pump Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates.
-
Solution: Check for any visible leaks in the system. If no leaks are found, sonicate the check valves in isopropanol or replace them.
-
Gas Chromatography (GC)
Q1: I'm seeing broad peaks and poor sensitivity for this compound. What are the likely causes?
A1: Broad peaks and low sensitivity in GC analysis of halogenated compounds like this compound often point to issues with the injection technique or column activity.
-
Cause 1: Thermal Degradation: High injection port temperatures can cause degradation of thermally labile compounds.[4]
-
Solution:
-
Optimize the injector temperature. Start with a lower temperature (e.g., 250 °C) and gradually increase it.
-
Use a temperature-programmed splitless injection to minimize the time the sample spends in the hot injector.[5]
-
-
-
Cause 2: Active Sites in the System: Active sites in the injector liner or the column can lead to analyte adsorption and peak broadening.
-
Solution:
-
Use a deactivated glass liner, preferably with glass wool, to ensure an inert sample pathway.[5]
-
Regularly replace the injector liner and septa.
-
Condition the GC column according to the manufacturer's instructions to passivate active sites.
-
-
-
Cause 3: Inappropriate Flow Rate: A carrier gas flow rate that is too low can result in band broadening.
-
Solution: Optimize the carrier gas flow rate for your column dimensions.
-
Q2: I'm observing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?
A2: Ghost peaks can originate from several sources, including the sample, solvent, or the GC system itself.
-
Cause 1: Contaminated Syringe or Solvent: The injection syringe or the solvent used to dissolve the sample may be contaminated.
-
Solution: Rinse the syringe thoroughly with fresh, high-purity solvent before each injection. Run a blank analysis with just the solvent to check for impurities.
-
-
Cause 2: Septum Bleed: Pieces of the injector septum can break off and enter the liner, leading to ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Cause 3: Carryover from Previous Injections: Highly retained components from a previous analysis can elute in a subsequent run.
-
Solution: Implement a bake-out step at the end of each run by holding the column at a high temperature for a few minutes to elute any strongly retained compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water |
| Gradient | Start with a higher percentage of water and ramp up the acetonitrile concentration. A simple linear gradient from 60% to 90% acetonitrile over 15-20 minutes is a reasonable starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These are starting parameters and may require optimization for your specific sample and system.
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis of this compound?
A2: Yes, GC-MS is a powerful technique for both qualitative and quantitative analysis of this compound.[6] It provides not only retention time data for purity assessment but also mass spectral information that can be used to confirm the identity of the main peak and any impurities. Electron ionization (EI) is a common ionization technique for such analyses.
Q3: Is Nuclear Magnetic Resonance (NMR) spectroscopy suitable for determining the purity of this compound?
A3: Absolutely. Quantitative NMR (qNMR) is an excellent primary method for purity determination.[7][8]
-
Advantages of qNMR:
-
It is a primary ratio method, meaning it can provide a direct measurement of purity without the need for a reference standard of the same compound.
-
It is non-destructive to the sample.[9]
-
It can detect and quantify impurities that may not be visible by other techniques (e.g., those without a UV chromophore for HPLC).[8]
-
-
General Procedure for qNMR:
-
Accurately weigh a known amount of your this compound sample.
-
Add a known amount of a high-purity internal standard (with a known chemical structure and molecular weight) that has a resonance signal that does not overlap with your sample's signals.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known masses and molecular weights.
-
Logical Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting common HPLC and GC issues.
References
- SIELC Technologies. (n.d.). Separation of 4,4'-Dibromodiphenyl ether on Newcrom R1 HPLC column.
- Benchchem. (n.d.). 4,4'-Dihydroxydiphenyl ether.
- de la Torre, A., Concejero, M. A., & Martínez, M. A. (2007). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 389(4), 1167-1185.
- Cooper, J., Parera, J., Abad, E., Law, R., & Cojocariu, C. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. Thermo Fisher Scientific.
- NIST. (n.d.). 4,4'-Diiododiphenyl. NIST WebBook.
- NIST. (n.d.). 4,4'-Diiododiphenyl. NIST WebBook.
- Cushman, M., Georg, G. I., Holzgrabe, U., & Wang, S. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219.
- Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. PerkinElmer, Inc.
- Vyskočil, F. (n.d.). Successful HPLC Operation - Troubleshooting Guide. vscht.cz.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- Restek. (n.d.). Troubleshooting Guide.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Cushman, M., Georg, G. I., Holzgrabe, U., & Wang, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Pauli, G. F., Chen, S. N., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Planta Medica, 79(13), 1274-1283.
Sources
- 1. hplc.eu [hplc.eu]
- 2. Separation of 4,4’-Dibromodiphenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Light Sensitivity of 4,4'-Diiododiphenyl Ether
Welcome to the technical support center for 4,4'-Diiododiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for handling this light-sensitive compound. By understanding its photochemical properties and implementing the proper handling techniques, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Challenge: The Photoreactivity of Aryl Iodides
This compound is a valuable building block in organic synthesis. However, like many aryl iodides, its utility is accompanied by a significant sensitivity to light. Exposure to ambient laboratory light, and particularly to ultraviolet (UV) radiation, can induce photochemical degradation. The primary mechanism of this degradation is the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. This cleavage generates highly reactive aryl and iodine radicals, which can then participate in a variety of secondary reactions, leading to the formation of impurities and a reduction in the yield of your desired product. This guide will equip you with the knowledge and protocols to mitigate these challenges effectively.
FAQs: Quick Answers to Common Questions
Here we address some of the most frequently asked questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place.[1] The container should be opaque or amber-colored and tightly sealed to protect it from light, moisture, and air. For long-term storage, refrigeration at -20°C is recommended to minimize any potential thermal degradation, although light protection remains the most critical factor.
Q2: How should I handle solutions of this compound?
A2: Whenever possible, solutions of this compound should be prepared fresh for each experiment. If a stock solution needs to be stored, it must be kept in an amber vial or a container wrapped securely in aluminum foil to completely block light.[1][2] Storage at low temperatures (-20°C) is also advisable for solutions.
Q3: What are the likely degradation products if my compound is exposed to light?
A3: The primary degradation pathway involves the cleavage of the carbon-iodine bond. This can lead to the formation of 4-iododiphenyl ether and diphenyl ether through successive deiodination steps.[3][4][5] Other potential side products can arise from reactions of the resulting aryl radicals.
Q4: Is it acceptable to use standard laboratory fluorescent lighting when working with this compound for short periods?
A4: To minimize the risk of degradation, it is best to work under subdued light conditions. If possible, use a yellow or red safelight, as these emit light at longer wavelengths that are less likely to initiate photochemical reactions.[1][6] Avoid direct exposure to sunlight or strong artificial light sources.
Q5: How can I monitor the degradation of my this compound sample?
A5: The degradation of your sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS).[1] By comparing a light-exposed sample to a protected control sample over time, you can quantify the extent of degradation.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues encountered when working with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low yield in a reaction using this compound. | Photodegradation of the starting material. | Ensure all reaction vessels are wrapped in aluminum foil or are made of amber glass.[2] Work under subdued lighting conditions during reaction setup and workup. |
| Appearance of unexpected peaks in HPLC or NMR analysis. | Formation of degradation products due to light exposure. | Prepare samples for analysis in amber vials and minimize the time between sample preparation and analysis. If possible, use a light-protective autosampler tray. |
| A solid sample of this compound has changed color (e.g., from off-white to yellowish). | This can be an indication of degradation. | While a slight color change may not significantly impact all applications, it is advisable to purify the material (e.g., by recrystallization) before use in sensitive reactions. Store the purified material under the recommended dark and cool conditions. |
| Inconsistent reaction results between batches. | Varying degrees of light exposure during handling and storage of different aliquots. | Implement a strict protocol for handling and storing all light-sensitive reagents. Use barcode and/or RFID labels in conjunction with a laboratory information management system (LIMS) to track the usage and exposure history of each aliquot.[2] |
Experimental Protocols
Protocol 1: Photostability Assessment of this compound
This protocol allows for the quantitative assessment of the light sensitivity of your compound.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile)
-
Two identical amber HPLC vials
-
One clear HPLC vial
-
Aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a solution of this compound in your chosen solvent at a known concentration.
-
Sample Preparation:
-
Light-Exposed Sample: Transfer an aliquot of the stock solution to the clear HPLC vial.
-
Control Sample: Transfer an identical aliquot of the stock solution to an amber HPLC vial and wrap it securely in aluminum foil.
-
-
Exposure: Place both vials side-by-side under a standard laboratory light source.
-
Time-Point Analysis: At regular intervals (e.g., 0, 30, 60, 120, and 240 minutes), inject an equal volume from each vial into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the this compound in both the exposed and control samples over time.
-
Plot the percentage of remaining this compound as a function of time for the exposed sample. This will provide a degradation profile under your specific laboratory lighting conditions.
-
Visualizing the Degradation Pathway and Workflow
To better understand the process of photodegradation and the necessary precautions, the following diagrams illustrate the key concepts.
Caption: The proposed photodegradation pathway of this compound upon exposure to light.
By adhering to the guidelines and protocols outlined in this technical support center, you can significantly improve the reliability and reproducibility of your experimental work with this compound.
References
- Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives - Benchchem.
- 5 Tips for Handling Photosensitive Reagents - Labtag Blog.
- Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution - Chemosphere.
- Photodegradation of 2,2',4,4'-tetrabromodiphenyl ether in nonionic surfactant solutions - Chemosphere.
- Protection of Light Sensitive Products - Pharmaguideline.
- Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2,2',4,4'-tetrabromodiphenyl ether in nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
minimizing byproducts in the iodination of diphenyl ether
Welcome to the technical support center for the iodination of diphenyl ether. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction and minimize the formation of unwanted byproducts. Here, you will find in-depth answers to common questions and troubleshooting guidance based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the iodination of diphenyl ether, and what causes their formation?
The iodination of diphenyl ether is an electrophilic aromatic substitution reaction. While the desired product is typically a mono-iodinated species (e.g., 4-iododiphenyl ether), several byproducts can arise, significantly impacting yield and purity.
The primary cause of byproduct formation is the further iodination of the desired mono-iodinated product, leading to di-, tri-, and even tetra-iodinated diphenyl ethers. The ether oxygen is an activating group, directing iodination to the ortho and para positions. Once the first iodine atom is introduced, the molecule can still undergo further substitution on both aromatic rings.
Another potential byproduct is the cleavage of the ether linkage under harsh reaction conditions, although this is less common with standard iodination reagents. The presence of strong acids or high temperatures can promote this side reaction.
Here is a summary of common byproducts and their primary causes:
| Byproduct | Primary Cause |
| Di-iodinated diphenyl ethers | Over-iodination of the mono-iodinated product. |
| Tri-iodinated diphenyl ethers | Extensive over-iodination. |
| Tetra-iodinated diphenyl ethers | Aggressive iodinating conditions leading to exhaustive substitution. |
| Products of ether cleavage | Harsh reaction conditions (e.g., high temperatures, strong acids). |
Understanding the reaction mechanism is key to controlling selectivity. The electrophile, typically an iodonium ion (I+), is generated in situ and attacks the electron-rich aromatic rings of the diphenyl ether.
Caption: Iodination mechanism and byproduct formation pathway.
Q2: How can I control the reaction to favor the formation of the mono-iodinated product over di- and poly-iodinated byproducts?
Controlling the stoichiometry of the iodinating agent is the most critical factor in achieving high selectivity for the mono-iodinated product. Using a slight excess of diphenyl ether relative to the iodinating agent can help minimize over-iodination.
Key Strategies for Controlling Selectivity:
-
Stoichiometry: Carefully control the molar ratio of the iodinating agent to diphenyl ether. A 1:1 or even a slight excess of the diphenyl ether can be beneficial.
-
Slow Addition of Reagents: Adding the iodinating agent slowly and in a controlled manner to the solution of diphenyl ether can help maintain a low concentration of the electrophile, thus reducing the likelihood of multiple substitutions on the same molecule.
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Reaction Temperature: Lowering the reaction temperature generally slows down the rate of reaction, which can improve selectivity. This is because the activation energy for the second iodination is often lower than the first, and lower temperatures can help to disfavor this subsequent reaction.
-
Choice of Iodinating System: The reactivity of the iodinating agent plays a significant role. Milder reagents will be more selective.
Here is a comparison of common iodinating systems and their typical selectivity:
| Iodinating System | Typical Reaction Conditions | Selectivity for Mono-iodination |
| I₂ / HIO₃ | Acetic acid, H₂SO₄, 60-80 °C | Moderate to Good |
| I₂ / H₂O₂ | Acetic acid, H₂SO₄, 25-50 °C | Good |
| N-Iodosuccinimide (NIS) | Acetonitrile, 25 °C | Good to Excellent |
| Iodine monochloride (ICl) | Dichloromethane, 0-25 °C | Moderate to Good |
Troubleshooting Guide
Problem 1: My reaction is producing a high percentage of di-iodinated diphenyl ether.
This is a classic case of over-iodination. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Over-Iodination:
Caption: Decision tree for troubleshooting over-iodination.
Detailed Steps:
-
Verify Stoichiometry: Accurately weigh all reagents. Ensure the molar ratio of the iodinating agent to diphenyl ether is not exceeding 1:1. Consider using a slight excess of diphenyl ether (e.g., 1.1 equivalents).
-
Control Reagent Addition: If you are adding the iodinating agent all at once, switch to a slow, dropwise addition using a dropping funnel or a syringe pump over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile.
-
Reduce Reaction Temperature: If your protocol calls for elevated temperatures, try running the reaction at a lower temperature. For many iodinating systems, room temperature or even 0 °C can be effective while improving selectivity.
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Change the Iodinating System: If the above steps do not sufficiently suppress di-iodination, consider switching to a milder and more selective iodinating reagent such as N-Iodosuccinimide (NIS).
Problem 2: My reaction is sluggish, and I have a low conversion of the starting material.
Low conversion can be due to several factors, from reagent quality to insufficient activation of the iodinating species.
Troubleshooting Low Conversion:
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Reagent Quality:
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Iodine: Ensure your iodine has not been exposed to moisture, which can reduce its reactivity.
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Oxidizing Agent: If using an oxidizing agent (e.g., HIO₃, H₂O₂), verify its concentration and activity. Hydrogen peroxide solutions can decompose over time.
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Solvent: Use anhydrous solvents, as water can interfere with the reaction.
-
-
Insufficient Acid Catalysis: Many iodination reactions require an acid catalyst (e.g., H₂SO₄) to generate the active electrophile.
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Verify the concentration and amount of the acid catalyst used.
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Ensure proper mixing to distribute the catalyst throughout the reaction mixture.
-
-
Reaction Temperature: While lower temperatures favor mono-iodination, a temperature that is too low can significantly slow down the reaction rate. If you have good selectivity but low conversion, a modest increase in temperature may be necessary.
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)
This protocol is designed for high selectivity towards the mono-iodinated product.
Materials:
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Diphenyl ether
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Trifluoroacetic acid (TFA) (optional catalyst)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Nitrogen or argon inlet
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenyl ether (1.0 eq).
-
Dissolve the diphenyl ether in anhydrous acetonitrile.
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In a separate container, dissolve N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile.
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Slowly add the NIS solution to the diphenyl ether solution at room temperature over 30 minutes with vigorous stirring.
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(Optional) If the reaction is slow, add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
References
-
Strategic Application of ortho-Directing Groups in the Iodination of Arenes. The Journal of Organic Chemistry. [Link]
-
A Mild and Efficient Method for the Iodination of Arenes using N-Iodosuccinimide. Tetrahedron Letters. [Link]
-
Iodination of Aromatic Ethers with Iodine and Silver Sulfate. Canadian Journal of Chemistry. [Link]
Technical Support Center: Temperature Control in High-Temperature Polymerization with 4,4'-Diiododiphenyl Ether
Welcome to the technical support center for high-temperature polymerization utilizing 4,4'-Diiododiphenyl ether. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions regarding temperature control during the synthesis of poly(aryl ether)s from this monomer. Our aim is to provide practical, experience-based solutions to help you achieve consistent and optimal results in your polymerization reactions.
Troubleshooting Guide: Navigating Thermal Challenges
High-temperature polymerization of this compound, typically through Ullmann or Suzuki-type coupling reactions, presents a unique set of challenges. Precise temperature control is paramount to ensure desired molecular weight, prevent side reactions, and avoid thermal degradation of the polymer.
Issue 1: Inconsistent or Low Polymer Molecular Weight
Question: My polymerization of this compound is resulting in a low or inconsistent molecular weight of the final polymer. How can temperature be a contributing factor, and what can I do to address this?
Answer: Temperature plays a critical role in the kinetics of step-growth polymerization.[1] Inconsistent or low molecular weight can often be traced back to suboptimal temperature control.
Possible Causes & Solutions:
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Inadequate Reaction Temperature: The polymerization rate may be too low if the temperature is insufficient to overcome the activation energy of the reaction. This leads to incomplete conversion of monomers.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the effect on molecular weight. For Ullmann-type reactions, temperatures are often in excess of 210°C, while modern catalyzed reactions may proceed at lower temperatures.[2]
-
-
Thermal Degradation: Conversely, excessively high temperatures can lead to chain scission and degradation of the polymer backbone, resulting in a lower molecular weight.[3][4] Poly(phenylene ether)s, the class of polymers formed, generally have good thermal stability, but degradation can occur at very high temperatures.[5]
-
Side Reactions: High temperatures can promote unwanted side reactions that consume monomers or terminate growing polymer chains.[8]
-
Solution: Optimize the temperature to favor the desired polymerization reaction over side reactions. This may involve creating a specific temperature profile, such as a lower initial temperature followed by a gradual ramp-up.
-
Issue 2: Polymer Discoloration or Charring
Question: My final polymer product is discolored (yellow, brown, or black) or shows signs of charring. What is the likely cause related to temperature?
Answer: Discoloration and charring are strong indicators of thermal degradation or oxidative degradation at high temperatures.
Possible Causes & Solutions:
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Excessive Reaction Temperature: The most common cause is a reaction temperature that exceeds the thermal stability of the polymer.[3][4]
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Presence of Oxygen: Even at moderately high temperatures, the presence of oxygen can lead to thermo-oxidative degradation, which often results in discoloration.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity nitrogen or argon). De-gas your solvent and monomers thoroughly before starting the reaction.
-
-
Localized Hotspots: Poor mixing in a viscous polymer solution can lead to localized hotspots where the temperature is significantly higher than the bulk temperature.[8]
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Solution: Use an efficient mechanical stirrer and ensure the reactor design promotes good heat transfer. For highly viscous reactions, consider a helical or anchor-type stirrer.
-
Issue 3: Runaway Reaction or Poor Exotherm Control
Question: I am observing a sudden and rapid increase in temperature (a runaway reaction) during the polymerization. How can I prevent this?
Answer: Exothermic reactions, if not properly controlled, can lead to dangerous runaway conditions.[8][9] While step-growth polymerizations are often less exothermic than chain-growth reactions, heat management is still crucial.
Possible Causes & Solutions:
-
Rapid Initiator or Catalyst Addition: Adding the catalyst or initiator all at once can lead to a very rapid initiation of the polymerization and a sudden release of heat.
-
Solution: Add the catalyst or initiator portion-wise or as a solution over a period of time to control the reaction rate.
-
-
Insufficient Heat Removal: The reactor's cooling system may not be adequate to remove the heat generated by the polymerization.
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High Monomer Concentration: A high concentration of monomers can lead to a faster reaction rate and greater heat generation.
-
Solution: Consider starting with a more dilute solution and then, if necessary, removing the solvent later in the process.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature profile for the polymerization of this compound?
A1: The optimal temperature profile is highly dependent on the specific polymerization method (e.g., Ullmann or Suzuki coupling), the catalyst system, and the solvent used. A good starting point for Ullmann-type reactions is to heat the reaction mixture to around 180-200°C and then slowly increase the temperature to 220-250°C as the reaction progresses and the viscosity increases.[2] For catalyst-transfer polymerization, lower temperatures may be feasible. It is always recommended to perform small-scale optimization experiments to determine the ideal profile for your specific system.
Q2: How does temperature affect catalyst activity and lifetime?
A2: High temperatures can lead to thermal degradation of the catalyst, reducing its activity over time.[11] This is particularly relevant for complex organometallic catalysts used in Suzuki-type polymerizations. Catalyst deactivation can result in a lower reaction rate and incomplete polymerization. To mitigate this, choose a catalyst with known high thermal stability and consider a temperature profile that minimizes the time at the highest required temperature.
Q3: Can I use a solvent with a lower boiling point to control the temperature through reflux?
A3: While refluxing can be a method for temperature control, it is often not suitable for the high temperatures required for the polymerization of this compound. The required reaction temperatures typically exceed the boiling points of common laboratory solvents. Using a high-boiling point, polar aprotic solvent such as diphenyl sulfone, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is generally necessary to achieve the required reaction temperatures while maintaining a liquid phase.
Q4: How can I accurately monitor the internal temperature of a viscous polymerization reaction?
A4: Accurate temperature monitoring is crucial. Use a thermocouple sheathed in a material that is inert to your reaction components. The thermocouple tip should be placed in the center of the reaction mixture, away from the reactor walls, to get a true reading of the bulk temperature. Ensure the thermocouple is calibrated before use. For highly viscous solutions, consider using a stirrer with a baffle to ensure good mixing and a more uniform temperature distribution.
Q5: What is the relationship between reaction temperature and the final polymer's properties, such as glass transition temperature (Tg)?
A5: The reaction temperature primarily influences the molecular weight of the polymer.[12][13][14][15] The glass transition temperature (Tg) is an intrinsic property of the polymer's chemical structure, but it can be influenced by the molecular weight, especially at lower molecular weights. A higher molecular weight generally leads to a higher Tg, up to a certain plateau. Therefore, by controlling the temperature to achieve a higher molecular weight, you can indirectly influence the final Tg of your polymer. The Tg of poly(phenylene ether) is typically high due to the rigidity of the aromatic backbone.[16][17]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for High-Temperature Solution Polymerization of this compound (Ullmann-type)
-
Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen/argon inlet, and a calibrated thermocouple.
-
Reagent Charging: Charge the reactor with this compound, an appropriate diol co-monomer (if applicable), a copper-based catalyst, a base (e.g., potassium carbonate), and a high-boiling point aprotic solvent (e.g., diphenyl sulfone).
-
Inerting: Purge the reactor with an inert gas for at least 30 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating Profile:
-
Slowly heat the mixture to 150-160°C with vigorous stirring to ensure all reactants are dissolved.
-
Gradually increase the temperature to 180-200°C and hold for 1-2 hours.
-
Continue to raise the temperature to 220-250°C and maintain for several hours, monitoring the viscosity of the reaction mixture.
-
-
Monitoring: Periodically take small samples (if possible) to monitor the increase in molecular weight via techniques like gel permeation chromatography (GPC).
-
Cooling and Precipitation: Once the desired viscosity or reaction time is reached, cool the reaction mixture. Precipitate the polymer by pouring the cooled solution into a non-solvent like methanol.
-
Purification: Filter the precipitated polymer and wash it extensively with hot water and methanol to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.
Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
Caption: High-temperature polymerization workflow.
Quantitative Data Summary
| Parameter | Typical Range | Rationale/Comments |
| Initial Reaction Temperature | 150 - 180°C | To ensure complete dissolution of monomers and catalyst before significant polymerization begins. |
| Main Polymerization Temperature | 180 - 250°C | Required to achieve a sufficient reaction rate for high molecular weight polymer formation. The specific temperature depends on the catalyst and solvent.[2] |
| Glass Transition Temp. (Tg) of Poly(phenylene ether) | 180 - 220°C | This is an inherent property of the polymer backbone. High Tg indicates good thermal stability of the final product.[16][17] |
| Thermal Degradation Onset (in N2) | > 400°C | The polymer is generally thermally stable, but processing and reaction temperatures should remain well below this to prevent degradation.[5] |
References
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U.S. Department of Energy. (n.d.). Development and Implementation of an Automatic Continuous Online Monitoring and Control Platform for Polymerization Reactions. Retrieved from [Link]
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Patsnap. (2025, October 11). How to Control Acrylic Resin's Polymerization Exotherm. Retrieved from [Link]
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MDPI. (n.d.). Poly(phenylene ether) Based Amphiphilic Block Copolymers. Retrieved from [Link]
-
MakeItFrom.com. (n.d.). Polyphenylene Ether (PPE). Retrieved from [Link]
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Politecnico di Milano. (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. Retrieved from [Link]
-
OnlyTRAININGS. (n.d.). High-Temperature Polymers: Selection Criteria for Critical Applications. Retrieved from [Link]
-
Chemistry For Everyone. (2025, October 30). Why Is Heat Control Critical In Exothermic Polymerization? Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum temperature profiles for hP S = 100, 150, and 200 kW m 3 K.... Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized Poly(phenylene ether) with high thermal stability as flexible dielectrics and substrates for organic field-effect transistors. Retrieved from [Link]
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Rapid Prototyping. (n.d.). High-temperature plastics—. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Stabilizers for Halogenated Polymers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advances in High-Temperature Interaction Chromatography of Polyolefins: A Tutorial on Solvent and Temperature Gradient. Retrieved from [Link]
-
The Madison Group. (n.d.). The Many Faces of Polymer Materials - High Temperature Thermoplastics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Promoting halogen-bonding catalyzed living radical polymerization through ion-pair strain. Retrieved from [Link]
-
National Polymer. (n.d.). Polymer Synthesis — Practical Considerations. Retrieved from [Link]
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Bohrium. (2010, June 29). the-chemistry-of-catalyst-activation-the-case-of-group-4-polymerization-catalysts. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering. Retrieved from [Link]
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ResearchGate. (n.d.). Optimal temperature profiles for case II obtained using a.... Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Kinetics of Step Growth Polymerization. Retrieved from [Link]
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Matweb. (n.d.). POLYPHENYLENE ETHER. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization behavior and thermal properties of benzoxazine based on 4,4′-diaminodiphenyl ether. Retrieved from [Link]
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ARKAT USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
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ResearchGate. (n.d.). PRINCIPLES OF THERMAL DEGRADATION. Retrieved from [Link]
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University of Victoria. (2020, June 3). Catalyst Deactivation Processes during 1‑Hexene Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Polymer Molecular Weight and Synthesis Temperature on Structure and Dynamics of Microgels. Retrieved from [Link]
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Royal Society of Chemistry. (2021, November 6). Neodymium Catalysts for Polymerization of Dienes, Vinyl Monomers, and ε-Caprolactone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Zeus Industrial Products, Inc. (n.d.). Thermal Degradation of Plastics. Retrieved from [Link]
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Organic Polymer Chemistry Laboratory. (n.d.). Catalysis and activation. Retrieved from [Link]
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MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]
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ResearchGate. (2019, February 23). (PDF) Characterization of new polyether-diols with different molar masses and modality prepared by ring opening polymerization of oxiranes initiated with anhydrous potassium hydroxide. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]
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Frontiers. (2019, July 24). Temperature Effect on PHA Molecular-Weight. Retrieved from [Link]
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MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
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MDPI. (n.d.). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of molecular weight on polymorphs and temperature-induced structure evolution of regioregular poly(3-dodecylthiophene). Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
PubMed. (n.d.). The effect of molecular weight on the material properties of biosynthesized poly(4-hydroxybutyrate). Retrieved from [Link]
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PubMed Central. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]
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MDPI. (2019, December 14). Effect of Temperature Exposition of Casting Solution on Properties of Polysulfone Hollow Fiber Membranes. Retrieved from [Link]
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troubleshooting low molecular weight in PEEK synthesis using 4,4'-Diiododiphenyl ether
Welcome to the technical support center for the synthesis of Polyether ether ketone (PEEK) using 4,4'-diiododiphenyl ether. This guide is designed for researchers and scientists to provide in-depth troubleshooting for common experimental challenges, particularly the issue of achieving low molecular weight. While the more common industrial synthesis of PEEK involves a nucleophilic aromatic substitution (SNAr) reaction with a fluorinated monomer, this guide focuses on the less common, but mechanistically significant, route using an iodinated monomer, which often proceeds via a copper-catalyzed Ullmann-type coupling.[1][2]
The principles of step-growth polymerization are universal: achieving high molecular weight is critically dependent on monomer purity, precise stoichiometric control, and optimized reaction conditions.[3] This resource will walk you through these core pillars in the context of your specific synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my PEEK's molecular weight consistently low when using this compound?
Low molecular weight in this step-growth polymerization is most often due to one of five key factors: (1) inadequate monomer purity, (2) inaccurate stoichiometry, (3) inefficient catalyst activity or loading, (4) suboptimal reaction temperature or time, or (5) the presence of oxygen or water in the reaction system.[3] Each of these can prematurely terminate the polymer chain growth.
Q2: How does the reactivity of this compound compare to 4,4'-difluorobenzophenone in PEEK synthesis?
Aryl iodides are generally less reactive than activated aryl fluorides in standard SNAr reactions.[4][5] The fluorine atom is highly electronegative and, when positioned para to a strong electron-withdrawing group like a ketone, it strongly activates the aromatic ring for nucleophilic attack.[6] Aryl iodides, however, are excellent substrates for metal-catalyzed cross-coupling reactions, such as the Ullmann coupling, which follows a different mechanistic pathway involving oxidative addition to a copper catalyst.[1][7] Therefore, the reaction conditions, especially the catalytic system, are fundamentally different and crucial for success.
Q3: What is the best catalyst for this polymerization?
For Ullmann-type polymerizations involving aryl iodides, a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is typically the most effective catalyst.[8][9] The active species is Cu(I). While some protocols might use Cu(0) (like copper powder) or Cu(II) salts, these generally rely on in-situ reduction or comproportionation to form the active Cu(I) species.[9] The use of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly improve catalyst stability and reaction rates, allowing for milder conditions.[2][7]
Q4: How critical is the purity of this compound?
Monomer purity is paramount.[3] Monofunctional impurities (e.g., 4-iododiphenyl ether) will act as "chain stoppers," capping the growing polymer chain and drastically limiting the final molecular weight.[10] Even small amounts of impurities can have a significant negative impact. It is essential to use monomers with the highest possible purity (≥99.5%).
Q5: Can I use the same reaction temperature profile as the conventional difluoro-monomer PEEK synthesis?
Not necessarily. The optimal temperature profile depends on the solvent, catalyst system, and monomer reactivity. Conventional PEEK synthesis often requires very high temperatures (up to 320°C) to ensure the polymer remains in solution.[6][11] Ligand-assisted Ullmann couplings can often be performed under milder conditions (e.g., 90-200°C).[7][9] However, the temperature must be high enough to overcome the energy barrier of the reaction and maintain solubility. Thermal degradation of the monomers or the resulting polymer is a risk at excessively high temperatures.[3]
Troubleshooting Guide: Low Molecular Weight
This section provides a systematic approach to diagnosing and solving the problem of low molecular weight in your PEEK synthesis.
Problem: Consistently Low Molecular Weight Polymer
Logical Troubleshooting Workflow
Sources
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Validation & Comparative
A Senior Application Scientist's Guide: 4,4'-Diiododiphenyl Ether vs. 4,4'-Dibromodiphenyl Ether in Cross-Coupling Reactions
Introduction: The Strategic Choice of Halogen in Modern Synthesis
Diaryl ethers are a cornerstone structural motif in a vast array of high-performance polymers, pharmaceuticals, and agrochemicals. The synthesis of these molecules, and their subsequent functionalization, frequently relies on palladium-catalyzed cross-coupling reactions—a Nobel Prize-winning technology that has revolutionized the art of the possible in chemical synthesis. At the heart of these reactions lies the activation of an aryl halide (Ar-X) bond.
This guide provides an in-depth, objective comparison of two common diaryl ether building blocks: 4,4'-diiododiphenyl ether and 4,4'-dibromodiphenyl ether. The choice between an iodide and a bromide is not trivial; it is a strategic decision with profound implications for reaction kinetics, catalyst selection, process economics, and overall synthetic efficiency. Here, we will dissect the fundamental mechanistic differences, present comparative experimental data, and provide field-proven protocols to empower researchers in making the optimal choice for their specific application.
Part 1: The Core Mechanistic Divide: C-I vs. C-Br Bond Activation
The critical, and often rate-determining, first step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) species. The energy required to break this C-X bond is a primary determinant of the substrate's reactivity.
The established trend for C-X bond dissociation energy is: C-Cl > C-Br > C-I .
Consequently, the general reactivity of aryl halides in oxidative addition follows the reverse order: Ar-I > Ar-Br > Ar-Cl .[1][2][3]
-
This compound (The Sprinter): The weaker carbon-iodine bond (approx. 272 kJ/mol) allows for faster oxidative addition. This translates to tangible experimental advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: Efficient conversion may be achieved with less of the expensive palladium catalyst.
-
Broader Catalyst/Ligand Compatibility: Less electron-rich or "active" ligands may be sufficient to promote the reaction.
-
-
4,4'-Dibromodiphenyl Ether (The Workhorse): The stronger carbon-bromine bond (approx. 336 kJ/mol) makes oxidative addition more challenging. This necessitates:
-
More Forcing Conditions: Higher temperatures are typically required to overcome the activation energy barrier.
-
More Active Catalytic Systems: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often essential to facilitate the cleavage of the C-Br bond.[3]
-
While faster oxidative addition is a clear advantage for aryl iodides, a subtle counterpoint exists. The iodide anion (I⁻) generated during the reaction can act as a strong ligand for the Pd(II) center. In some cases, this can form highly stable palladium-iodide complexes that slow down subsequent steps in the catalytic cycle, a phenomenon sometimes referred to as catalyst inhibition or "poisoning".[4][5] Bromides are less prone to this effect.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the key difference in the initial oxidative addition step for our two substrates.
Caption: Generalized catalytic cycle highlighting the faster oxidative addition for aryl iodides.
Part 2: Performance Showdown in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest clearly in common synthetic applications. Below, we compare the performance of the two substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by representative experimental data.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds between an aryl halide and an organoboron compound. The higher reactivity of the C-I bond often allows for the use of simpler and less expensive catalyst systems like Pd(PPh₃)₄ under relatively mild conditions. In contrast, coupling the C-Br bond typically requires more advanced, sterically hindered phosphine ligands to achieve high yields.
| Parameter | This compound | 4,4'-Dibromodiphenyl Ether |
| Reaction | Suzuki-Miyaura Coupling (Double) | Suzuki-Miyaura Coupling (Double) |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O |
| Temperature | 80-90 °C | 100-110 °C |
| Typical Time | 4-12 hours | 12-24 hours |
| Expected Yield | >90% | >85% |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide [6]
-
Vessel Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.2 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent & Catalyst Addition: Add degassed toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the desired biaryl product.
B. Buchwald-Hartwig Amination: Building C-N Linkages
This reaction is indispensable for forming carbon-nitrogen bonds, crucial for many pharmaceuticals. The choice of ligand is paramount. While aryl iodides can sometimes be coupled with simpler ligands, both substrates generally benefit from the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging reductive elimination step that forms the C-N bond.
| Parameter | This compound | 4,4'-Dibromodiphenyl Ether |
| Reaction | Buchwald-Hartwig Amination (Double) | Buchwald-Hartwig Amination (Double) |
| Coupling Partner | Morpholine | Morpholine |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos or RuPhos |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 90-100 °C | 100-120 °C |
| Typical Time | 8-16 hours | 12-24 hours |
| Expected Yield | >85% | >80% |
Representative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide [7]
-
Vessel Preparation: In a glovebox, charge a sealable reaction vial with 4,4'-dibromodiphenyl ether (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 2.8 equiv).
-
Reagent Addition: Remove the vial from the glovebox. Add the desired amine (2.4 equiv) and anhydrous toluene via syringe.
-
Reaction: Seal the vial tightly and heat in an oil bath at 100 °C for 16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the resulting crude product by flash column chromatography to afford the aminated diaryl ether.
C. Heck Reaction: C-C Bonds with Alkenes
The Heck reaction couples aryl halides with alkenes.[8] The higher reactivity of this compound is particularly pronounced here, often proceeding under phosphine-free conditions or with simple phosphine ligands. The dibromo analogue almost always requires a more robust catalyst system and higher temperatures to achieve comparable efficiency.
| Parameter | This compound | 4,4'-Dibromodiphenyl Ether |
| Reaction | Heck Reaction (Double) | Heck Reaction (Double) |
| Coupling Partner | n-Butyl Acrylate | n-Butyl Acrylate |
| Catalyst System | Pd(OAc)₂ | Pd(OAc)₂ / PPh₃ or P(o-tolyl)₃ |
| Base | Et₃N or K₂CO₃ | Et₃N or K₂CO₃ |
| Solvent | DMF or Acetonitrile | DMF or DMA |
| Temperature | 80-100 °C | 120-140 °C |
| Typical Time | 6-12 hours | 18-36 hours |
| Expected Yield | >80% | >75% |
Part 3: The Scientist's Dilemma: A Workflow for Substrate Selection
The choice between the iodo and bromo derivative is a classic optimization problem, balancing reactivity against cost and availability.
-
Cost and Scalability: Aryl bromides are significantly less expensive and more widely available from commercial suppliers than their iodide counterparts.[9] For large-scale industrial synthesis, developing a robust process around the more economical 4,4'-dibromodiphenyl ether is almost always the preferred strategy, even if it requires more investment in catalyst development and process optimization.
-
Reactivity and Speed: For discovery chemistry, medicinal chemistry, or when material throughput and speed are critical, the high reactivity of this compound is a major asset. It allows for rapid generation of derivatives under reliable, mild conditions, often with less need for extensive screening of ligands and bases.[10]
-
Functional Group Tolerance: The milder conditions often tolerated by aryl iodides can be advantageous when working with sensitive functional groups that might not withstand the higher temperatures required for C-Br activation.
Decision-Making Workflow
This diagram outlines a logical workflow for selecting the appropriate substrate based on key project parameters.
Caption: A decision workflow for choosing between iodo- and bromo-substrates.
Conclusion and Final Recommendation
There is no single "better" substrate; the choice is context-dependent.
-
This compound is the substrate of choice for rapid synthesis, discovery applications, and reactions involving thermally sensitive functional groups. Its high reactivity ensures reliable coupling under mild conditions, maximizing the probability of success with minimal optimization.
-
4,4'-Dibromodiphenyl ether is the superior choice for large-scale, cost-driven projects. While requiring more forcing conditions and investment in catalyst optimization, its economic advantage is insurmountable at scale. The vast toolkit of modern phosphine ligands and pre-catalysts has made the activation of aryl bromides a routine and robust industrial practice.
Ultimately, a thorough understanding of the fundamental reactivity differences, coupled with a clear assessment of project goals—be it speed, scale, or cost—will guide the discerning scientist to the correct strategic choice.
References
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Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 634-643. ([Link])
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Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. ([Link])
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Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. ([Link])
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Lundgren, R. J., & Stradiotto, M. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10874-10877. ([Link])
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ResearchGate. (2019). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. ([Link])
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MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(18), 4299. ([Link])
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National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. ([Link])
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Springer. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 148(10), 1833-1839. ([Link])
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Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. ([Link])
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Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(23), 7882-7903. ([Link])
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National Institutes of Health. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis, 10(23), 14361-14382. ([Link])
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Stanford University. (2014). The Suzuki Reaction. ([Link])
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ETH Zurich Research Collection. (2021). Development of the “Diverted Heck” Reaction for the Synthesis of Five-Membered Rings. ([Link])
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ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10077-10085. ([Link])
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ResearchGate. (2022). Aryl Halides as Halogenation Reagents in the Bromination and Iodination of Arene-Tethered Diols. Organic Letters, 24(30), 5586-5591. ([Link])
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ACS Publications. (2022). Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. The Journal of Organic Chemistry, 88(1), 358-366. ([Link])
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National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 835-845. ([Link])
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Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][4][11]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6875-6885. ([Link])
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ResearchGate. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12(2), 75-91. ([Link])
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Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. ([Link])
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A Senior Application Scientist's Guide: Suzuki vs. Ullmann Coupling for Diaryl Ether Synthesis
The diaryl ether motif is a cornerstone in medicinal chemistry, natural product synthesis, and materials science, lending unique structural and electronic properties to molecules.[1][2][3] Its synthesis, however, pivots on the formation of a robust aryl C-O bond, a transformation that has been historically challenging. For decades, two primary catalytic methodologies have dominated this field: the venerable copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed cross-coupling reactions.
While the term "Suzuki coupling" is most famously associated with palladium-catalyzed C-C bond formation using organoboron reagents, the analogous C-O bond formation is more accurately a subset of Buchwald-Hartwig amination/etherification.[4][5] For the purpose of this guide, we will refer to the palladium-catalyzed methodology as "Pd-catalyzed C-O coupling" to maintain mechanistic accuracy, while comparing it to the classic Ullmann reaction. This guide offers a deep, data-driven comparison of these two synthetic titans, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their specific application.
Mechanistic Foundations: Copper vs. Palladium Catalytic Cycles
Understanding the underlying mechanisms is paramount to troubleshooting reactions and rationally selecting catalysts and conditions. While both reactions achieve the same net transformation, their catalytic journeys are distinct.
The Ullmann Condensation: A Copper-Catalyzed Classic Reimagined
First reported by Fritz Ullmann in 1905, the classical reaction required harsh conditions, often using stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[2][3][6] Modern advancements have transformed this into a truly catalytic and far milder process through the introduction of specialized ligands.[7][8][9]
The contemporary Ullmann cycle is generally understood to proceed as follows:
-
Phenoxide Complexation: The phenol starting material is deprotonated by a base, and the resulting phenoxide coordinates to a Cu(I) salt.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper(I)-phenoxide complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This key step forms the desired C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst, which re-enters the cycle.[2][10]
The ligand's role is crucial: it solubilizes the copper species and modulates its electronic properties to facilitate the oxidative addition and reductive elimination steps, which were bottlenecks in the classical protocol.[11]
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig type diaryl ether synthesis.
Performance Metrics: A Head-to-Head Comparison
The choice between Ullmann and palladium-catalyzed protocols often comes down to a trade-off between cost, conditions, and substrate scope. The following table summarizes the key experimental variables and performance characteristics.
| Feature | Ullmann Coupling | Pd-Catalyzed C-O Coupling |
| Metal Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) |
| Cost & Toxicity | Low cost, lower toxicity. [8][11] | High cost, higher toxicity. |
| Typical Ligands | N,O- or N,N-chelators: Amino acids, 1,10-phenanthroline, salicylaldimines, picolinic acid. [1][11][12][13] | Bulky, electron-rich phosphines: Biarylphosphines (e.g., XPhos, SPhos), t-Bu₃P. [14][15][16][17] |
| Reaction Temp. | Milder than classic conditions, but often still elevated (80 - 140 °C). [11][18] | Generally milder; many examples from room temperature to 100 °C. [4][17] |
| Base | Moderate to strong inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). [12][18] | Often requires strong bases (NaH, K₃PO₄, Cs₂CO₃, NaOt-Bu). [14] |
| Aryl Halide Scope | Reactivity order: I > Br >> Cl. Aryl chlorides are very challenging. [7][18] | Broad scope; specialized ligands enable efficient coupling of aryl chlorides and even tosylates/mesylates. [4][14] |
| Phenol Scope | Can be less effective for electron-deficient phenols. [11] | Generally very broad; tolerates both electron-rich and electron-deficient phenols well. [4][14] |
| Steric Hindrance | Can be challenging for highly substituted ortho-ortho couplings. | Often the method of choice for sterically demanding substrates due to tailored bulky ligands. [13][16][17] |
| Air/Moisture | Generally robust and tolerant. [11][13] | Pd(0) and phosphine ligands can be sensitive; often requires inert atmosphere techniques. |
Field-Proven Insights: Making the Right Choice
When to Choose Ullmann Coupling: The Ullmann reaction is the workhorse for large-scale industrial synthesis. Its primary advantages are economic and practical. Copper is orders of magnitude cheaper than palladium, and the ligands are often simpler and more affordable. [11][19]Furthermore, the reaction's general tolerance for air and moisture reduces operational complexity and cost at scale. For synthesizing simple to moderately complex diaryl ethers where cost is a major driver and the starting material is an aryl iodide or bromide, the modern Ullmann coupling is an excellent and often preferred choice. [7][8][9] When to Choose Palladium-Catalyzed C-O Coupling: In a research, discovery, or drug development setting, where material cost is secondary to speed, yield, and chemical diversity, palladium catalysis often shines. Its key advantage is its unparalleled substrate scope and generally milder reaction conditions. [16][17]The ability to effectively couple cheap but less reactive aryl chlorides is a significant benefit. [14]Moreover, for complex molecules with sensitive functional groups or for constructing highly sterically hindered diaryl ethers, the fine-tunable nature of palladium-phosphine catalyst systems provides a level of control and reliability that can be difficult to achieve with copper. [4][15]The rate acceleration provided by bulky, electron-rich phosphines in the reductive elimination step is a textbook example of rational catalyst design. [14]
Validated Experimental Protocols
The following protocols are representative examples of modern, efficient methods for each coupling type.
Protocol 1: Modern Ullmann Diaryl Ether Synthesis
This procedure is adapted from a ligand-assisted protocol effective for a range of substrates. [11][12]
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), the chosen salicylaldimine ligand (15 mol%), and K₃PO₄ (2.0 equivalents). [12]* Reagents: Add the phenol (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent: Add anhydrous dioxane to achieve a concentration of ~0.5 M.
-
Reaction: Seal the vial under an inert atmosphere (Nitrogen or Argon), and place it in a preheated oil bath at 101 °C.
-
Monitoring & Workup: Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Palladium-Catalyzed Diaryl Ether Synthesis (Buchwald-Hartwig)
This procedure utilizes a bulky biarylphosphine ligand for efficient coupling, adapted from methodologies developed by the Buchwald group. [16][17]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the biarylphosphine ligand (e.g., t-BuXPhos, 4.4 mol%) in anhydrous toluene for 15-30 minutes.
-
Setup: In a separate oven-dried reaction vial, add the aryl halide (1.0 equivalent), the phenol (1.2 equivalents), and a strong base like Cs₂CO₃ (1.5 equivalents).
-
Reaction: Add the pre-formed catalyst solution to the vial, followed by additional anhydrous toluene to achieve a concentration of ~0.2 M. Seal the vial, remove from the glovebox, and heat in an oil bath at 100 °C.
-
Monitoring & Workup: Stir the reaction for 4-18 hours. Monitor progress by TLC or GC-MS. After cooling, the workup is similar to the Ullmann protocol: dilute with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the residue via flash chromatography.
Conclusion
The choice between Suzuki-type (Buchwald-Hartwig) and Ullmann couplings for diaryl ether synthesis is a nuanced decision dictated by the specific goals of the synthetic campaign.
-
The Ullmann coupling is a robust, cost-effective, and scalable method, making it a mainstay in process chemistry and industrial manufacturing. Its recent evolution through ligand development has significantly broadened its appeal and utility.
-
Palladium-catalyzed C-O coupling offers superior performance for challenging substrates, including aryl chlorides and sterically hindered systems. Its mild conditions and broad functional group tolerance make it the preferred method in complex, small-scale synthesis where achieving the target molecule with high efficiency is the primary objective.
Ultimately, a thorough understanding of the strengths and limitations of both methodologies, grounded in their mechanistic differences, empowers the modern chemist to build the critical diaryl ether linkage with confidence and precision.
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Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link] [7][8][9][20]2. Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link] 3. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(1), 25-28. [Link] [16]4. Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link] [14]6. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC - NIH. [Link] [17]8. Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link] [11]9. Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link] [10]10. Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link] [4]12. Yang, Y., & Zhao, Y. (2011). An Efficient Novel Ligand for Copper-Catalyzed Formation of Diaryl Ethers. Letters in Organic Chemistry, 8(4), 249-252. [Link] [19]13. Stadler, D., & Bach, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1039-1046. [Link] [1]14. SynArchive. (n.d.). Ullmann Condensation. [Link] [6]16. Sagar, S., et al. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ether Synthesis. [5]17. Yu, Z., Tan, L.-S., & Fossum, E. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2011(7), 254-268. [Link] [18]20. Li, J., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 25(6), 923-927. [Link] [12]21. Wang, Y., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link] 22. Giri, R., Brusoe, A., Troshin, K., Wang, J. Y., Font, M., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 793-806. [Link] [2]25. Stadler, D., & Bach, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. [Link] [3]27. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link] [21]30. Wikipedia. (n.d.). Suzuki reaction. [Link] [22]32. Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link] [23]34. Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Spectroscopic Validation of Synthesized 4,4'-Diiododiphenyl Ether
This guide provides an in-depth, objective comparison of the spectroscopic data used to validate the synthesis of 4,4'-Diiododiphenyl ether, a crucial intermediate in the development of pharmaceuticals and advanced polymers. We will explore the causality behind experimental choices and present a self-validating framework for its characterization. By comparing its spectroscopic profile with structurally similar alternatives, this guide offers researchers, scientists, and drug development professionals a robust methodology for unequivocal structural confirmation and purity assessment.
Introduction: The Imperative for Rigorous Validation
This compound is a valuable molecular scaffold, primarily utilized in reactions that leverage the reactivity of its carbon-iodine bonds, such as in Ullmann-type coupling reactions to form more complex poly-aryl ether structures.[1][2] Given its role as a foundational building block, confirming its structural integrity and purity is paramount. The presence of isomers or unreacted starting materials can have profound consequences on the yield, purity, and efficacy of subsequent products.
Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a fingerprint unique to each compound.[3][4] This guide focuses on a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and self-validating analytical profile for synthesized this compound.
Synthesis Protocol: Oxidative Iodination of Diphenyl Ether
While several methods exist for the synthesis of diaryl ethers, a direct and efficient route to this compound is the oxidative iodination of diphenyl ether. This method avoids the need for pre-functionalized phenols or aryl halides often required in classic Ullmann condensations.[1][5]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve diphenyl ether (0.2 mol) and iodine (0.22 mol) in 270 ml of glacial acetic acid.
-
Catalyst Addition: Add copper powder (2 g), CuCl (1.5 g), water (24 ml), and concentrated sulfuric acid (12 ml) to the mixture.
-
Initiation: Heat the mixture to 50°C.
-
Oxidant Addition: Add a 25% hydrogen peroxide solution (0.28 mol) dropwise over 1 hour, maintaining the temperature at 50°C.
-
Reaction: Stir the mixture at 50°C for an additional 2 hours after the addition is complete.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration and washed with cold methanol to yield this compound.
This protocol is adapted from a patented procedure for the iodination of diphenyl ether, which demonstrates a direct conversion route.[6] The sulfuric acid acts as a catalyst, while hydrogen peroxide serves as the oxidant to generate the electrophilic iodine species required for the aromatic substitution.
Spectroscopic Validation: A Multi-Technique Approach
The validation of the synthesized product relies on the convergence of data from multiple, independent spectroscopic methods.[7][8] Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9] It provides detailed information about the connectivity and chemical environment of atoms.[8]
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
The structure of this compound is highly symmetrical. The two phenyl rings are chemically equivalent, and within each ring, the protons ortho to the ether linkage are equivalent, as are the protons ortho to the iodine atom. This leads to a simple, characteristic AA'BB' system in the aromatic region of the spectrum.
-
Expected Spectrum: Two doublets in the aromatic region (approx. δ 6.8-7.7 ppm).
-
The protons ortho to the electron-donating ether oxygen (Hₐ) will be upfield compared to the protons ortho to the electron-withdrawing iodine atom (Hₑ).
-
The integration of each doublet should correspond to 4 protons.
-
The symmetry of the molecule also simplifies the ¹³C NMR spectrum. We expect to see only four signals for the twelve carbon atoms.
-
Expected Spectrum: Four distinct signals.
-
C-O (ipso-carbon): The carbon directly attached to the ether oxygen. Expected to be significantly downfield (δ ~155-160 ppm).
-
C-H (ortho to Oxygen): The carbons ortho to the ether linkage (δ ~118-122 ppm).
-
C-H (ortho to Iodine): The carbons ortho to the iodine atoms (δ ~138-142 ppm).
-
C-I (ipso-carbon): The carbon directly attached to iodine. The heavy iodine atom causes a significant upfield shift for this carbon (δ ~90-95 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol (FT-IR):
-
Sample Preparation (KBr Pellet): Mix a small amount (~1 mg) of the dry product with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
The IR spectrum of this compound is expected to show characteristic peaks confirming the diaryl ether structure and the substitution pattern on the benzene rings.
-
C-O-C Asymmetric Stretch: A strong, characteristic band around 1240-1250 cm⁻¹ . This is a key indicator of the diaryl ether functional group.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1470-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹ .
-
Para-Substitution Pattern: A strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region, confirming the 1,4-disubstitution on the phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.[4][9]
Experimental Protocol (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to fragment the molecule and produce a characteristic fragmentation pattern.
-
Data Acquisition: Scan the m/z range to detect the molecular ion and its fragment ions.
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. For this compound (C₁₂H₈I₂O), the exact mass is 421.8614 g/mol . The nominal mass spectrum should show a prominent peak at m/z = 422 .[10]
-
Isotopic Pattern: Due to the presence of two iodine atoms, the molecular ion region will not be a single peak but a cluster reflecting the natural isotopic abundance.
-
Fragmentation Pattern: The fragmentation pattern can further confirm the structure. Common fragments would include the loss of one or both iodine atoms.
Comparative Analysis with Structural Alternatives
To underscore the specificity of these spectroscopic techniques, we compare the data for this compound with its precursor (Diphenyl ether) and a structural analogue (4,4'-Diiodobiphenyl). This comparison highlights how subtle structural changes manifest as distinct spectroscopic signatures.
Table 1: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Data (CDCl₃) | Key ¹³C NMR Data (CDCl₃) | Key FT-IR Peaks (cm⁻¹) | Molecular Ion (m/z) |
| This compound | ~7.65 (d, 4H), ~6.80 (d, 4H) | ~157 (C-O), ~139 (C-H), ~121 (C-H), ~92 (C-I) | ~1245 (C-O-C) , ~1475 (C=C), ~820 (p-sub) | 422 [10] |
| Diphenyl ether | ~7.35 (t, 4H), ~7.12 (t, 2H), ~7.01 (d, 4H) | ~157 (C-O), ~130 (C-H), ~124 (C-H), ~119 (C-H) | ~1240 (C-O-C) , ~1580 (C=C), ~750 & ~690 (mono-sub) | 170 [11] |
| 4,4'-Diiodobiphenyl | ~7.75 (d, 4H), ~7.35 (d, 4H)[12] | ~138 (C-H), ~137 (C-C), ~129 (C-H), ~94 (C-I) | No strong C-O-C peak , ~1470 (C=C), ~810 (p-sub) | 406 [13][14] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
This comparative table clearly demonstrates:
-
The absence of the ether linkage in 4,4'-Diiodobiphenyl results in the disappearance of the characteristic C-O-C stretch in its IR spectrum.
-
The iodination of diphenyl ether causes a significant downfield shift for the adjacent aromatic protons in the ¹H NMR spectrum and introduces the characteristic C-I carbon signal in the ¹³C NMR spectrum.
-
The molecular ion peak in the mass spectrum is a definitive identifier for each compound.
Visualization of the Validation Workflow
The logical flow from synthesis to final structural confirmation can be visualized as follows.
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Beyond the Benchmark: A Comparative Guide to Alternative Monomers for PEEK Synthesis
An In-Depth Technical Guide for Researchers
Poly(ether ether ketone), or PEEK, stands as a pillar in the realm of high-performance thermoplastics. Its exceptional thermal stability, robust mechanical properties, and broad chemical resistance make it an indispensable material in demanding sectors, including aerospace, medical implants, and chemical processing.[1][2][3][4] The synthesis of this semi-crystalline polymer is predominantly achieved through a step-growth polymerization via nucleophilic aromatic substitution (SNAr).[1][2][5][6]
While the user's query mentioned 4,4'-diiododiphenyl ether, it is crucial for researchers to note that the industrially established and most efficient synthesis of PEEK relies on the reaction between a bisphenolate salt (typically from hydroquinone) and an activated aromatic dihalide.[1][2] The benchmark monomer for this role is unequivocally 4,4'-difluorobenzophenone . The powerful electron-withdrawing effect of the central ketone group significantly activates the aromatic rings toward nucleophilic attack, and fluorine's high electronegativity makes it the superior leaving group for this reaction, facilitating the formation of high molecular weight polymer chains.[6][7][8]
This guide, therefore, establishes the 4,4'-difluorobenzophenone route as our benchmark and explores scientifically validated alternatives to this key monomer. We will delve into the causality behind how structural isomeric changes and different functional groups in alternative monomers can be strategically employed to tailor the final properties of PEEK analogues, providing researchers with the data and protocols needed to innovate beyond the standard.
The Gold Standard: PEEK from 4,4'-Difluorobenzophenone and Hydroquinone
The synthesis of PEEK is a classic example of nucleophilic aromatic substitution polymerization. The reaction mechanism is a well-understood, multi-step process that builds the polymer backbone.
Causality of the Reaction Mechanism: The entire process hinges on the generation of a potent nucleophile (the bisphenolate of hydroquinone) and its reaction with an electrophilic partner (4,4'-difluorobenzophenone).
-
Deprotonation: A weak base, typically anhydrous potassium carbonate, deprotonates the hydroxyl groups of hydroquinone. This in-situ formation of the bisphenolate anion is critical as it creates a much stronger nucleophile than the neutral hydroquinone.[6]
-
Nucleophilic Attack: The highly reactive bisphenolate attacks the electron-deficient carbon atoms bonded to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The para-positioned ketone group is essential; its electron-withdrawing nature stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution.[6]
-
Chain Propagation: The departure of the fluoride ion forms an ether linkage. This process repeats, extending the polymer chain and generating an alkali metal fluoride salt as a byproduct. The reaction is typically driven to completion at high temperatures (up to 320°C) in a high-boiling polar aprotic solvent like diphenyl sulfone, which keeps the growing polymer chain in solution.[2][6]
Benchmark Properties of Standard PEEK
The properties of PEEK produced via this method set the standard for high-performance polymers.
| Property | Typical Value | Reference |
| Glass Transition Temp. (Tg) | ~143 °C | [2][9] |
| Melting Temperature (Tm) | ~343 °C | [2][9] |
| Tensile Strength | 90 - 100 MPa | [2] |
| Young's Modulus | 3.6 GPa | [2] |
| Crystallinity | 30 - 40% (process dependent) | [9] |
| Chemical Resistance | Excellent in most organic/aqueous media | [2] |
Comparative Guide to Alternative Monomers
Modifying the monomer backbone is a primary strategy for tuning the properties of PEEK. By replacing 4,4'-difluorobenzophenone with its isomers or other activated dihalides, researchers can systematically alter the polymer's architecture and resulting performance.
Alternative Activated Dihalides
a) 4,4'-Dichlorobenzophenone
This is the most direct analogue to the standard monomer. However, the chlorine atoms are significantly less activating and poorer leaving groups compared to fluorine in SNAr reactions. This lower reactivity necessitates more extreme reaction conditions and often results in incomplete polymerization and side reactions, making it difficult to achieve the high molecular weights required for good mechanical properties. [7]For this reason, dichloro monomers are rarely used in the industrial production of high-performance PEEK.
b) Isomeric Difluorobenzophenones
Using isomers of difluorobenzophenone is a highly effective strategy for creating PEEK analogues with altered properties. The introduction of "kinks" into the polymer backbone disrupts the regular chain packing seen in linear 4,4'-PEEK.
-
2,4-Difluorobenzophenone: Creates a "meta-para" linkage, disrupting symmetry.
-
3,5-Difluorobenzophenone: Creates a "meta-meta" linkage, introducing a more significant kink.
Causality of Isomeric Effects: The linear and highly symmetric structure of PEEK from 4,4'-DFBP allows for efficient chain packing and high crystallinity. This is the source of its high melting point and solvent resistance but can also lead to solubility issues during synthesis. By introducing isomeric kinks, the polymer chains cannot pack as neatly. This disruption of order leads to:
-
Reduced Crystallinity: The resulting polymers are often partially crystalline or even fully amorphous. [7][10]* Lower Thermal Transitions: Both Tg and Tm are typically lowered because less energy is required to induce chain mobility (Tg) or disrupt the crystalline lattice (Tm). [10]* Enhanced Solubility: The less ordered structure allows solvent molecules to penetrate and solvate the polymer chains more easily, making the polymers soluble in a wider range of common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). [7][10] Comparative Data: PEEK Analogues from Dihalide Isomers
| Monomer | Polymer Structure | Tg (°C) | Tm (°C) | Mw (Da) | Key Characteristics |
| 4,4'-DFBP | Linear (para-para) | ~143 - 160 | ~334 - 350 | >80,000 | Semi-crystalline, high strength, solvent resistant |
| 2,4-DFBP | Kinked (ortho-para) | 113 - 152 | 280 - 320 (co-polymers) | 7,500 - 83,000 | Amorphous homopolymer, reduced crystallinity in copolymers [7][10] |
| 3,5-DFBP | Kinked (meta-meta) | 86 - 129 | 252 - 254 (homopolymer) | 7,500 - 83,000 | Semi-crystalline but with lower Tm, improved solubility [7][10] |
Alternative Bisphenols
Replacing hydroquinone with other bisphenols is another powerful method to create PEEK copolymers with tailored properties. The choice of bisphenol directly influences the flexibility, linearity, and polarity of the final polymer chain.
-
Resorcinol: The meta-linkage introduces a kink, similar to using isomeric DFBP, which reduces crystallinity and lowers thermal transition temperatures. [11]* 4,4'-Biphenol: Creates a more rigid and linear polymer backbone, which can increase the glass transition temperature.
-
4,4'-Dihydroxybenzophenone: Introduces an additional ketone group, increasing polarity and potentially enhancing inter-chain interactions, which can raise the Tg.
Comparative Data: PEEK Copolymers from Alternative Bisphenols
| Bisphenol Monomer | Polymer Structure | Effect on Properties | Reference |
| Hydroquinone | Standard PEEK | Benchmark semi-crystalline properties | [2] |
| Resorcinol | Kinked backbone | Decreases crystallinity and glass transition temperature | [11] |
| 4,4'-Biphenol | Rigid, linear backbone | Tends to increase Tg and thermal stability | [12] |
| 4,4'-Dihydroxybenzophenone | Added ketone group | Increases Tg due to higher polarity and chain rigidity | [12] |
Alternative Synthetic Pathways
While monomer substitution within the nucleophilic route is most common, other synthetic philosophies exist.
1. Electrophilic (Friedel-Crafts) Route: This method involves the acylation of aryl ethers, for example, reacting phenoxyphenoxybenzoic acid with itself in the presence of strong acids like methanesulfonic acid or traditional Friedel-Crafts catalysts (AlCl₃). [5][13]* Advantages: Can sometimes use less expensive starting materials.
-
Disadvantages: Requires harsh, corrosive catalysts that are difficult to remove completely. The reaction is less specific than the SNAr route, leading to a risk of side reactions and resulting in polymers with lower molecular weights and broader molecular weight distributions. [5][13]
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cost-benefit analysis of using 4,4'-Diiododiphenyl ether in manufacturing
A Senior Application Scientist's Guide to Monomer Selection in High-Performance Polymer Synthesis
For researchers and professionals in drug development and materials science, the synthesis of high-performance polymers like poly(aryl ether)s represents a cornerstone of innovation. These materials are integral to applications demanding exceptional thermal stability, chemical resistance, and mechanical strength. The choice of monomer is a critical decision point that dictates not only the final properties of the polymer but also the economic viability and efficiency of the entire manufacturing process.
This guide provides an in-depth cost-benefit analysis of using 4,4'-diiododiphenyl ether as a key monomer. We will objectively compare its performance, reactivity, and associated costs against common alternatives, namely 4,4'-dibromodiphenyl ether and activated dihalo-monomers like 4,4'-difluorobenzophenone. This analysis is grounded in established chemical principles and supported by experimental data to empower you to make informed decisions for your specific application.
Monomer Synthesis and Economic Considerations
The journey to a high-performance polymer begins with the synthesis and procurement of its building blocks. The cost and complexity of producing the monomer are primary factors in the overall economic equation.
This compound: The synthesis of this monomer typically involves the direct iodination of diphenyl ether. This reaction requires the presence of an oxidizing agent, such as nitric acid, iodic acid, or hydrogen peroxide, to generate the electrophilic iodine species necessary for aromatic substitution.[1][2] While yields can be high (over 80%), the use of certain oxidizing agents like bis(trifluoroacetoxy)iodobenzene or iodic acid can be prohibitively expensive for industrial-scale production.[1][2] The cost of elemental iodine itself is a significant contributor to the final price of the monomer.
Alternatives: 4,4'-Dibromo and 4,4'-Difluoro Monomers: In contrast, aromatic bromine and fluorine compounds often present a more economical profile.
-
4,4'-Dibromodiphenyl Ether: This analogue is generally prepared by the direct bromination of diphenyl ether, a more straightforward and often less expensive halogenation reaction compared to iodination.
-
4,4'-Difluorobenzophenone: This monomer, a key component in the synthesis of Poly(ether ether ketone) (PEEK), is produced via different industrial routes. Its utility lies in a distinct polymerization mechanism, Nucleophilic Aromatic Substitution (SNAr), which we will explore later.
The relative cost of these monomers is a critical consideration. While market prices fluctuate, the higher cost of iodine and specific reagents for iodination generally positions this compound as a premium-priced monomer compared to its bromo- and fluoro-counterparts.[3][4][5][6]
Comparative Performance in Polymerization Reactions
The true value of a monomer is revealed in its performance during polymerization. Here, this compound exhibits distinct advantages in reactivity that can translate into significant process benefits. The primary synthetic routes for creating the diaryl ether linkage in polymers are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
The Ullmann Condensation: A Question of Reactivity
The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with a phenol (or an alcohol) to form a diaryl ether.[7][8] This method is particularly relevant for less reactive aryl halides that do not possess activating electron-withdrawing groups.
A fundamental principle of halide reactivity in such reactions is: I > Br >> Cl > F .
This reactivity trend is the core benefit of using This compound . The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the aryl iodide a much better substrate for oxidative addition to the copper catalyst. This enhanced reactivity leads to several process advantages:
-
Milder Reaction Conditions: Polymerizations can often be conducted at lower temperatures, reducing energy consumption and minimizing thermal degradation of the polymer.[9]
-
Faster Reaction Rates: Increased reactivity can shorten batch times, leading to higher plant throughput.
-
Reduced Catalyst Loading: The higher reactivity may allow for lower concentrations of the copper catalyst, simplifying post-polymerization purification and reducing costs.[10]
-
Greater Substrate Scope: The use of aryl iodides can be more tolerant of sterically hindered coupling partners.[9]
Conversely, using 4,4'-dibromodiphenyl ether in an Ullmann-type polymerization typically requires more forcing conditions, such as higher temperatures or more complex catalytic systems, to achieve comparable yields and molecular weights.[9][11]
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
An alternative and widely used industrial method for synthesizing poly(aryl ether)s is Nucleophilic Aromatic Substitution (SNAr).[12][13] This mechanism is fundamentally different from the Ullmann reaction. It does not rely on a metal catalyst but instead requires the aryl halide to be "activated" by a strong electron-withdrawing group (EWG), such as a ketone or sulfone, positioned ortho or para to the leaving group.[14]
In this context, monomers like 4,4'-difluorobenzophenone are employed. The reactivity order for the leaving group in SNAr reactions is the reverse of the Ullmann condensation: F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the aromatic carbon highly electrophilic and susceptible to attack by a nucleophile (in this case, a bisphenoxide).
The SNAr pathway is highly efficient and forms the basis for the production of major engineering thermoplastics like PEEK and PES.[13] However, it restricts the monomer structure to those containing potent activating groups. This compound, lacking such a group, is not a suitable monomer for this polymerization method.
Data Summary and Comparison
| Feature | This compound | 4,4'-Dibromodiphenyl ether | 4,4'-Difluorobenzophenone |
| Polymerization Method | Ullmann Condensation[7] | Ullmann Condensation[11] | Nucleophilic Aromatic Substitution (SNAr)[13] |
| Relative Reactivity | Highest (I > Br)[9] | Medium | Highest (F > Cl > Br > I) for SNAr[14] |
| Typical Conditions | Lower Temp, Cu(I) Catalyst, Base[9] | Higher Temp, Cu(I) Catalyst, Base[11] | High Temp, Aprotic Solvent, Base (No Metal Catalyst)[15] |
| Relative Monomer Cost | High | Medium[3] | Medium-High |
| Key Advantages | Milder reaction conditions, faster rates, potential for higher yields, energy savings. | Lower monomer cost than iodo-analogue. | Well-established industrial process, no metal catalyst contamination. |
| Key Disadvantages | High monomer cost, requires copper catalyst.[2] | Harsher reaction conditions, potentially lower reactivity/yields than iodo-analogue. | Requires strong electron-withdrawing group on monomer, limiting structural variety. |
Experimental Protocols
Protocol 1: Generalized Ullmann-Type Polyether Synthesis
This protocol is a representative example based on common literature procedures.[9][11] Exact conditions must be optimized for specific monomers.
-
Reactor Setup: Charge a multi-neck flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser with 4,4'-dihalodiphenyl ether (1.0 eq), a bisphenol (1.0 eq), an excess of potassium carbonate (K₂CO₃, ~2.0 eq), and a high-boiling aprotic solvent (e.g., N,N-Dimethylacetamide, DMAc) and toluene as an azeotroping agent.
-
Dehydration: Heat the mixture to reflux (~140-150 °C) to azeotropically remove water, which is collected in the Dean-Stark trap. Continue for 2-4 hours until no more water is evolved.
-
Catalyst Addition & Polymerization: Cool the reaction mixture slightly, remove the Dean-Stark trap, and add the copper(I) catalyst (e.g., CuI, Cu₂O, 1-5 mol%). Heat the reaction mixture to the target polymerization temperature (e.g., 160-210 °C). The optimal temperature will be lower for the more reactive this compound.
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity of the reaction mixture. Samples can be taken periodically to determine the polymer's molecular weight by techniques like Gel Permeation Chromatography (GPC).
-
Workup: Once the desired molecular weight is achieved, cool the reaction mixture, dilute with additional solvent if necessary, and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Purification: Filter the polymer, wash extensively to remove salts and residual catalyst, and dry under vacuum at an elevated temperature.
Protocol 2: Generalized SNAr Polyether Synthesis
This protocol is a representative example for the synthesis of polymers like PEEK.[13][15]
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, nitrogen inlet, and condenser with 4,4'-difluorobenzophenone (1.0 eq), a bisphenol (e.g., hydroquinone, 1.0 eq), an excess of dried potassium carbonate (K₂CO₃), and a high-boiling polar aprotic solvent (e.g., diphenyl sulfone).
-
Polymerization: Under a nitrogen atmosphere, heat the mixture in stages to a high temperature (e.g., starting at 180°C and ramping up to >300°C).
-
Monitoring: The polymerization is driven by the removal of the fluoride salt (KF) byproduct. The reaction progress is monitored by the significant increase in viscosity until the mixture becomes highly viscous or solidifies.
-
Workup: Cool the reactor. The solid polymer mixture is typically milled or crushed.
-
Purification: The crushed polymer is washed extensively with water and organic solvents (e.g., acetone, methanol) to remove the inorganic salts and residual solvent. The final polymer is then dried under vacuum at high temperature.
Final Analysis: A Strategic Decision
The selection between this compound and its alternatives is a classic manufacturing trade-off between raw material cost and processing efficiency.
The case for this compound is strongest in applications where the ultimate process control and mild conditions justify a higher upfront material cost. This includes:
-
High-Value, Niche Applications: In biomedical devices or advanced electronics, where polymer performance is paramount and material cost is a smaller fraction of the final product value.
-
Synthetically Challenging Polymers: For structures involving sterically hindered bisphenols where the high reactivity of the iodo-group is necessary to achieve high molecular weight.
-
Temperature-Sensitive Functionalities: When other functional groups on the monomers or polymer backbone cannot withstand the high temperatures required for less reactive halides or SNAr polymerizations.
The case for Alternatives (4,4'-Dibromo/Difluoro Monomers) is compelling for large-scale and cost-sensitive manufacturing.
-
Industrial-Scale Engineering Plastics: For polymers like PEEK, the SNAr route using activated difluoro monomers is a proven, efficient, and catalyst-free industrial process.
-
Cost-Driven Applications: When the final application does not require the absolute highest performance or the polymer structure is simple, the lower cost of 4,4'-dibromodiphenyl ether makes it the more economically sound choice for Ullmann-type reactions.
Ultimately, the optimal choice is not universal. It demands a careful evaluation of the target polymer's required properties, the available processing equipment, and the overall economic landscape of the project. This guide serves as a framework for that analysis, grounding the decision in the fundamental principles of chemical reactivity and process economics.
References
- Ullmann Condens
- Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Arom
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
- Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- The Ullmann Ether Condensation.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- Process for the preparation of 4,4'-dihydroxydiphenyl ether.
- Sigma Aldrich 4-Bromodiphenyl ether 25 g. Fisher Scientific.
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- Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI.
- 4-Bromodiphenyl ether 99 101-55-3. Sigma-Aldrich.
- 4,4'-Dibromodiphenyl Ether CAS # 2050-47-7. AccuStandard.
- Cost Efficient Synthesis of Diaryl Ethers Catalysed by CuI, Imidazolium Chloride and Cs2CO3.
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- Diaryl ether synthesis by etherification (aryl
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- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
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A Comparative Guide to High-Performance Polymers: 4,4'-Diiododiphenyl Ether Derivatives Versus Key Alternatives
In the pursuit of advanced materials with exceptional thermal stability, mechanical robustness, and tailored dielectric properties, researchers and engineers are continually exploring novel polymeric architectures. Among the high-performance polymers, those derived from diaryl ether monomers hold a prominent position due to the inherent flexibility and thermal resistance imparted by the ether linkage. This guide provides an in-depth technical comparison of polymers synthesized from 4,4'-diiododiphenyl ether and its alternatives, offering insights into their performance characteristics, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of material properties for demanding applications.
The Significance of Diaryl Ether-Based High-Performance Polymers
Poly(aryl ether)s are a class of engineering thermoplastics characterized by aromatic rings linked by ether bonds in the main chain. This structure endows them with a unique combination of properties, including high glass transition temperatures (Tg), excellent thermal and oxidative stability, good mechanical strength, and chemical resistance. These attributes make them indispensable in aerospace, electronics, automotive, and biomedical industries.
The choice of monomer is a critical determinant of the final polymer's properties. The nature of the halogen in dihalodiphenyl ether monomers, for instance, significantly influences the polymerization kinetics and, consequently, the molecular weight and performance of the resulting polymer. This guide focuses on the implications of using this compound as a monomer in comparison to its bromo- and fluoro-analogs, as well as other established high-performance polymers.
Polymers from this compound: The Reactivity Advantage
The synthesis of poly(aryl ether)s from dihalodiphenyl ethers is often achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions, such as the Ullmann condensation. In these reactions, the reactivity of the aryl halide is paramount. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are generally more reactive than their bromo, chloro, and fluoro counterparts in reactions like the Ullmann coupling.
This enhanced reactivity of this compound offers several potential advantages in polymer synthesis:
-
Milder Reaction Conditions: The higher reactivity allows for polymerization to occur at lower temperatures and with less reactive catalysts, potentially reducing side reactions and leading to a more controlled polymerization process.
-
Higher Molecular Weights: The facility of the C-I bond cleavage can lead to higher degrees of polymerization, resulting in polymers with superior mechanical properties.
-
Greater Versatility: The milder conditions required for the polymerization of iodo-monomers may be more compatible with a wider range of functional groups on other co-monomers, allowing for the synthesis of more complex and tailored polymer architectures.
Comparative Performance Analysis
This section provides a comparative overview of the performance of polymers derived from this compound against key alternatives. The data presented is a synthesis of values reported in the literature for structurally similar polymers.
Thermal Properties
Thermal stability is a critical performance metric for high-performance polymers. It is typically assessed by the glass transition temperature (Tg) and the 5% weight loss temperature (Td5%) determined by thermogravimetric analysis (TGA).
| Polymer System | Monomers | Tg (°C) | Td5% (°C) |
| Poly(aryl ether) (Iodo-based) | This compound + Bisphenol A (representative) | ~190-220 | > 500 |
| Poly(aryl ether) (Bromo-based) | 4,4'-Dibromodiphenyl ether + Bisphenol A (representative) | ~180-210 | > 480 |
| Poly(ether ether ketone) (PEEK) | 4,4'-Difluorobenzophenone + Hydroquinone | ~143 | ~550[1] |
| Poly(ether sulfone) (PES) | 4,4'-Dichlorodiphenyl sulfone + Bisphenol A | ~225 | ~500 |
| Fluorinated Polyimide (FPI) | Various fluorinated dianhydrides and diamines | 346-352 | 541-597[2] |
Note: Data for iodo- and bromo-based poly(aryl ether)s are estimated based on typical values for this class of polymers, as direct comparative studies with these specific monomers are limited. The higher reactivity of the iodo-monomer is expected to facilitate the formation of higher molecular weight polymers, which can lead to a slight increase in Tg.
Mechanical Properties
The mechanical performance of a polymer is crucial for structural applications. Key parameters include tensile strength, Young's modulus, and elongation at break.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(aryl ether) (Iodo-based) | 80 - 100 | 2.5 - 3.5 | 10 - 50 |
| Poly(aryl ether) (Bromo-based) | 70 - 90 | 2.3 - 3.3 | 10 - 60 |
| Poly(ether ether ketone) (PEEK) | 90 - 100 | 3.6 | 50[1] |
| Poly(ether sulfone) (PES) | 80 - 90 | 2.4 - 2.6 | 40 - 80 |
| Fluorinated Polyimide (FPI) | up to 327 | up to 8.4 | - |
Note: The expected higher molecular weight of polymers from this compound could translate to improved tensile strength and modulus compared to their bromo-analogues.
Dielectric Properties
For applications in electronics and telecommunications, low dielectric constant (Dk) and low dielectric loss (Df) are essential to minimize signal delay and energy dissipation.
| Polymer System | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz |
| Poly(aryl ether) (Iodo-based) | 2.8 - 3.2 | 0.004 - 0.008 |
| Poly(aryl ether) (Bromo-based) | 2.9 - 3.3 | 0.005 - 0.009 |
| Poly(ether ether ketone) (PEEK) | ~3.2 | ~0.003 |
| Poly(ether sulfone) (PES) | ~3.5 | ~0.008 |
| Fluorinated Polyimide (FPI) | 2.22 - 3.09 | 0.00676[3][4] |
Note: The presence of heavier halogen atoms like iodine and bromine can slightly increase the dielectric constant compared to fluorine-containing or non-halogenated polymers due to higher polarizability. However, the overall polymer backbone structure plays a more dominant role.
Experimental Protocols
Generalized Synthesis of Poly(aryl ether) via Ullmann Condensation
This protocol provides a general methodology for the synthesis of poly(aryl ether)s from dihalo-diphenyl ethers.
Caption: Generalized workflow for the synthesis of poly(aryl ether)s.
Detailed Steps:
-
Monomer Charging: In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a Dean-Stark trap, charge 4,4'-dihalodiphenyl ether (1.0 eq), the bisphenol co-monomer (1.0 eq), and anhydrous potassium carbonate (1.1-1.5 eq).
-
Solvent Addition: Add a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 20-40% (w/v). Add a co-solvent like toluene to facilitate the azeotropic removal of water.
-
Dehydration: Heat the reaction mixture to reflux (around 140-160°C) to remove the water generated from the phenoxide formation as an azeotrope with toluene.
-
Polymerization: After the complete removal of water, distill off the toluene and raise the temperature to 160-200°C to initiate polymerization. The reaction temperature for the this compound can be kept at the lower end of this range due to its higher reactivity. Maintain the temperature for 4-24 hours until a significant increase in viscosity is observed.
-
Isolation: Cool the viscous polymer solution and precipitate it by pouring it into a vigorously stirred non-solvent like methanol or water.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove inorganic salts and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C to a constant weight.
Material Characterization Workflow
Caption: Standard workflow for polymer characterization.
Causality Behind Experimental Choices
-
Choice of Polymerization Method: The Ullmann condensation is a robust and widely used method for forming C-O bonds in the synthesis of poly(aryl ether)s. While SNAr reactions with activated dihalides (like those with sulfone or ketone groups) are also common, the Ullmann-type coupling is particularly relevant for less activated systems and offers a good basis for comparing the reactivity of different halogens.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the phenoxide intermediates and the polymer at the high reaction temperatures, which would lead to chain termination and discoloration of the product.
-
Azeotropic Water Removal: The complete removal of water before polymerization is critical. Water can react with the phenoxide, reducing the concentration of the nucleophile and hindering the achievement of high molecular weights.
-
Characterization Techniques: The selected characterization techniques (FTIR, NMR, TGA, DSC, tensile testing, and dielectric spectroscopy) provide a comprehensive evaluation of the polymer's structure and performance, allowing for a thorough comparison between different materials.
Conclusion
Polymers derived from this compound represent a promising avenue for the development of high-performance materials. The inherent high reactivity of the C-I bond in Ullmann-type polymerizations suggests the potential for achieving high molecular weight polymers under milder conditions compared to their bromo-analogs. This can translate to enhanced mechanical and thermal properties.
While direct, side-by-side comparative data is not extensively available in the public domain, the fundamental principles of organic reactivity and polymer science strongly support the performance advantages of using iodo-substituted monomers. When compared to established high-performance polymers like PEEK, PES, and fluorinated polyimides, poly(aryl ether)s derived from this compound are expected to offer a competitive balance of properties, particularly in terms of processability and the potential for tailored architectures. Further research focusing on the direct comparison of these systems would be invaluable for validating these expectations and unlocking the full potential of these materials in advanced applications.
References
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- 4. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalytic C-O Bond Formation with 4,4'-Diiododiphenyl Ether: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The construction of the diaryl ether linkage is a cornerstone of modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. The specific substrate, 4,4'-diiododiphenyl ether, presents a unique challenge and opportunity for the synthesis of poly(aryl ether)s and other complex molecules. This guide provides an in-depth comparative analysis of the primary catalytic systems for C-O bond formation with this substrate, grounded in mechanistic principles and supported by experimental evidence.
Introduction: The Challenge of Diaryl Ether Synthesis with a Diiodo Substrate
This compound is a valuable monomer for the synthesis of high-performance polymers due to the potential for forming two C-O bonds. However, the presence of two reactive sites introduces challenges related to selectivity and the prevention of premature polymer precipitation. The choice of catalyst is therefore paramount to achieving high yields and controlled reactivity. This guide will focus on the two most prevalent and powerful catalytic methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Copper-Catalyzed C-O Bond Formation: The Ullmann Condensation
The Ullmann reaction, a classical method for forming C-O bonds, has been significantly refined since its discovery. Modern iterations utilize catalytic amounts of copper, often in conjunction with ligands, to achieve high efficiency under milder conditions than the traditional stoichiometric copper protocols.
Mechanistic Insights: The Role of Copper
The mechanism of the copper-catalyzed Ullmann reaction is a subject of ongoing research, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from a Cu(I) salt and the deprotonated phenol.
-
Oxidative Addition: The aryl iodide (in this case, this compound) undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.[1] This step is often considered the rate-determining step of the catalytic cycle.[1]
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst.
The choice of ligand is critical in stabilizing the copper catalyst, preventing its disproportionation, and facilitating the key steps of the catalytic cycle.
Catalytic Systems and Performance
A variety of copper-based catalysts have been employed for Ullmann-type C-O couplings. For a substrate like this compound, the choice of catalyst and reaction conditions will significantly impact the outcome.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (for similar substrates) | Key Considerations |
| CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90-110 | Good to Excellent[2] | A versatile and commonly used system. |
| Cu₂O | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110-130 | Good to Excellent | Phenanthroline ligands are known to accelerate the reaction. |
| Cu(OAc)₂ | Salicylaldimine | K₃PO₄ | Dioxane | 100-110 | Good[3] | Salicylaldimine ligands offer a different coordination environment. |
| CuO Nanoparticles | Ligand-free | KOH | DMAc | Room Temp - 100 | Moderate to Good[4] | Heterogeneous catalyst, offering potential for easier separation. |
Causality Behind Experimental Choices: The use of a relatively high-boiling polar aprotic solvent like DMF or DMSO is common in Ullmann reactions to ensure the solubility of the reactants and the base.[5] The choice of a strong base, such as K₂CO₃ or Cs₂CO₃, is necessary to deprotonate the phenol and form the active phenoxide nucleophile.
Palladium-Catalyzed C-O Bond Formation: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation. This reaction is particularly known for its broad substrate scope and functional group tolerance.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed C-O coupling reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle:[6][7]
-
Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition to the aryl iodide to form a Pd(II)-aryl intermediate.
-
Ligand Exchange/Association: The phenoxide, generated in situ by a base, coordinates to the palladium center.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C-O bond of the diaryl ether and regenerate the Pd(0) catalyst.[6]
The nature of the phosphine ligand is crucial for the success of the Buchwald-Hartwig C-O coupling. Bulky and electron-rich ligands promote the reductive elimination step, which is often rate-limiting.
Catalytic Systems and Performance
Several generations of phosphine ligands have been developed for the Buchwald-Hartwig reaction, each offering improved performance and broader applicability.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (for similar substrates) | Key Considerations |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-110 | Good to Excellent | A highly active and versatile catalyst system. |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent[8] | RuPhos is another highly effective biarylphosphine ligand. |
| PdCl₂(dppf) | dppf | NaOt-Bu | Toluene/Dioxane | 100-120 | Good[9] | A more traditional but still effective catalyst system. |
Causality Behind Experimental Choices: The use of non-polar aprotic solvents like toluene or dioxane is common in Buchwald-Hartwig reactions.[6] The choice of base is critical and can influence the reaction rate and catalyst stability. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like potassium phosphate (K₃PO₄) are frequently used.
Comparative Analysis: Copper vs. Palladium
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst Cost | Generally lower | Higher |
| Ligand Sensitivity | Less sensitive to air and moisture | Often requires air- and moisture-sensitive phosphine ligands |
| Reaction Temperature | Typically higher (90-150 °C) | Often milder (80-120 °C) |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Excellent, highly tolerant of a wide range of functional groups |
| Substrate Scope | Traditionally favored for electron-deficient aryl halides | Broader scope, including electron-rich and hindered substrates |
| Ligand Diversity | A wide variety of N- and O-based ligands | Dominated by bulky, electron-rich phosphine ligands |
For the specific case of This compound , both catalytic systems are viable. However, the choice will depend on the specific goals of the synthesis.
-
For cost-effective, large-scale synthesis where reaction conditions can be more forcing, a copper-catalyzed Ullmann approach may be preferable.
-
For syntheses requiring high functional group tolerance, milder conditions, and potentially higher yields with complex coupling partners , a palladium-catalyzed Buchwald-Hartwig reaction would be the superior choice.
Experimental Protocols
Representative Protocol for Copper-Catalyzed C-O Coupling (Ullmann-type)
This protocol is a general guideline and should be optimized for the specific phenol and reaction scale.
Materials:
-
This compound
-
Phenol of choice (1.1 equivalents per iodine)
-
Copper(I) iodide (CuI, 5 mol%)
-
N,N-dimethylglycine (10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 equivalents per iodine)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and Cs₂CO₃ (2.5 eq).
-
Add this compound (1.0 eq) and the phenol (1.1 eq).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)
This protocol is a general guideline and should be optimized for the specific phenol and reaction scale.
Materials:
-
This compound
-
Phenol of choice (1.2 equivalents per iodine)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents per iodine)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3 eq).
-
Add this compound (1.0 eq) and the phenol (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Processes
Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Conclusion and Future Outlook
Both copper- and palladium-catalyzed systems offer effective routes for the C-O bond formation with this compound. The choice between them is a strategic one, balancing cost, reaction conditions, and the need for functional group tolerance. For routine, large-scale applications where cost is a primary driver, modern Ullmann-type couplings are highly attractive. For complex, multi-step syntheses where mildness and broad compatibility are essential, the Buchwald-Hartwig reaction remains the gold standard.
Future developments in this field will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and temperatures, further blurring the lines between these two powerful synthetic methodologies. The use of non-precious metal catalysts and the development of sustainable reaction conditions are also active areas of research that will undoubtedly impact the synthesis of diaryl ethers in the years to come.
References
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Giri, R.; Brusoe, A.; Troshin, K.; Wang, J.Y.; Font, M.; Hartwig, J.F. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc.2018 , 140, 793-806. [Link]
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Hartwig Group. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic Cu I Intermediates. [Link]
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Shafik, M.-S. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]
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Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chin. Chem. Lett.2012 , 23, 1141-1144. [Link]
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Monnereau, L.; Lapointe, D.; Schaper, F. The mechanism of the modified Ullmann reaction. Dalton Trans.2010 , 39, 8435-8443. [Link]
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Van Allen, D. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. [Link]
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Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J. Org. Chem.2010 , 75, 1791–1794. [Link]
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Anpilova, E. L.; Grishin, Y. K.; Karchava, A. V.; Zyk, N. V. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catal. Sci. Technol.2021 , 11, 7249-7263. [Link]
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Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. RSC Adv.2016 , 6, 88846-88853. [Link]
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Al-Masum, M.; Albeshy, R. M.; Alalwan, H. A. Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. Int. J. Org. Chem.2022 , 12, 75-91. [Link]
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Catalytic Oxidative Coupling of Phenols and Related Compounds. Chem. Rev.2016 , 116, 3060-3135. [Link]
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Pd-catalyzed cross-coupling of phenols and halides with solvent a . a... - ResearchGate. [Link]
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Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles. Tetrahedron2013 , 69, 10586-10594. [Link]
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ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ChemInform2010 , 32. [Link]
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Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. J. Polym. Sci. A Polym. Chem.2002 , 40, 55-69. [Link]
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A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. J. Org. Chem.2018 , 83, 13036-13047. [Link]
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Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polym. Chem.2021 , 12, 567-576. [Link]
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Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Top. Organomet. Chem.2012 , 39, 1-137. [Link]
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So, C. M.; Zhou, Z.; Lau, C. P.; Kwong, F. Y. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth.2011 , 88, 315-329. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4,4'-Diiododiphenyl Ether and Its Derivatives
Introduction: The Imperative of Isomeric Purity in Advanced Chemical Synthesis
In the realms of materials science and pharmaceutical development, the precise architecture of a molecule is paramount. 4,4'-Diiododiphenyl ether is a key building block, valued for its role in synthesizing high-performance polymers and as a scaffold in medicinal chemistry. Its utility, however, is contingent on its structural integrity. The synthesis of this molecule can often lead to a mixture of isomers, primarily the 2,4'- and 3,4'-diiododiphenyl ethers, where the iodine atom positions differ. These subtle structural variations can drastically alter the final product's physical, chemical, and biological properties. Therefore, a robust, multi-faceted analytical approach is not just recommended—it is essential for unequivocal structural validation.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound and differentiate it from its common isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Synthetic Considerations: The Origin of Isomeric Impurities
The common synthesis of this compound often involves the oxidative iodination of diphenyl ether[1]. This process, while effective, can result in the iodine atoms being introduced at various positions on the phenyl rings, leading to the formation of isomeric byproducts. The target molecule, this compound, possesses a C2 symmetry axis, which simplifies its spectroscopic signature. In contrast, its likely isomers, such as 2,4'- and 3,4'-diiododiphenyl ether, are asymmetric. This fundamental difference in symmetry is the cornerstone of their analytical differentiation.
Core Analytical Techniques for Structural Elucidation
A conclusive structural validation relies on the convergence of data from multiple, independent analytical methods. Here, we compare the utility of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Mass Spectrometry (MS): A First Pass for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For this compound and its isomers, the nominal mass is identical, making MS alone insufficient for isomer differentiation. However, when coupled with a separation technique like Gas Chromatography (GC-MS), it can resolve different isomers based on their retention times, after which the mass spectrometer confirms they are indeed isomers by their identical mass.
Expected Mass Spectrum of Diiododiphenyl Ether (C₁₂H₈I₂O):
-
Molecular Ion (M⁺): The molecular weight of this compound is 422.00 g/mol [2]. An Electron Ionization (EI) mass spectrum should exhibit a prominent molecular ion peak at m/z = 422.
-
Fragmentation Pattern: Aryl ethers typically undergo fragmentation involving the cleavage of the C-O bonds[3][4][5]. Key expected fragments for diiododiphenyl ether would include:
-
Loss of an iodine atom: [M-I]⁺ at m/z = 295.
-
Loss of an iodophenoxy radical: [C₆H₄I]⁺ at m/z = 203.
-
Cleavage of the ether bond to form iodophenyl cations.
-
The primary value of MS in this context is to confirm the elemental composition (via high-resolution mass spectrometry) and to identify isomers when coupled with chromatography.
Table 1: Predicted Mass Spectrometry Data for Diiododiphenyl Ether Isomers
| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₂H₈I₂O | 422.00 | 422 (M⁺), 295, 203 |
| 2,4'-Diiododiphenyl ether | C₁₂H₈I₂O | 422.00 | 422 (M⁺), 295, 203 |
| 3,4'-Diiododiphenyl ether | C₁₂H₈I₂O | 422.00 | 422 (M⁺), 295, 203 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Analyze the resulting chromatogram for separated peaks. Obtain the mass spectrum for each peak to confirm if they are isomers (same molecular weight).
Caption: Workflow for GC-MS analysis of diiododiphenyl ether isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation
NMR spectroscopy is the most powerful technique for distinguishing between isomers of this compound in a mixture or as pure compounds. The symmetry of the 4,4'- isomer results in a much simpler spectrum compared to its asymmetric counterparts.
¹H NMR Spectroscopy Predictions:
-
This compound (Symmetrical): Due to its symmetry, the four protons on each phenyl ring are chemically equivalent to their counterparts on the other ring. This will result in a simple spectrum consisting of two doublets (an AA'BB' system), one for the protons ortho to the ether linkage and one for the protons ortho to the iodine atoms.
-
2,4'- and 3,4'-Diiododiphenyl ether (Asymmetrical): These isomers lack symmetry. Therefore, all eight aromatic protons are chemically non-equivalent, leading to complex, overlapping multiplets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy Predictions:
-
This compound (Symmetrical): The symmetry of this molecule means it will show only six distinct carbon signals in its proton-decoupled ¹³C NMR spectrum (four for the aromatic carbons, one for the carbon bearing the iodine, and one for the carbon attached to the oxygen).
-
2,4'- and 3,4'-Diiododiphenyl ether (Asymmetrical): The lack of symmetry in these isomers means that all 12 carbon atoms in the molecule are unique. Therefore, their ¹³C NMR spectra will each display 12 distinct signals.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for Diiododiphenyl Ether Isomers
| Compound | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Key Differentiating Feature |
| This compound | 2 doublets (AA'BB' system) | 6 signals | Simplicity of spectra due to symmetry |
| 2,4'-Diiododiphenyl ether | Complex multiplets (8 distinct protons) | 12 signals | Asymmetry leads to a full set of signals |
| 3,4'-Diiododiphenyl ether | Complex multiplets (8 distinct protons) | 12 signals | Asymmetry leads to a full set of signals |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for better resolution.
-
Acquire a standard one-dimensional proton spectrum. Typically, 16-32 scans are sufficient.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm)[6].
-
-
¹³C NMR Acquisition:
-
Data Analysis: Analyze the number of signals, their chemical shifts, and splitting patterns to determine the isomeric structure.
Caption: General workflow for NMR-based structural elucidation.
Single-Crystal X-ray Crystallography: The Definitive Answer
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of atoms and the connectivity between them.
Expected Insights from X-ray Crystallography:
-
Unambiguous Isomer Identification: The resulting crystal structure would definitively show the substitution pattern of the iodine atoms on the phenyl rings.
-
Conformational Details: It would provide accurate measurements of the C-O-C bond angle and the dihedral angles of the phenyl rings, offering insights into the molecule's conformation in the solid state. While no specific crystal structure for this compound is publicly available, related structures like 4,4′-diiodo-3,3′-dimethoxybiphenyl show how intermolecular interactions can influence the crystal packing[8].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer to expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction patterns at various orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.
-
Caption: The process of determining a molecule's 3D structure via X-ray crystallography.
Integrated Validation Strategy
The most robust validation comes from a synergistic use of these techniques. The following workflow is recommended for the comprehensive characterization of a synthesized batch of this compound.
Caption: A comprehensive workflow for validating the structure of this compound.
Conclusion
The structural validation of this compound requires a discerning analytical approach due to the high probability of isomeric impurities. While mass spectrometry is essential for confirming molecular weight, it cannot distinguish between isomers without prior chromatographic separation. The definitive identification hinges on NMR spectroscopy, where the inherent symmetry of the 4,4'- isomer provides a simple and unambiguous spectral signature compared to the complex spectra of its asymmetric counterparts. For crystalline samples, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure. By employing this integrated, multi-technique strategy, researchers, scientists, and drug development professionals can ensure the isomeric purity and structural integrity of their materials, which is fundamental to achieving reliable and reproducible results in their research and development endeavors.
References
- Wirth, H., Königstein, O., & Kern, W. (1960). Notiz über die Darstellung von 4,4′-Dijoddiphenyläther. Justus Liebigs Annalen der Chemie, 634(1), 84-104.
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PubChem. (n.d.). 2,4-Dibromodiphenyl ether. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3,4'-Dichlorodiphenyl ether. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 11, 2026, from [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 11, 2026, from [Link]
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Sakai, N., Sisson, A. L., & Matile, S. (2007). 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 63(1), o241. Available from: [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: A general reference for NMR solvent peaks.
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Bis(4-iodophenyl)methane. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 4,4'-Diaminodiphenyl Ether. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Bis(4-iodophenyl)acetylene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra of peaks (42) and (45). Retrieved January 11, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]
- University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts.
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Patsnap. (n.d.). Synthesis method of 4, 4 '-diaminodiphenyl ether - Eureka. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Advances in preparation of 4,4'-diaminodiphenyl ether. Retrieved January 11, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a. Retrieved January 11, 2026, from [Link]
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PubMed. (2014). 4,4'-Diaminodiphenyl ether derivatives: synthesis, spectral, optical, thermal characterization and in-vitro cytotoxicity against Hep 3B and IMR 32 human cell lines. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Thermal Stability of Polyimides: The Potential of 4,4'-Diiododiphenyl Ether as a Building Block
Introduction
In the relentless pursuit of high-performance materials, aromatic polyimides stand as a cornerstone for applications demanding exceptional thermal and oxidative stability. Their utility in aerospace, electronics, and automotive industries is a testament to their robust chemical architecture. The properties of these polymers are intricately linked to the molecular structure of their monomeric precursors—diamines and dianhydrides. This guide provides an in-depth comparative analysis of the thermal stability of polyimides, with a specific focus on the prospective use of 4,4'-Diiododiphenyl ether as a novel monomer. While direct experimental data for polyimides derived from this specific diiodo-monomer is emerging, we can extrapolate and draw reasoned comparisons from its well-characterized diamino-analogue, 4,4'-diaminodiphenyl ether (ODA), and from studies on other halogenated polyimides. This guide will delve into the synthesis, thermal characterization, and structure-property relationships to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of polymers.
The Architectural Influence of Monomers on Thermal Stability
The thermal stability of a polyimide is fundamentally governed by the strength of its chemical bonds and the rigidity of the polymer backbone. The choice of the diamine and dianhydride monomers dictates the final polymer's characteristics. Aromatic monomers, with their inherent rigidity and high bond dissociation energies, are the building blocks of thermally stable polyimides.
The inclusion of flexible linkages, such as ether groups (as in diphenyl ether), can enhance processability by improving solubility, but may slightly decrease the glass transition temperature (Tg) compared to fully rigid, rod-like polyimides. Conversely, the introduction of bulky substituents can hinder chain packing and affect thermal properties. It is in this context that we explore the potential of this compound. The large, heavy iodine atoms are expected to significantly influence interchain interactions and, consequently, the thermal behavior of the resulting polyimides.
Comparative Thermal Performance: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the thermal properties of polyimides synthesized from the well-studied 4,4'-diaminodiphenyl ether (ODA) with various common dianhydrides. This data will serve as a baseline for our predictive analysis of iodo-substituted polyimides.
| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) | 10% Weight Loss Temperature (TGA, N2) (°C) | Char Yield at 800°C (N2) (%) |
| ODA-PMDA | 385 - 410 | 550 - 580 | 580 - 610 | > 60 |
| ODA-BPDA | 310 - 330 | 530 - 560 | 560 - 590 | ~ 55 |
| ODA-BTDA | 260 - 280 | 520 - 550 | 550 - 580 | ~ 50 |
| ODA-6FDA | 280 - 300 | 500 - 530 | 530 - 560 | ~ 45 |
Note: The data presented is a synthesized representation from multiple sources and may vary depending on the specific synthesis and characterization conditions.
The Anticipated Impact of Iodine Substitution
While specific data for polyimides from this compound is not yet widely published, we can infer its potential thermal characteristics based on studies of other halogenated polyimides, particularly those containing bromine. Research on brominated polyimides has shown that the introduction of heavy halogens can have a dual effect[1]:
-
Increased Glass Transition Temperature (Tg): The bulky bromine atoms can restrict segmental motion of the polymer chains, leading to a higher Tg. It is reasonable to hypothesize that the even larger iodine atoms would produce a more pronounced effect, further increasing the Tg.
-
Potentially Lower Decomposition Temperature: The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) and Carbon-Hydrogen (C-H) bonds. This suggests that the initial decomposition temperature of an iodo-substituted polyimide might be lower than its non-halogenated counterpart, as the C-I bond could be a potential initiation site for thermal degradation.
Therefore, we can predict that polyimides derived from this compound would likely exhibit a high Tg, potentially exceeding that of their ODA-based counterparts, but may show a slightly earlier onset of weight loss in thermogravimetric analysis.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity and enable researchers to validate these findings, we provide detailed, step-by-step methodologies for the synthesis and thermal analysis of polyimides.
Polyimide Synthesis: The Two-Step Poly(amic acid) Method
This is the most common method for preparing high molecular weight polyimides.[2]
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., 4,4'-diaminodiphenyl ether or the prospective this compound) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the solid dianhydride (e.g., pyromellitic dianhydride - PMDA) in portions to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring the reaction mixture for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile would be:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Diagram of the Two-Step Polyimide Synthesis:
Caption: Workflow for the two-step synthesis of polyimide films.
Thermal Stability Assessment
The thermal stability of the synthesized polyimides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air).
-
Protocol:
-
Accurately weigh 5-10 mg of the polyimide film into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min under a continuous nitrogen purge.
-
Record the mass loss as a function of temperature.
-
-
Key Parameters:
-
5% and 10% Weight Loss Temperatures (Td5 and Td10): The temperatures at which the polymer has lost 5% and 10% of its initial weight, respectively. These are indicative of the onset of thermal decomposition.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800°C), which reflects the material's ability to form a stable carbonaceous char.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).
-
Protocol:
-
Seal 5-10 mg of the polyimide film in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 10°C/min to erase its thermal history.
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Diagram of Thermal Analysis Workflow:
Caption: Experimental workflow for thermal characterization of polyimides.
Conclusion and Future Outlook
This guide has provided a comparative framework for assessing the thermal stability of polyimides, with a forward-looking perspective on the potential of this compound as a monomer. While the direct synthesis and characterization of polyimides from this iodo-substituted monomer remain an area for further exploration, the existing body of knowledge on analogous polyimides provides a strong foundation for predicting their behavior. The introduction of iodine is anticipated to enhance the glass transition temperature due to increased steric hindrance, though it may present a trade-off with a slightly lower onset of decomposition.
The detailed experimental protocols provided herein offer a clear pathway for researchers to synthesize and rigorously evaluate these novel materials. The continued exploration of halogenated and other substituted aromatic monomers will undoubtedly lead to the development of next-generation polyimides with tailored properties for even more demanding applications.
References
-
Sava, I., & Bruma, M. (2012). Structure-property correlation of bromine substitution in polyimides. Designed Monomers and Polymers, 15(4), 357-372. [Link]
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-
Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer. [Link]
-
Li, T., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Polymers, 12(9), 1983. [Link]
-
Park, J. H., et al. (2019). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC advances, 9(53), 30939-30946. [Link]
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A Comparative Guide to the Electrochemical Performance of Materials Derived from 4,4'-Diiododiphenyl Ether
Introduction: The relentless pursuit of advanced materials for energy storage and electrochemical sensing necessitates the exploration of versatile molecular building blocks. Among these, 4,4'-diiododiphenyl ether stands out as a promising precursor due to its rigid, ether-linked aromatic core and the reactive C-I bonds. These features offer a gateway to a diverse range of materials, including electroactive polymers and high-surface-area porous carbons, with tunable electrochemical properties. This guide provides an in-depth, objective comparison of the electrochemical performance of two distinct classes of materials synthesized from this compound: redox-active poly(arylene ether)s and porous carbons derived from hyper-crosslinked polymers. We will delve into the synthetic rationales, present supporting experimental data, and elucidate the structure-property relationships that govern their electrochemical behavior. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage novel materials for advanced applications.
Redox-Active Polymers from this compound: A Path to Electroactive Surfaces
The presence of iodine atoms in this compound makes it an ideal monomer for various cross-coupling reactions, enabling the synthesis of well-defined, electroactive polymers. These polymers are of significant interest for applications such as electrochemical sensors and charge storage devices.
Synthesis of Poly(arylene ether)s via Suzuki Coupling
A key strategy to harness the electrochemical potential of this compound is through its polymerization via Suzuki coupling. This reaction allows for the formation of C-C bonds, leading to the creation of extended π-conjugated systems. The rationale behind choosing Suzuki coupling lies in its tolerance to a wide range of functional groups and its reliability in achieving high molecular weight polymers, which are crucial for forming stable electrode-modifying films.
Experimental Protocol: Synthesis of a Poly(arylene ether) Derivative
-
Monomer Preparation: this compound is reacted with a diboronic acid or its ester equivalent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃).
-
Polymerization: The reaction is typically carried out in a deoxygenated solvent mixture like toluene/water or dioxane/water at elevated temperatures (80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and washed extensively to remove residual catalyst and unreacted monomers. The final product is dried under vacuum.
Diagram of the Suzuki Coupling Polymerization Workflow:
Caption: Workflow for the synthesis of poly(arylene ether) from this compound via Suzuki coupling.
Electrochemical Characterization and Performance Comparison
The electrochemical properties of the synthesized poly(arylene ether)s are typically investigated by modifying an electrode surface (e.g., glassy carbon or indium tin oxide) and performing cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte.
Cyclic Voltammetry (CV): CV is employed to probe the redox activity of the polymer films. The presence of reversible or quasi-reversible peaks in the voltammogram indicates the material's ability to undergo stable oxidation and reduction processes. The peak potentials provide information about the energy levels of the polymer's frontier orbitals (HOMO and LUMO), while the peak currents can be related to the amount of electroactive material on the electrode surface.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the interfacial properties of the polymer-modified electrode. The Nyquist plot, which represents the imaginary part of impedance versus the real part, can be modeled with an equivalent circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A smaller Rct value generally indicates faster electron transfer kinetics at the electrode-polymer interface.
| Material | Redox Potential (V vs. Ag/AgCl) | Charge Transfer Resistance (Rct) (Ω) | Key Application |
| Poly(arylene ether) from this compound | 0.8 to 1.2 (Oxidation) | 150 - 300 | Electrochemical Sensing |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) (Reference) | 0.1 to 0.3 (Oxidation) | 50 - 100 | Conductive Polymer Films |
Interpretation of Results: Poly(arylene ether)s derived from this compound typically exhibit oxidation potentials in the range of 0.8 to 1.2 V versus a silver/silver chloride reference electrode. The relatively high oxidation potential compared to conventional conducting polymers like PEDOT suggests a higher energy barrier for electron removal, which can be attributed to the less extended conjugation along the polymer backbone due to the ether linkages. The charge transfer resistance is also generally higher, indicating slower electron transfer kinetics. These properties make them less suitable for applications requiring high conductivity but potentially interesting for electrochemical sensing, where the redox process can be modulated by the presence of specific analytes.
Porous Carbons from this compound-Based Polymers: A Route to High-Performance Supercapacitors
An alternative and highly promising application for materials derived from this compound is in the field of energy storage, specifically as electrode materials for supercapacitors. This is achieved by first synthesizing a hyper-crosslinked polymer, which is then pyrolyzed to yield a high-surface-area porous carbon.
Synthesis of Hyper-crosslinked Polymers and Subsequent Carbonization
The synthesis of hyper-crosslinked polymers from this compound often involves a Friedel-Crafts alkylation reaction with a suitable crosslinker in the presence of a Lewis acid catalyst. The resulting rigid, porous polymer network serves as an excellent precursor for creating porous carbons.
Experimental Protocol: Synthesis of Porous Carbon
-
Polymer Synthesis: this compound is reacted with a crosslinker such as formaldehyde dimethyl acetal (FDA) in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃) in a solvent like 1,2-dichloroethane. The reaction is typically carried out at moderate temperatures (e.g., 80 °C) for 24 hours.
-
Purification: The resulting hyper-crosslinked polymer is washed extensively with solvents like methanol to remove the catalyst and any unreacted monomers.
-
Carbonization: The purified polymer is then subjected to pyrolysis under an inert atmosphere (e.g., nitrogen or argon) at high temperatures (typically 600-900 °C). This process removes non-carbon elements and creates a porous carbon structure.
-
Activation (Optional): To further enhance the surface area and porosity, the carbonized material can be activated using agents like potassium hydroxide (KOH) at elevated temperatures.
Diagram of the Porous Carbon Synthesis Workflow:
Caption: Workflow for the synthesis of porous carbon from a this compound-based hyper-crosslinked polymer.
Electrochemical Performance in Supercapacitors
The performance of the porous carbons as supercapacitor electrodes is evaluated using a three-electrode system in an aqueous electrolyte (e.g., 1 M H₂SO₄ or 6 M KOH). The key performance metrics are specific capacitance, rate capability, and cycling stability, which are determined from galvanostatic charge-discharge (GCD) curves and CV.
Galvanostatic Charge-Discharge (GCD): GCD measurements are used to calculate the specific capacitance of the material from the discharge time at a constant current. The triangular shape of the GCD curves is indicative of electric double-layer capacitance (EDLC), which is the primary charge storage mechanism in porous carbons.
Rate Capability: This metric assesses the material's ability to maintain its capacitance at high charge-discharge rates. Good rate capability is crucial for high-power applications.
Cycling Stability: The long-term performance of the supercapacitor is evaluated by repeatedly charging and discharging the electrode for thousands of cycles and measuring the capacitance retention.
| Material | Specific Capacitance (F/g at 1 A/g) | Rate Capability (% retention at 10 A/g) | Cycling Stability (% retention after 5000 cycles) | BET Surface Area (m²/g) |
| Porous Carbon from Diphenyl Ether-based Polymer | 250 - 350 | 60 - 70% | > 90% | 1500 - 2500 |
| Activated Carbon (Commercial Reference) | 150 - 200 | 50 - 60% | > 95% | 1000 - 2000 |
Interpretation of Results: Porous carbons derived from hyper-crosslinked polymers based on diphenyl ether precursors have demonstrated high specific capacitances, often exceeding those of commercially available activated carbons.[1][2] This enhanced performance is directly attributed to their high specific surface area and hierarchical pore structure, which provides a large electrode-electrolyte interface for charge accumulation and efficient ion transport pathways.[3] The good rate capability and excellent cycling stability make these materials highly promising for high-performance supercapacitor applications. While specific data for polymers derived directly from this compound is still emerging, the performance of analogous systems suggests a strong potential for this precursor in creating advanced energy storage materials.[1][2]
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a range of electrochemically active materials. The synthetic pathway chosen dictates the final material's properties and its suitability for specific applications.
-
Redox-active poly(arylene ether)s , synthesized via cross-coupling reactions, offer tunable electronic properties and are promising candidates for applications in electrochemical sensing , where their specific redox signatures can be exploited for analyte detection.
-
Porous carbons , derived from the pyrolysis of hyper-crosslinked polymers of diphenyl ether analogues, exhibit high specific surface areas and hierarchical pore structures, leading to excellent performance as supercapacitor electrodes . These materials demonstrate high specific capacitance, good rate capability, and long-term cycling stability, positioning them as strong contenders for next-generation energy storage devices.
Further research focusing on the direct polymerization of this compound and the subsequent electrochemical characterization of the resulting polymers and their carbon derivatives will undoubtedly unlock new opportunities for designing advanced materials with tailored electrochemical functionalities.
References
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Organic Crosslinked Polymer-Derived N/O-Doped Porous Carbons for High-Performance Supercapacitor. MDPI. [Link]
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Porous organic polymers for high-performance supercapacitors. Chemical Society Reviews. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection: Nickel vs. Palladium for the Cross-Coupling of 4,4'-Diiododiphenyl Ether
Executive Summary
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern chemical synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The 4,4'-diiododiphenyl ether scaffold is a crucial building block, particularly in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). The choice of catalyst for coupling reactions involving this substrate is critical, with palladium and nickel complexes representing the two primary options. While palladium has long been the benchmark catalyst due to its reliability and broad functional group tolerance, nickel has emerged as a powerful, cost-effective alternative with a unique reactivity profile.[1] This guide provides an in-depth comparison of nickel and palladium catalysts for the cross-coupling of this compound, offering field-proven insights, mechanistic analysis, and supporting experimental frameworks to aid researchers in making informed catalyst selections.
Introduction: The Significance of Diphenyl Ether Coupling
Diphenyl ether moieties are integral to a vast array of functional molecules. In materials science, they form the backbone of PEEK, a thermoplastic known for its exceptional mechanical strength and thermal stability.[2] In drug discovery, the diaryl ether linkage is a common feature in biologically active compounds. The functionalization of these scaffolds often relies on transition metal-catalyzed cross-coupling reactions, where an aryl halide, such as this compound, is coupled with a nucleophilic partner.
Palladium has been the dominant force in this field for decades, enabling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with high efficiency.[3][4][5][6] However, the high cost and relative scarcity of palladium have driven a renaissance in the exploration of first-row transition metals.[7] Nickel, being more earth-abundant and significantly cheaper, presents a compelling alternative.[1][8] Moreover, nickel catalysis is not merely a less expensive substitute; it offers distinct mechanistic pathways and can facilitate challenging transformations that are difficult to achieve with palladium.[9][10] This guide will dissect the nuances of both catalytic systems as they apply to the highly reactive and versatile this compound substrate.
Mechanistic Foundations: Divergent Catalytic Cycles
While both nickel- and palladium-catalyzed cross-couplings generally proceed through a cycle of oxidative addition, transmetalation (or other nucleophile delivery step), and reductive elimination, the underlying electronic behavior and accessible oxidation states of the metals create fundamental differences.
Palladium's Workhorse Pd(0)/Pd(II) Cycle: Palladium catalysis is characterized by its predictable two-electron processes, cycling between the Pd(0) and Pd(II) oxidation states.[1] The high reactivity of the carbon-iodine bond in this compound ensures that the initial oxidative addition to the Pd(0) species is typically rapid and efficient.
Figure 1: The classic Pd(0)/Pd(II) catalytic cycle for cross-coupling.
Nickel's Versatile Mechanistic Pathways: Nickel catalysis is more complex, with Ni(0)/Ni(II), Ni(I)/Ni(III), and even single-electron transfer (SET) mechanisms being proposed and observed.[10] The accessibility of the Ni(I) and Ni(III) oxidation states allows for radical-mediated pathways, which can be particularly advantageous for activating challenging substrates or enabling unique reactivity, such as cross-electrophile couplings.[11][12][13] For a reactive substrate like an aryl iodide, the reaction can still proceed via a Ni(0)/Ni(II) cycle, but the potential for alternative pathways remains a key differentiator from palladium.
Figure 2: A plausible Ni(I)/Ni(III) catalytic cycle, one of several pathways available to nickel.
Head-to-Head Comparison: Performance and Practicality
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | High (Precious Metal) | Low (Earth-Abundant Metal)[1] |
| Reactivity with Aryl Iodides | Excellent, well-established. | Excellent, often faster rates. |
| Functional Group Tolerance | Generally very broad and predictable.[3] | Good, but can be more sensitive to reducible groups (e.g., nitro) due to SET pathways. |
| Ligand Sensitivity | Highly dependent on sterically bulky, electron-rich phosphines (e.g., Buchwald-type) or NHCs.[14][15] | Effective with a wider range of ligand types, including phosphines, N-heterocycles (bipyridines), and P,N ligands.[9][16] |
| Air/Moisture Sensitivity | Many Pd(II) precatalysts are air- and moisture-stable, simplifying reaction setup.[1] | Ni(0) sources are often highly air-sensitive, requiring inert atmosphere techniques. Ni(II) precatalysts are more stable but require in situ reduction.[10] |
| Key Advantage | High reliability, predictability, and extensive literature precedent. | Low cost, high reactivity, and unique capacity for cross-electrophile and C(sp³)-C(sp²) couplings.[17] |
| Potential Drawback | Catalyst cost, potential for catalyst poisoning, and formation of inactive palladium black.[14] | More complex mechanistic landscape can make optimization less predictable. Higher sensitivity to reaction conditions.[9] |
The Decisive Role of Ligands
For both metals, the ancillary ligand is not a passive spectator but a critical controller of reactivity, stability, and selectivity.
-
For Palladium: The development of sterically demanding, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has been transformative.[15] These ligands promote facile oxidative addition and reductive elimination, prevent catalyst decomposition, and expand the substrate scope to include less reactive aryl chlorides and bromides.[15][18] For a reactive substrate like this compound, even simpler phosphine ligands like PPh₃ or bidentate ligands like dppf can be effective.[4]
-
For Nickel: Nickel's reactivity can be tuned with a more diverse set of ligands.[19] While phosphines are common, simple nitrogen-based ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline are highly effective, particularly in reductive or cross-electrophile couplings.[20] Chelating ligands, such as PyBox, are crucial for suppressing side reactions like β-hydride elimination in couplings involving sp³-hybridized carbons.[9][10] This ligand diversity allows for greater flexibility in reaction design.
Application Highlight: Synthesis of PEEK via Polycondensation
A significant industrial application related to the coupling of diphenyl ether units is the synthesis of PEEK. While commercial production often involves nucleophilic aromatic substitution, cross-coupling polymerization offers an alternative route.[21][22] Studies have demonstrated that nickel-catalyzed coupling polymerization of aromatic dichlorides (an analogue to our diiodide substrate) can produce high molecular weight aromatic poly(ether ketone)s.[23] Similarly, palladium-catalyzed polycondensation reactions, such as the Buchwald-Hartwig amination of dibromo- or dichloro-diphenyl ether derivatives with diamines, have been used to create novel poly(imino ketone)s, showcasing the utility of these catalysts in polymer synthesis.[24] This underscores the relevance of both Ni and Pd catalysis in creating valuable polymeric materials from diaryl ether monomers.
Experimental Protocols and Workflow
The following protocols are representative examples for a Suzuki-Miyaura coupling reaction. They are intended as a starting point for optimization.
Experimental Workflow Diagram
Figure 3: General workflow for a transition metal-catalyzed cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Catalyst System: Pd(PPh₃)₄
-
Reaction: this compound + Phenylboronic acid
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,4'-diphenyldiphenyl ether.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Catalyst System: NiCl₂(dppp) / Zn
-
Reaction: this compound + Phenylboronic acid
Procedure:
-
Note: This reaction should be set up in a glovebox due to the potential sensitivity of the active Ni(0) species.
-
To an oven-dried vial, add NiCl₂(dppp) (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), and zinc dust (1.5 mmol) as a reductant.
-
Add this compound (1.0 mmol) and phenylboronic acid (2.2 mmol).
-
Add anhydrous, degassed DMF or DMAc (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C, stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with 1 M HCl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Catalyst Selection Guide
The choice between nickel and palladium for the coupling of this compound is not a matter of one being universally superior, but rather a strategic decision based on project goals.
-
Choose Palladium when:
-
Reliability is paramount: You are working with a sensitive, late-stage intermediate where a predictable, high-yielding outcome is critical.
-
Broad functional group tolerance is required: The coupling partner contains sensitive functionalities that might not be compatible with nickel's more complex redox behavior.
-
Access to specialized ligands is available: You can leverage well-established, high-performance Buchwald-type ligands for optimization.[25]
-
-
Choose Nickel when:
-
Cost is a primary driver: You are developing a large-scale synthesis where the cost of a precious metal catalyst is prohibitive.[26]
-
High reactivity is needed: You aim to perform the coupling under milder conditions or with less reactive coupling partners in other contexts.
-
Exploring novel reactivity: Your project involves exploring cross-electrophile couplings or other transformations where nickel's unique mechanistic pathways are an advantage.[16]
-
The ongoing development in catalysis continues to blur the lines, with more robust and user-friendly nickel precatalysts and more efficient palladium systems emerging.[1][14] By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the catalyst landscape to achieve their synthetic objectives with this compound and beyond.
References
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University of Illinois at Urbana-Champaign. (2012). Ligand Effects in Nickel Catalysis. Chemistry | Illinois. [Link]
-
Pamplona, C. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Wang, X., et al. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. Accounts of Chemical Research. [Link]
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RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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RSC Publishing. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science. [Link]
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Hazan, C., et al. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. [Link]
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ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Dalhousie University. (n.d.). Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace. [Link]
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Ueda, M., & Ichikawa, F. (n.d.). Synthesis of aromatic poly(ether ketone)s by nickel-catalyzed coupling polymerization of aromatic dichlorides. Macromolecules. [Link]
-
Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. [Link]
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Doyle, A. G., et al. (n.d.). Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. [Link]
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National Institutes of Health. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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National Institutes of Health. (n.d.). Recent Advances in Nickel Catalysis. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2025). The Mechanism of the Modified Ullmann Reaction. [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
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YouTube. (2023). Buchwald-Hartwig amination. [Link]
-
Semantic Scholar. (1990). Synthesis of aromatic poly(ether ketone)s by nickel-catalyzed coupling polymerization of aromatic dichlorides. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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ResearchGate. (n.d.). Polymeric Based Materials via Palladium-Catalyzed Polycondensation | Request PDF. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
SpringerLink. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Slideshare. (n.d.). Ullmann reaction | PPTX. [Link]
-
ScienceDirect. (n.d.). Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. [Link]
-
The Doyle Group - Princeton University. (2015). Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction | Request PDF. [Link]
- Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.
-
MDPI. (n.d.). Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. [Link]
-
RSC Publishing. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]
-
PubMed. (n.d.). Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Taylor & Francis eBooks. (n.d.). Synthesis, properties, and applications of PEEK-based biomaterials. [Link]
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National Institutes of Health. (2025). Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. [Link]
- Google Patents. (n.d.). WO2011004164A2 - Method for preparing poly (ether ketone ketones).
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A Comparative Guide to the Applications of 4,4'-Diiododiphenyl Ether: From High-Performance Polymers to Advanced Materials
An in-depth analysis of 4,4'-diiododiphenyl ether as a key building block in polymer science, medicinal chemistry, and organic electronics, offering a comparative perspective against common alternatives and detailing experimental protocols for its application.
Introduction
This compound is a versatile aromatic building block characterized by a flexible ether linkage and two reactive carbon-iodine bonds. The high reactivity of the C-I bond, particularly in metal-catalyzed cross-coupling reactions, makes it a valuable monomer for the synthesis of a variety of advanced materials. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of high-performance polymers, its potential in medicinal chemistry, and its emerging use in organic electronics. Through a comparative analysis with alternative monomers and the provision of detailed experimental protocols, this document serves as a technical resource for researchers and professionals in materials science and drug development.
I. High-Performance Poly(aryl ether)s: A Comparative Analysis
This compound is a key monomer in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The primary synthetic route to these polymers is through nucleophilic aromatic substitution (SNAr) reactions, most notably the Ullmann condensation.
The Decisive Role of the Halogen in Polycondensation
The choice of halogen on the diaryl ether monomer significantly influences the polymerization kinetics and the properties of the resulting polymer. The general order of reactivity for aryl halides in nucleophilic aromatic substitution is I > Br > Cl > F.[1] This higher reactivity of the C-I bond in this compound allows for polymerization under milder conditions (e.g., lower temperatures, less active catalysts) compared to its dibromo and dichloro counterparts. While 4,4'-difluorobenzophenone is a widely used monomer in the commercial production of poly(ether ether ketone) (PEEK) due to the strong activation of the fluorine atoms by the ketone group, the high reactivity of iodo-substituted monomers offers advantages in specific synthetic contexts.[2][3]
A critical aspect in polymer synthesis is achieving a high molecular weight, which is essential for good mechanical properties. The higher reactivity of this compound can facilitate the attainment of high molecular weight polymers.
Comparative Data on Poly(aryl ether ketone)s (PAEKs) Synthesized from Different Dihalogenated Monomers
| Monomer | Polymerization Conditions | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| This compound | Cu catalyst, lower temp. | ~150 - 170 | ~330 - 350 | ~80 - 100 | ~3.0 - 4.0 |
| 4,4'-Dibromodiphenyl ether | Cu catalyst, higher temp. | ~145 - 165 | ~320 - 340 | ~75 - 95 | ~2.8 - 3.8 |
| 4,4'-Dichlorodiphenyl ether | Harsher conditions | ~140 - 160 | ~310 - 330 | ~70 - 90 | ~2.5 - 3.5 |
| 4,4'-Difluorobenzophenone | High temp. | ~143 | ~343 | ~90 - 110 | ~3.6 |
Note: The data presented is a representative range compiled from various sources and can vary based on the specific bisphenol co-monomer, polymerization conditions, and resulting molecular weight.
Experimental Workflow: Synthesis of a Poly(aryl ether) via Ullmann Condensation
This section details a general protocol for the synthesis of a poly(aryl ether) from this compound and a bisphenol, such as hydroquinone.
Diagram of the Ullmann Polycondensation Workflow
Caption: A generalized workflow for the synthesis of poly(aryl ether)s via Ullmann polycondensation.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is thoroughly dried.
-
Charging Reactants: The flask is charged with equimolar amounts of this compound and hydroquinone, a catalytic amount of a copper(I) salt (e.g., CuI or CuBr, 1-5 mol%), and an excess of anhydrous potassium carbonate (K₂CO₃, ~2 moles per mole of bisphenol).
-
Solvent Addition: A high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or diphenyl sulfone, is added to the flask to achieve a solids concentration of 20-40% (w/v). Toluene is added to the Dean-Stark trap to facilitate the azeotropic removal of water.
-
Inert Atmosphere: The system is purged with dry nitrogen or argon for at least 30 minutes to remove oxygen. A gentle flow of inert gas is maintained throughout the reaction.
-
Dehydration: The reaction mixture is heated to 140-160 °C to azeotropically remove any residual water with toluene.
-
Polymerization: After complete dehydration, the temperature is raised to 180-220 °C to initiate polymerization. The reaction progress is monitored by the noticeable increase in the viscosity of the solution.
-
Isolation: Upon reaching the desired viscosity, the reaction mixture is cooled to about 100 °C and then poured into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed repeatedly with hot water and methanol to remove inorganic salts and residual solvent, and then dried in a vacuum oven at 100-120 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) species are essential for the Ullmann coupling, facilitating the formation of the C-O bond.[4]
-
Anhydrous Conditions: The presence of water can hydrolyze the activated aryl halide and deactivate the phenoxide nucleophile, thus preventing polymerization. The azeotropic removal of water is a critical step.
-
High-Boiling Aprotic Solvent: These solvents are necessary to reach the high temperatures required for the reaction and to keep the polymer in solution as it forms.
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and the phenoxide, which would lead to side reactions and lower molecular weight polymer.
II. Applications in Medicinal Chemistry and Drug Development
The diaryl ether motif is a common scaffold in a variety of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[5] The ability to form this linkage efficiently makes this compound a valuable starting material in medicinal chemistry.
While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its derivatives are of significant interest. For instance, the corresponding diamine, 4,4'-diaminodiphenyl ether, is a known building block for various bioactive molecules. The diiodo- functionality of the parent compound allows for the introduction of diverse substituents through cross-coupling reactions, enabling the generation of libraries of compounds for biological screening.
Hypothetical Synthetic Pathway to Bioactive Analogs
Caption: A conceptual workflow illustrating the use of this compound in generating compound libraries for drug discovery.
Researchers can leverage the two iodine atoms to perform sequential or one-pot double cross-coupling reactions, introducing different functionalities at either end of the molecule. This allows for the synthesis of unsymmetrical diaryl ether derivatives, which can be crucial for optimizing interactions with biological targets. For example, one could envision a Suzuki coupling to introduce a heterocyclic moiety known to interact with a specific enzyme, followed by a Sonogashira coupling to add a solubilizing group.
Examples of Bioactive Diaryl Ether-Containing Molecules
| Compound Class | Example Structure | Reported Biological Activity | Representative IC50 Values |
| Anticancer Agents | Dimeric Podophyllotoxin Analogs | Cytotoxicity against various cancer cell lines | 0.43 - 3.50 µM[6] |
| Antibacterial Agents | Triclosan Analogs | Inhibition of bacterial fatty acid synthesis | Varies with bacterial strain |
| Antifungal Agents | Phlorotannin Analogs | Inhibition of mycelial growth | Varies with fungal strain |
Note: While these examples contain the diaryl ether motif, they are not necessarily synthesized directly from this compound. They serve to illustrate the importance of this structural unit in medicinal chemistry.
III. Emerging Applications in Organic Electronics
The field of organic electronics, which includes organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), relies on the development of novel organic semiconductor materials with tailored electronic properties.[7] The diaryl ether unit can be incorporated into the backbone of conjugated polymers or small molecules to influence their solubility, morphology, and charge transport characteristics.
The flexible ether linkage in this compound can disrupt planarity and reduce intermolecular aggregation, which can be beneficial for solution-processable materials. The reactive iodine atoms provide synthetic handles for extending the conjugation length through reactions like Suzuki or Stille coupling, allowing for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Conceptual Structure of an Organic Semiconductor Derived from this compound
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- 2. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 3. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Field-Effect Mobility of Organic Polymer Thin-Film Transistors | Semantic Scholar [semanticscholar.org]
- 7. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4,4'-Diiododiphenyl Ether: A Comprehensive Guide
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4,4'-Diiododiphenyl ether could not be located. The following guidance is synthesized from best practices for the handling and disposal of halogenated organic compounds, a class to which this compound belongs. This information is intended to provide essential safety and logistical information. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always perform a risk assessment before handling any chemical.
Core Principles for Handling Halogenated Organic Compounds
Halogenated organic compounds, such as this compound, require careful handling due to their potential toxicity and environmental persistence. The iodine atoms in the molecule increase its density and can contribute to its environmental impact. The ether linkage suggests a degree of chemical stability. However, like many aromatic compounds, it may be irritating to the skin, eyes, and respiratory tract.
Before beginning any work with this compound, a thorough understanding of its potential hazards is crucial. In the absence of a specific SDS, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE, and the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Check with the glove manufacturer for specific chemical resistance data if available. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. If work outside a fume hood is unavoidable, a risk assessment should be performed by EHS to determine the appropriate respiratory protection. |
Spill Management: A Step-by-Step Protocol
Accidental spills should be handled promptly and safely. The following protocol outlines the immediate steps to take in the event of a small-scale spill. For large spills, evacuate the area and contact your institution's EHS department immediately.
Small Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If not already working in a fume hood, open a window if it is safe to do so.
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent material, and cleaning cloths, must be disposed of as hazardous waste.
Proper Disposal of this compound Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] Halogenated organic compounds are typically incinerated at high temperatures in a permitted hazardous waste incinerator to ensure their complete destruction.[2]
The following workflow provides a step-by-step guide for the proper disposal of this compound waste.
Waste Segregation: The Cornerstone of Safe Disposal
Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Halogenated Waste Stream: this compound waste should be collected in a designated "Halogenated Organic Waste" container.[1][2]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[3] Also, do not mix with acidic or basic waste streams.
Waste Container Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible management of laboratory chemicals is a cornerstone of scientific integrity and personal safety. While a specific SDS for this compound remains elusive, the principles outlined in this guide for handling halogenated organic compounds provide a robust framework for its safe management and disposal. Always prioritize a culture of safety, consult with your institution's EHS professionals, and never proceed with a procedure if you are unsure of the risks.
References
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
